molecular formula C10H15BN2O2 B1312082 [4-(Piperazin-1-yl)phenyl]boronic acid CAS No. 513246-99-6

[4-(Piperazin-1-yl)phenyl]boronic acid

Cat. No.: B1312082
CAS No.: 513246-99-6
M. Wt: 206.05 g/mol
InChI Key: WEKCEGUGFNLQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Piperazin-1-yl)phenyl]boronic acid (CAS 513246-99-6) is an organoboron compound serving as a versatile building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C 10 H 15 BN 2 O 2 and it has a molecular weight of 206.05 g/mol . The compound features both a reactive boronic acid group and a piperazine ring. The piperazine moiety is a privileged structure in medicinal chemistry, making this boronic acid a valuable precursor for the synthesis of pharmaceutical candidates and other complex organic molecules . The calculated density is 1.22±0.1 g/cm³ at 20°C, and it is slightly soluble in water (6.2 g/L at 25°C) . This reagent requires specific storage conditions to maintain stability; it must be kept in a dark place under an inert atmosphere and stored in a freezer at -20°C . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

(4-piperazin-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCEGUGFNLQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCNCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10411921
Record name [4-(Piperazin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

513246-99-6
Record name [4-(Piperazin-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10411921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [4-(Piperazin-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocol for obtaining [4-(Piperazin-1-yl)phenyl]boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is typically achieved through a robust two-step process, commencing with the formation of a Boc-protected intermediate, followed by a straightforward deprotection to yield the final product. This guide details the experimental procedures, presents quantitative data in a clear format, and includes workflow diagrams to illustrate the synthetic pathway.

Core Synthesis Strategy

The synthesis of this compound is most commonly approached via a two-step sequence. The first step involves the formation of a carbon-nitrogen bond between a suitable phenylboronic acid derivative and a protected piperazine. The tert-butyloxycarbonyl (Boc) group is the most frequently employed protecting group for one of the piperazine nitrogens. This prevents undesired side reactions and allows for regioselective functionalization. The subsequent and final step is the removal of the Boc protecting group under acidic conditions to afford the target compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(4-(dihydroxyboranyl)phenyl)piperazine-1-carboxylate (Boc-protected intermediate)

This initial step involves a palladium-catalyzed cross-coupling reaction. While several methods can be employed, a common approach is the Chan-Lam or Buchwald-Hartwig amination, coupling a commercially available boronic acid with a protected piperazine.

Methodology:

A mixture of 4-bromophenylboronic acid (1.0 equivalent), tert-butyl piperazine-1-carboxylate (1.1 equivalents), a suitable palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), and a phosphine ligand like XPhos (0.08 equivalents) is prepared in an appropriate solvent, typically toluene or dioxane. A base, such as sodium tert-butoxide (2.5 equivalents), is added, and the reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard work-up procedure. This typically involves dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and concentration under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield tert-butyl 4-(4-(dihydroxyboranyl)phenyl)piperazine-1-carboxylate as a solid.

Reagent/ParameterQuantity/Value
4-Bromophenylboronic acid1.0 eq
tert-Butyl piperazine-1-carboxylate1.1 eq
Pd₂(dba)₃0.02 eq
XPhos0.08 eq
Sodium tert-butoxide2.5 eq
SolventToluene or Dioxane
Temperature80-110 °C
Reaction Time12-24 hours
Typical Yield70-90%
Step 2: Synthesis of this compound (Final Product)

The final step is the deprotection of the Boc group from the piperazine nitrogen. This is typically achieved under acidic conditions.

Methodology:

The Boc-protected intermediate, tert-butyl 4-(4-(dihydroxyboranyl)phenyl)piperazine-1-carboxylate, is dissolved in a suitable organic solvent such as dioxane or methanol. A solution of hydrochloric acid in dioxane (e.g., 4 M) is then added, and the reaction mixture is stirred at room temperature.[1][2][3][4][5] The deprotection is usually rapid and can be monitored by TLC or LC-MS.

Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is often the hydrochloride salt of the desired product. If the free base is required, the residue can be neutralized with a suitable base and extracted with an organic solvent. The product can be further purified by recrystallization or trituration with a suitable solvent system to afford this compound.

Reagent/ParameterQuantity/Value
Boc-protected intermediate1.0 eq
HCl in Dioxane4 M solution
SolventDioxane or Methanol
TemperatureRoom Temperature
Reaction Time1-4 hours
Typical Yield>95%

Visualized Experimental Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from the coupling of the starting materials to the final deprotection.

Synthesis_Workflow cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Deprotection start1 4-Bromophenylboronic acid + tert-Butyl piperazine-1-carboxylate reaction1 Pd-catalyzed Cross-Coupling start1->reaction1 intermediate tert-butyl 4-(4-(dihydroxyboranyl)phenyl) piperazine-1-carboxylate reaction1->intermediate reaction2 Acidic Deprotection (HCl) intermediate->reaction2 product This compound reaction2->product

Caption: Synthetic workflow for this compound.

Signaling Pathway Context

This compound and its derivatives are often utilized in the synthesis of kinase inhibitors. The piperazine and phenylboronic acid moieties serve as key pharmacophores that can interact with the active site of various kinases. The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding pocket, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction.

Signaling_Pathway cluster_inhibition Inhibition by this compound derivative cluster_pathway Generic Kinase Signaling Pathway inhibitor {this compound derivative} Kinase Kinase inhibitor->Kinase Blocks ATP Binding Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response

Caption: Inhibition of a generic kinase signaling pathway.

References

An In-depth Technical Guide to the Characterization of [4-(Piperazin-1-yl)phenyl]boronic Acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of [4-(Piperazin-1-yl)phenyl]boronic acid, a key building block in medicinal chemistry and materials science. The guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering detailed experimental protocols and expected data based on the analysis of analogous compounds.

Introduction

This compound is a bifunctional molecule incorporating a reactive boronic acid moiety and a pharmacologically significant piperazine group. This unique combination makes it a valuable synthon in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and other targeted therapies. Accurate and thorough characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This guide outlines the expected outcomes and methodologies for its characterization by ¹H NMR, ¹³C NMR, ¹¹B NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS).

Molecular Structure

The chemical structure of this compound is presented below, illustrating the key functional groups.

G cluster_0 This compound C10H15BN2O2 C₁₀H₁₅BN₂O₂ MW MW: 206.05 g/mol mol

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of its molecular framework.

Disclaimer: The following spectral data are representative and based on the analysis of structurally similar compounds and theoretical predictions, due to the limited availability of published experimental data for this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their connectivity. The expected chemical shifts for this compound are summarized in the table below.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
B(OH)₂8.0 - 8.5br s2H
Ar-H (ortho to B)7.7 - 7.9d2H
Ar-H (ortho to N)6.9 - 7.1d2H
Piperazine-H (N-CH₂)3.1 - 3.3t4H
Piperazine-H (NH-CH₂)2.9 - 3.1t4H
Piperazine-NH1.5 - 2.5br s1H
¹³C NMR Spectroscopy

Carbon-13 NMR is used to determine the number of non-equivalent carbons and to identify the carbon skeleton.

Assignment Expected Chemical Shift (δ, ppm)
Ar-C (ipso-B)130 - 135 (often not observed)
Ar-C (ortho to B)135 - 138
Ar-C (ipso-N)150 - 155
Ar-C (ortho to N)114 - 118
Piperazine-C (N-CH₂)48 - 52
Piperazine-C (NH-CH₂)45 - 48
¹¹B NMR Spectroscopy

Boron-11 NMR is highly specific for the boron nucleus and provides information about its chemical environment and hybridization state. For arylboronic acids, the chemical shift is indicative of the trigonal planar sp² hybridized boron.[1][2][3][4][5]

Assignment Expected Chemical Shift (δ, ppm)
Ar-B(OH)₂+27 to +33

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Ion Calculated m/z Observed m/z
[M+H]⁺207.1305Expected within ± 5 ppm
[M+Na]⁺229.1124Expected within ± 5 ppm
Tandem Mass Spectrometry (MS/MS)

MS/MS analysis of the protonated molecular ion ([M+H]⁺) can provide structural information through characteristic fragmentation patterns. The piperazine ring is expected to be a major site of fragmentation.[6]

Parent Ion (m/z) Expected Fragment Ions (m/z) Interpretation
207.13164.09Loss of C₂H₅N (43.04 Da)
147.09Loss of C₂H₄N₂ (57.04 Da)
120.08Phenylboronic acid cation

Experimental Protocols

The following are generalized protocols for the NMR and MS analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as boronic acids can form boroxines (anhydrides) in aprotic solvents, leading to complex spectra.[7]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • ¹¹B NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment without proton decoupling.

    • Spectral Width: +80 to -80 ppm.

    • Number of Scans: 128-1024.

    • Reference: BF₃·OEt₂ as an external standard (δ 0.0 ppm).

ESI-MS Protocol
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[8][9]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • MS Acquisition (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Mass Range: m/z 50 - 500.

    • Collision Energy (for MS/MS): 10-40 eV (optimized for the ion of interest).

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the complete characterization of this compound.

G cluster_0 Characterization Workflow Sample Sample of This compound NMR_Prep NMR Sample Preparation (DMSO-d6 or MeOD-d4) Sample->NMR_Prep MS_Prep MS Sample Preparation (ACN/H2O + 0.1% FA) Sample->MS_Prep NMR_Acq NMR Data Acquisition NMR_Prep->NMR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq H_NMR 1H NMR NMR_Acq->H_NMR C_NMR 13C NMR NMR_Acq->C_NMR B_NMR 11B NMR NMR_Acq->B_NMR Data_Analysis Data Analysis and Structure Elucidation H_NMR->Data_Analysis C_NMR->Data_Analysis B_NMR->Data_Analysis HRMS HRMS MS_Acq->HRMS MSMS MS/MS MS_Acq->MSMS HRMS->Data_Analysis MSMS->Data_Analysis

Caption: Experimental workflow for NMR and MS characterization.

Conclusion

References

An In-depth Technical Guide to [4-(Piperazin-1-yl)phenyl]boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Piperazin-1-yl)phenyl]boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and a piperazine ring, a common pharmacophore in drug discovery. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its relevance in key biological signaling pathways.

Core Physical and Chemical Properties

While some specific experimental values for this compound are not consistently reported in the literature, the following tables summarize available data and predicted properties, along with data for closely related compounds to provide a comparative context.

Table 1: General and Physical Properties

PropertyValueSource/Comment
Molecular Formula C₁₀H₁₅BN₂O₂[1][2]
Molecular Weight 206.05 g/mol [1]
Appearance Solid[1]
Boiling Point 437.2 ± 55.0 °C (Predicted)[1]
Melting Point Data not available. The related 4-(4-BOC-piperazin-1-yl)phenylboronic acid has a melting point of 187-189 °C.[3]This suggests the parent compound is a solid at room temperature.
Solubility General solubility for phenylboronic acids: High in polar organic solvents (e.g., ethers, ketones), low in nonpolar organic solvents (e.g., hydrocarbons).[4] Phenylboronic acid has a water solubility of approximately 1.9 g/100 cm³ at 20°C.[4]Specific quantitative data for the title compound is not readily available.
pKa Data not available. The pKa of phenylboronic acid in water is approximately 8.8. The pKa of the piperazine moiety is expected to be in the range of 9-10.The presence of the basic piperazine group will influence the overall acidity.

Table 2: Chemical Identifiers

IdentifierValue
CAS Number 513246-99-6
InChI InChI=1S/C10H15BN2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12,14-15H,5-8H2
InChIKey WEKCEGUGFNLQIA-UHFFFAOYSA-N
SMILES B(C1=CC=C(N2CCNCC2)C=C1)(O)O

Experimental Protocols

Synthesis of this compound

A representative synthesis can be adapted from the preparation of similar arylpiperazine boronic acids.[5] The following is a generalized protocol.

Reaction Scheme:

1-(4-bromophenyl)piperazine + n-Butyllithium → Intermediate Lithiated Species Intermediate Lithiated Species + Triisopropyl borate → Boronate Ester Boronate Ester + Acidic Workup → this compound

Detailed Methodology:

  • Reaction Setup: To a solution of 1-(4-bromophenyl)piperazine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) to the cooled solution. Stir the mixture at -78 °C for 30 minutes.

  • Borylation: Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

  • Workup and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate. The product may be in either the aqueous or organic layer depending on the pH and its salt form. Adjusting the pH of the aqueous layer to be basic may be necessary to extract the free base into the organic layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(piperazin-1-yl)phenyl moiety onto various scaffolds.[6]

Reaction Scheme:

This compound + Aryl/Vinyl Halide/Triflate --(Pd catalyst, Base)--> Coupled Product

Detailed Methodology:

  • Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide/triflate (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Biological Significance and Signaling Pathways

The unique combination of a reactive boronic acid and a pharmacologically relevant piperazine moiety makes this compound and its derivatives interesting candidates for modulating biological pathways.

Inhibition of Rho GTPase Signaling in Cancer Metastasis

Phenylboronic acids have been shown to inhibit the migration of cancer cells.[7] This effect is, in part, mediated through the downregulation of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins are key regulators of the actin cytoskeleton and cell motility. Inhibition of their activity leads to a disruption of processes essential for cell migration, such as the formation of stress fibers and lamellipodia.

Rho_GTPase_Pathway PBA This compound RhoGTPases RhoA, Rac1, Cdc42 (Active GTP-bound state) PBA->RhoGTPases Inhibition ROCK ROCK RhoGTPases->ROCK Activation MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Phosphorylation Actin Actin Stress Fiber Formation & Contraction MLC->Actin Migration Cell Migration & Invasion Actin->Migration

Inhibition of Rho GTPase signaling pathway.
Modulation of Serotonergic Signaling

The piperazine moiety is a well-known structural motif in compounds targeting the central nervous system. Arylpiperazine derivatives are known to interact with serotonin (5-HT) receptors and transporters.[8][9] Specifically, some piperazine-containing compounds act as selective serotonin reuptake inhibitors (SSRIs). By blocking the serotonin transporter (SERT), these compounds increase the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is the basis for the therapeutic effect of many antidepressant medications.

Serotonin_Reuptake_Pathway cluster_0 Synaptic Cleft Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor Postsynaptic 5-HT Receptor Serotonin->Receptor SERT->Presynaptic Signal Signal Transduction Receptor->Signal PiperazineCompound Arylpiperazine Compound (e.g., derivative of title compound) PiperazineCompound->SERT Inhibition

References

Navigating the Solubility and Stability of [4-(Piperazin-1-yl)phenyl]boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility and stability of [4-(Piperazin-1-yl)phenyl]boronic acid in organic solvents. In the absence of extensive, publicly available quantitative data for this specific molecule, this document leverages established principles and data from closely related compounds, primarily phenylboronic acid, to provide a robust framework for its handling, use in synthesis, and formulation development.

Executive Summary

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. Its piperazine moiety imparts distinct polarity and hydrogen bonding capabilities, influencing its behavior in various organic media. Understanding its solubility and stability is paramount for optimizing reaction conditions, purification protocols, and storage to ensure its integrity and reactivity. This guide provides qualitative solubility profiles, quantitative data for the parent compound phenylboronic acid, detailed experimental protocols for in-house determination of these properties, and a discussion of key stability considerations.

Solubility Profile

The solubility of a boronic acid is dictated by the interplay of the polar boronic acid group and the physicochemical properties of its substituents and the solvent itself. The presence of the piperazine ring in this compound, which contains both secondary and tertiary amine functionalities, is expected to significantly influence its solubility compared to simpler arylboronic acids.

Qualitative Solubility Assessment

Based on general chemical principles and data for analogous compounds, a qualitative solubility profile for this compound can be anticipated. The polar boronic acid and the piperazine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, leading to favorable interactions with polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Highly Soluble The boronic acid and piperazine moieties can form strong hydrogen bonds with protic solvents. The basic nature of the piperazine may lead to salt formation in protic media, further enhancing solubility.
Polar Aprotic DMSO, DMF, Acetonitrile, THFSoluble to Moderately Soluble The polarity of these solvents can effectively solvate the polar functional groups of the molecule. Stronger dipoles in solvents like DMSO and DMF are expected to lead to higher solubility.
Nonpolar Toluene, Hexanes, Diethyl etherSparingly Soluble to Insoluble The overall high polarity of this compound is unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents.

Note: This qualitative assessment is based on chemical principles and data for similar compounds. Experimental verification is strongly recommended for specific applications.[1]

Quantitative Solubility Data for Phenylboronic Acid (as a Proxy)

Quantitative solubility data for the parent compound, phenylboronic acid, provides a useful, albeit imperfect, baseline for understanding the behavior of its derivatives. Phenylboronic acid is known to have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3]

Table 2: Quantitative Solubility of Phenylboronic Acid in Selected Organic Solvents

SolventTemperature (°C)Solubility (mole fraction, x₁)
Chloroform 25Moderate
3-Pentanone 25High
Acetone 25High
Dipropyl ether 25High
Methylcyclohexane 25Very Low

Source: Data extrapolated from dynamic method studies on phenylboronic acid.[2][3] It is important to note that the presence of the piperazine group in the title compound will likely alter these values significantly.

Stability Considerations

Boronic acids as a class are susceptible to several degradation pathways that can impact their purity and reactivity. Proper storage and handling are crucial to maintain the integrity of this compound.

Key Factors Influencing Stability

Table 3: Factors Influencing the Stability of this compound

FactorEffect on StabilityRecommended Practices
Moisture Can lead to the formation of cyclic trimeric anhydrides (boroxines) through dehydration.[1][4] This is a reversible equilibrium in solution.Store in a desiccator or under a dry, inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents when stability is critical.[1]
Oxygen Prone to oxidation, which can cleave the carbon-boron bond, leading to protodeboronation and the formation of the corresponding phenol.[1]Store under an inert atmosphere. Degas solvents prior to use in sensitive reactions, particularly those run at elevated temperatures.[1]
Heat Can accelerate all degradation pathways, including dehydration and oxidation.[1]Store at recommended refrigerated temperatures (often 0-8°C).[1] Avoid prolonged exposure to elevated temperatures during reactions and workup.
Light While less documented for this specific compound, photodecomposition can be a concern for some organic molecules.[1]Store in an opaque or amber vial to protect from light.[1]
pH Stability can be pH-dependent. Both acidic and basic conditions can promote protodeboronation.[1]Maintain a neutral pH where possible, unless specific reaction conditions require otherwise. Buffer solutions if necessary for aqueous applications. The basic piperazine moiety may influence the local pH and stability in solution.

Experimental Protocols

To empower researchers to generate specific data for their applications, this section details standardized protocols for determining solubility and assessing stability.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust protocol for determining the equilibrium solubility of a compound.[1]

Materials:

  • This compound

  • Selected organic solvents (high purity)

  • Scintillation vials or flasks with tight-fitting caps

  • Shaking incubator or orbital shaker at a constant temperature

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Data Reporting: Express the solubility in units such as mg/mL, mol/L, or as a weight percentage.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solid to known volume of solvent B Shake at constant temperature (24-48h) A->B C Centrifuge or let settle B->C D Withdraw supernatant C->D E Dilute aliquot D->E F Quantify via HPLC/UV-Vis E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Stability Assessment (HPLC-Based Assay)

A stability-indicating HPLC method is essential for quantifying the degradation of this compound over time under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column (e.g., reverse-phase C18)

  • Temperature-controlled chambers or ovens

  • pH meter and buffers

Procedure:

  • Method Development: Develop an HPLC method capable of separating the intact this compound from potential degradation products (e.g., the corresponding phenol from protodeboronation).

  • Sample Preparation: Prepare stock solutions of the compound in the organic solvents of interest at a known concentration.

  • Stress Conditions: Aliquot the solutions into separate vials and subject them to various stress conditions, such as elevated temperatures (e.g., 40°C, 60°C), exposure to light, or the addition of acidic or basic modifiers.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stressed solution.

  • HPLC Analysis: Inject the samples into the HPLC system.

  • Data Interpretation: Monitor the peak area of the parent compound. A decrease in its peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products. Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

G cluster_setup Setup cluster_stress Stress Conditions cluster_analysis Time-Point Analysis cluster_result Result A Prepare stock solution in chosen solvent C Aliquot and apply stress (Heat, Light, pH) A->C B Develop stability-indicating HPLC method E Inject into HPLC B->E D Withdraw samples at defined intervals C->D D->E F Monitor parent peak area and new peaks E->F G Calculate degradation rate F->G

Caption: Workflow for HPLC-Based Stability Assessment.

Logical Relationships: Solvent Properties and Their Impact

The choice of solvent has a profound impact on both the solubility and stability of boronic acids. Understanding these relationships is key to successful application.

G cluster_properties cluster_outcomes Solvent Solvent Properties Polarity Polarity Solvent->Polarity Proticity Proticity (H-Bonding) Solvent->Proticity Coordination Coordinating Ability Solvent->Coordination Solubility Solubility Polarity->Solubility + (for polar solutes) Proticity->Solubility + (H-bond donors/acceptors) Stability Stability Proticity->Stability - (can promote protodeboronation) Coordination->Stability + (can stabilize boron center)

Caption: Impact of Solvent Properties on Solubility and Stability.

  • Polarity: Higher solvent polarity generally favors the dissolution of polar molecules like this compound.

  • Proticity: Protic solvents can engage in hydrogen bonding, significantly enhancing solubility. However, they can also participate in degradation pathways like protodeboronation, potentially reducing stability.

  • Coordinating Ability: Solvents with Lewis basic sites (e.g., ethers, amines) can coordinate to the empty p-orbital of the boron atom, which can influence both reactivity and stability.

Conclusion

References

An In-depth Technical Guide to (4-(Piperazin-1-yl)phenyl)boronic Acid (CAS Number 513246-99-6): Properties, Hazards, and its Role as a Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (4-(Piperazin-1-yl)phenyl)boronic acid, identified by CAS number 513246-99-6. The document details its physicochemical properties, associated hazards, and its significant potential as a histone deacetylase (HDAC) inhibitor, a promising avenue in therapeutic drug development.

Core Properties of (4-(Piperazin-1-yl)phenyl)boronic Acid

Table 1: Physicochemical Properties of (4-(Piperazin-1-yl)phenyl)boronic Acid

PropertyValueSource(s)
CAS Number 513246-99-6[2][3][4]
Molecular Formula C10H15BN2O2[2]
Molecular Weight 206.05 g/mol
IUPAC Name (4-(piperazin-1-yl)phenyl)boronic acid
Physical Form Solid
Boiling Point 437.2 ± 55.0 °C at 760 mmHg
pKa (Predicted) 9.08 ± 0.17[5]
Storage Temperature Room temperature, protect from light

Hazard Identification and Safety Profile

(4-(Piperazin-1-yl)phenyl)boronic acid is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be utilized when handling this compound.

Table 2: Hazard and Safety Information for (4-(Piperazin-1-yl)phenyl)boronic Acid

CategoryInformationSource(s)
GHS Pictogram GHS07 (Harmful)
Signal Word Warning[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[3]

Biological Activity: Inhibition of Histone Deacetylase (HDAC)

(4-(Piperazin-1-yl)phenyl)boronic acid, referred to as "Nova2" in a key study, has been identified as a potent inhibitor of Class II Histone Deacetylases (HDACs).[6] HDACs are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6][7][8][9] The inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[6][8][9][10]

Mechanism of Action and Signaling Pathway

HDAC inhibitors, including (4-(Piperazin-1-yl)phenyl)boronic acid, function by binding to the active site of HDAC enzymes, preventing them from deacetylating their histone and non-histone protein substrates. This leads to an accumulation of acetylated proteins, which in turn results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes. The downstream effects of HDAC inhibition are pleiotropic and can include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[6][9][10]

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibition cluster_1 Chromatin Remodeling & Gene Expression cluster_2 Cellular Outcomes HDACi (4-(Piperazin-1-yl)phenyl)boronic acid (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HAT Histone Acetyltransferases (HATs) HAT->Histones Acetylation Relaxed_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Relaxed_Chromatin Chromatin Condensed Chromatin (Transcriptional Repression) Gene_Expression Tumor Suppressor Gene Expression Relaxed_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Angiogenesis Inhibition of Angiogenesis Gene_Expression->Angiogenesis

Caption: Signaling pathway of HDAC inhibition by (4-(Piperazin-1-yl)phenyl)boronic acid.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of (4-(Piperazin-1-yl)phenyl)boronic acid.

Synthesis of (4-(Piperazin-1-yl)phenyl)boronic Acid

A plausible synthetic route involves the protection of piperazine, followed by a Suzuki-Miyaura coupling reaction with a diboron ester, and subsequent deprotection.

Synthesis_Workflow cluster_0 Synthesis & Purification A 1. Protection: Piperazine + Boc-anhydride -> Boc-piperazine B 2. Arylation: Boc-piperazine + 1-bromo-4-iodobenzene -> tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate A->B C 3. Borylation: Product from Step 2 + Bis(pinacolato)diboron -> tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate B->C D 4. Deprotection: Product from Step 3 + HCl -> (4-(Piperazin-1-yl)phenyl)boronic acid hydrochloride C->D E 5. Neutralization & Purification: Product from Step 4 + Base -> (4-(Piperazin-1-yl)phenyl)boronic acid (Purified by column chromatography) D->E

Caption: General workflow for the synthesis of (4-(Piperazin-1-yl)phenyl)boronic acid.

Detailed Protocol:

  • Protection of Piperazine: To a solution of piperazine in a suitable solvent (e.g., dichloromethane), add Boc-anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir overnight. After reaction completion, the solvent is removed under reduced pressure, and the crude product is purified.

  • Suzuki-Miyaura Coupling: The BOC-protected piperazine is coupled with a suitable aryl halide (e.g., 1-bromo-4-iodobenzene) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture like toluene/ethanol/water. The reaction is heated under reflux until completion. The product is then extracted and purified.

  • Borylation: The resulting aryl bromide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst [e.g., Pd(dppf)Cl2] and a base (e.g., potassium acetate) in an inert solvent like dioxane. The mixture is heated, and upon completion, the product is isolated and purified.

  • Deprotection: The BOC-protected boronic acid pinacol ester is treated with a strong acid, such as hydrochloric acid, in a solvent like methanol or dioxane to remove the BOC protecting group.

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Fluorometric HDAC Inhibition Assay

The inhibitory activity of (4-(Piperazin-1-yl)phenyl)boronic acid against HDAC enzymes can be determined using a fluorogenic assay.[11][12][13][14][15]

HDAC_Assay_Workflow cluster_0 HDAC Inhibition Assay A 1. Plate Preparation: Dispense test compound (HDACi), positive control (e.g., SAHA), and vehicle control. B 2. Enzyme Addition: Add recombinant HDAC enzyme to all wells (except 'no enzyme' control). A->B C 3. Pre-incubation: Incubate the plate to allow inhibitor-enzyme binding. B->C D 4. Substrate Addition: Add fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). C->D E 5. Enzymatic Reaction: Incubate to allow deacetylation. D->E F 6. Signal Development: Add developer solution (e.g., trypsin) to cleave the deacetylated substrate. E->F G 7. Measurement: Read fluorescence (e.g., Ex/Em = 360/460 nm). F->G

Caption: Workflow for a fluorometric HDAC inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of (4-(Piperazin-1-yl)phenyl)boronic acid in assay buffer. Prepare working solutions of recombinant HDAC enzyme and the fluorogenic substrate.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound, a known HDAC inhibitor (positive control, e.g., SAHA), and vehicle (negative control).

    • Add the diluted HDAC enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin).

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Molecular Docking

Molecular docking simulations can be employed to predict the binding mode and affinity of (4-(Piperazin-1-yl)phenyl)boronic acid to the active site of HDAC enzymes.[16][17][18][19][20]

Docking_Workflow cluster_0 Molecular Docking Protocol A 1. Protein Preparation: Download HDAC crystal structure (e.g., from PDB). Remove water, add hydrogens, assign charges. C 3. Grid Generation: Define the binding site on the HDAC protein. A->C B 2. Ligand Preparation: Generate 3D structure of the inhibitor. Assign charges and minimize energy. D 4. Docking Simulation: Run docking algorithm (e.g., AutoDock Vina) to predict binding poses. B->D C->D E 5. Analysis: Analyze binding poses, score, and interactions (e.g., hydrogen bonds, hydrophobic interactions). D->E

Caption: General workflow for molecular docking of an HDAC inhibitor.

Detailed Protocol:

  • Protein and Ligand Preparation: Obtain the 3D crystal structure of the target HDAC isoform from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges. Generate the 3D structure of (4-(Piperazin-1-yl)phenyl)boronic acid and optimize its geometry.

  • Grid Generation: Define a grid box that encompasses the active site of the HDAC enzyme.

  • Docking: Perform the docking simulation using software such as AutoDock Vina. The program will generate multiple binding poses of the ligand within the active site.

  • Analysis: Analyze the predicted binding poses based on their docking scores and binding energies. Visualize the protein-ligand interactions to identify key residues involved in binding.

Molecular Dynamics (MD) Simulation

MD simulations can provide insights into the dynamic behavior and stability of the HDAC-(4-(Piperazin-1-yl)phenyl)boronic acid complex over time.[17][21][22][23][24]

MD_Simulation_Workflow cluster_0 Molecular Dynamics Simulation A 1. System Setup: Place the docked protein-ligand complex in a periodic box of solvent (e.g., water). B 2. Solvation & Ionization: Add solvent molecules and counter-ions to neutralize the system. A->B C 3. Energy Minimization: Minimize the energy of the system to remove steric clashes. B->C D 4. Equilibration: Gradually heat and equilibrate the system (NVT and NPT ensembles). C->D E 5. Production Run: Run the MD simulation for a desired time (e.g., 100 ns). D->E F 6. Trajectory Analysis: Analyze RMSD, RMSF, hydrogen bonds, and binding free energy. E->F

Caption: General workflow for a molecular dynamics simulation of a protein-ligand complex.

Detailed Protocol:

  • System Preparation: Use the best-docked pose from the molecular docking study as the starting structure. Place the complex in a periodic box of an explicit solvent model (e.g., TIP3P water).

  • Solvation and Neutralization: Add water molecules to solvate the complex and add counter-ions to neutralize the system's charge.

  • Minimization and Equilibration: Perform energy minimization to relieve any steric clashes. Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production MD: Run the production simulation for an extended period (e.g., 100-200 ns).

  • Analysis: Analyze the trajectory to evaluate the stability of the complex (RMSD, RMSF), protein-ligand interactions (hydrogen bonds), and calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Conclusion

(4-(Piperazin-1-yl)phenyl)boronic acid (CAS 513246-99-6) is a compound of significant interest due to its demonstrated potential as a selective inhibitor of Class II Histone Deacetylases. This guide has provided a comprehensive overview of its known properties, hazards, and the experimental methodologies used to characterize its biological activity. Further research to fully elucidate its physicochemical properties and in vivo efficacy is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to [4-(Piperazin-1-yl)phenyl]boronic Acid: Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity analysis of [4-(Piperazin-1-yl)phenyl]boronic acid (CAS No. 513246-99-6), a key building block in medicinal chemistry and drug development. This document offers a consolidated resource for sourcing this compound and outlines detailed methodologies for its purity verification, crucial for ensuring the reliability and reproducibility of research outcomes.

Commercial Availability

This compound is commercially available from a range of chemical suppliers. The compound is typically offered in various quantities, with purity levels generally stated as 95% or higher. Below is a comparative summary of offerings from prominent suppliers. It is important to note that pricing and stock availability are subject to change, and researchers should consult the suppliers' websites for the most current information.

SupplierCAS NumberCatalog Number (Example)PurityAvailable Quantities
Sigma-Aldrich 513246-99-6CIAH987EC34E≥95%100 mg, 250 mg, 1 g, 5 g[1]
Apollo Scientific 513246-99-6OR361542≥95%100 mg, 1 g[2]
BLDpharm 513246-99-6BD00796987≥97% (HPLC)1 g, 5 g, 25 g[3]
Laibo Chem 513246-99-6LB4926998%5 g[4]

Purity Assessment and Analytical Protocols

Ensuring the purity of this compound is critical for its application in synthesis and biological screening. The primary methods for purity determination are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sourcing and Verification Workflow

The following diagram illustrates a typical workflow for sourcing and verifying the purity of this compound.

G cluster_sourcing Sourcing cluster_verification Purity Verification cluster_decision Decision s1 Identify Suppliers s2 Compare Purity, Quantity, and Price s1->s2 s3 Request Certificate of Analysis (CoA) s2->s3 s4 Place Order s3->s4 v1 Receive Compound s4->v1 v2 Perform HPLC Analysis v1->v2 v3 Perform NMR Analysis v1->v3 v4 Compare Data with CoA v2->v4 v3->v4 d1 Purity Confirmed? v4->d1 d2 Proceed with Experiment d1->d2 Yes d3 Contact Supplier / Repurify d1->d3 No

Caption: Workflow for sourcing and purity verification of the target compound.

Experimental Protocols

The following are representative protocols for the synthesis, purification, and purity analysis of this compound. These are based on established methods for analogous compounds and may require optimization.

Synthesis of this compound

This protocol is adapted from the synthesis of 4-(4-methylpiperazin-1-yl)phenylboronic acid and involves the lithiation of a protected piperazinylbromobenzene followed by reaction with a borate ester.

Step 1: Boc-Protection of 1-(4-bromophenyl)piperazine

  • To a solution of 1-(4-bromophenyl)piperazine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Step 2: Borylation

  • Dissolve the Boc-protected bromophenylpiperazine in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of n-butyllithium in hexanes. Stir for a short period at -78 °C.

  • Add triisopropyl borate to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and then quench with an acid (e.g., phosphoric acid or hydrochloric acid).

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude Boc-protected boronic acid in a suitable solvent such as dichloromethane or dioxane.

  • Add a strong acid, for example, trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure. The product may be obtained as a salt (e.g., hydrochloride or trifluoroacetate).

Purification Protocol

The crude this compound can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

  • Load the crude product onto the column.

  • Elute the column with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). A typical gradient could be 0-10% methanol in dichloromethane.

  • Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

HPLC Purity Analysis

This protocol describes a general reversed-phase HPLC method for determining the purity of this compound.

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B over a set time, hold, and then return to initial conditions. A typical gradient might be 5-95% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
NMR Purity Analysis

¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound.

ParameterSpecification
Spectrometer 400 MHz or higher
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)
Internal Standard A certified reference standard with a known purity and a signal in a clear region of the spectrum (e.g., maleic acid).
Procedure 1. Accurately weigh the sample and the internal standard. 2. Dissolve both in the chosen deuterated solvent. 3. Acquire the ¹H NMR spectrum. 4. Integrate the signals corresponding to the analyte and the internal standard. 5. Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and standard.

Expected ¹H NMR signals for 4-(4-methylpiperazin-1-yl)phenylboronic acid in CD₃OD have been reported at δ 2.32 (s, 3H), 2.55 (m, 4H), 3.03 (s, 1H), 3.21 (m, 3H), 6.69-7.59 (m, 4H).[5] For the title compound, one would expect similar aromatic signals and signals for the piperazine protons, with the absence of the methyl signal. The boronic acid protons may appear as a broad singlet.

Conclusion

This compound is a readily available reagent from several commercial sources, typically with a purity of 95% or greater. For applications in drug discovery and development where high purity is paramount, it is essential to perform in-house verification using techniques such as HPLC and NMR. The protocols and data presented in this guide provide a framework for researchers to confidently source and utilize this important synthetic building block.

References

Spectroscopic Analysis of [4-(Piperazin-1-yl)phenyl]boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The quantitative NMR data is summarized in the tables below. Table 1 details the ¹H NMR data for 4-(4-methylpiperazin-1-yl)phenylboronic acid, which can be used as an estimation for the target compound. Table 2 outlines the expected, though currently unavailable, ¹³C NMR resonances for [4-(Piperazin-1-yl)phenyl]boronic acid.

Table 1: ¹H NMR Data for 4-(4-Methylpiperazin-1-yl)phenylboronic Acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableAromatic Protons
Data not availableData not availableData not availablePiperazine Protons (N-CH₂)
Data not availableData not availableData not availablePiperazine Protons (N-CH₂)
Data not availableData not availableData not availableMethyl Protons (N-CH₃)
Data not availableData not availableData not availableBoronic Acid Protons (B(OH)₂)

Note: Specific chemical shifts, multiplicities, and integration values for 4-(4-methylpiperazin-1-yl)phenylboronic acid were not explicitly found in the search results. This table serves as a template for the expected proton signals.

Table 2: Expected ¹³C NMR Signals for this compound

Chemical Shift (ppm)Carbon TypeAssignment
Data not availableQuaternaryC-B
Data not availableMethineAromatic C-H
Data not availableMethineAromatic C-H
Data not availableQuaternaryAromatic C-N
Data not availableMethylenePiperazine C-N
Data not availableMethylenePiperazine C-N

Note: The chemical shifts for the carbon atoms are dependent on the solvent and experimental conditions and are not available in the searched resources.

Experimental Protocols

A general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of arylboronic acids is provided below. This protocol can be adapted for the specific analysis of this compound.

General NMR Spectroscopy Protocol for Arylboronic Acids

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the arylboronic acid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as boronic acids can form trimeric anhydrides (boroxines) in non-polar, aprotic solvents, which can complicate the spectra. DMSO-d₆ is often a good choice due to its high polarity and ability to break up oligomeric species.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

    • The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for arylboronic acids.

    • Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-220 ppm is typically required.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.

    • Referencing: The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using an appropriate software (e.g., MestReNova, TopSpin, or similar).

    • Processing steps include Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Purification->Sample_Prep NMR_Acquisition NMR Data Acquisition (¹H NMR, ¹³C NMR) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Analysis (FT, Phasing, Integration) NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation

Workflow for Spectroscopic Analysis

mechanism of boronic acid interaction with diols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Boronic Acid Interaction with Diols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the interaction between boronic acids and diols. This reversible covalent reaction, leading to the formation of boronate esters, is a cornerstone of molecular recognition, sensing, self-healing materials, and targeted drug delivery systems.

Core Mechanism of Boronate Ester Formation

The interaction between a boronic acid and a diol is a dynamic process governed by multiple equilibria in an aqueous solution. Boronic acids act as weak Lewis acids due to the electron-deficient boron atom.[1] This inherent Lewis acidity is the driving force behind their ability to form stable, yet reversible, covalent bonds with diols, particularly those with hydroxyl groups in a 1,2- or 1,3- cis configuration.[2][3]

Key Equilibria:

  • Acid-Base Equilibrium of Boronic Acid: In an aqueous medium, a boronic acid (R-B(OH)₂) exists in a pH-dependent equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) boronate form.[1][4] The pKa for this transition for a typical phenylboronic acid is approximately 8-9.[1][5]

  • Esterification Equilibrium: The formation of the boronate ester proceeds primarily through the reaction of the neutral, trigonal boronic acid with the diol.[1][4] While it was once believed that the anionic boronate was the more reactive species, current evidence suggests the neutral form is favored for the initial interaction.[1][6] The resulting boronate ester also exists in a pH-dependent equilibrium between a neutral trigonal ester and a more stable anionic tetrahedral ester.[1][7] The formation of the anionic ester lowers the pKa of the complex compared to the parent boronic acid.[2]

The overall reaction is a condensation that forms a stable five- or six-membered cyclic ester.[2][3] The reversibility of this bond is crucial for its application in dynamic systems, as the ester can be hydrolyzed by changes in pH or through competitive binding with other diols.[5][8]

Boronic_Acid_Diol_Interaction cluster_boronic_acid Boronic Acid Equilibrium (pH-dependent) cluster_ester Boronate Ester Equilibrium BA_trigonal Trigonal Boronic Acid (sp²) R-B(OH)₂ BA_tetrahedral Anionic Boronate (sp³) R-B(OH)₃⁻ BA_trigonal->BA_tetrahedral + OH⁻ - H₂O Ester_trigonal Trigonal Ester (sp²) Less Stable BA_trigonal->Ester_trigonal + Diol - 2H₂O Ester_tetrahedral Anionic Ester (sp³) More Stable BA_tetrahedral->Ester_tetrahedral + Diol - 2H₂O (Minor Pathway) Ester_trigonal->Ester_tetrahedral + OH⁻ - H₂O Diol Diol|(HO-R'-OH)

Caption: Equilibria in boronic acid-diol interactions.

Factors Influencing Boronate Ester Stability

The efficiency and stability of boronate ester formation are highly sensitive to several environmental and structural factors.

  • pH: This is the most critical parameter. The binding affinity is maximized at a pH value that is typically between the pKa of the boronic acid and the pKa of the diol.[2][9] At low pH, the boronic acid is predominantly in its neutral, less reactive form, and the resulting ester is prone to hydrolysis.[5] As the pH increases towards the pKa of the boronic acid, the concentration of the reactive species increases, favoring ester formation. At very high pH, while the resulting anionic ester is more stable, the boronic acid itself is converted to the less reactive anionic boronate form, which can decrease the overall reaction rate.[1]

  • Boronic Acid Structure (pKa): The Lewis acidity of the boronic acid significantly impacts its binding affinity. Attaching electron-withdrawing groups to the phenyl ring of a phenylboronic acid lowers its pKa, making it a stronger Lewis acid and generally increasing its affinity for diols at a given pH.[5]

  • Diol Structure: The geometry and pKa of the diol are paramount.

    • Stereochemistry: cis-Diols are strongly preferred as they allow for the formation of a low-strain, five- or six-membered cyclic ester. trans-Diols do not bind effectively.

    • Ring Size: 1,2-diols form five-membered rings, while 1,3-diols form six-membered rings. While five-membered rings often form faster (kinetically favored), six-membered rings can be more thermodynamically stable.[10]

    • Acidity: More acidic diols, such as catechols, tend to form more stable complexes at lower pH values.[9] For saccharides, the binding affinity often follows the order: D-fructose > D-tagatose > D-mannose > D-glucose, which correlates with the prevalence of the furanose form containing favorable cis-diol arrangements.[7]

Quantitative Data Presentation

The interaction between boronic acids and diols can be characterized by several key quantitative parameters. The tables below summarize representative data from the literature.

Table 1: Acid Dissociation Constants (pKa) of Boronic Acids and Their Esters

Compound pKa (Free Boronic Acid) pKa (Boronate Ester with Glucose) pKa (Boronate Ester with Fructose) Reference(s)
Phenylboronic Acid (PBA) ~8.8 ~6.8 ~4.5 [2]
4-Nitrophenylboronic Acid ~7.1 - - [11]

| 4-Methoxyphenylboronic Acid | ~9.3 | - | - |[11] |

Table 2: Thermodynamic Binding Constants (Keq in M-1) at Physiological pH (~7.4)

Boronic Acid Diol (Saccharide) Binding Constant (Keq, M-1) Reference(s)
Phenylboronic Acid Fructose ~1700 [9][12]
Phenylboronic Acid Glucose ~9.1 [9][12]
Phenylboronic Acid Sorbitol ~370 [12]
2-Fluoro-5-nitrophenylboronic acid Fructose ~11000 [9]

| 2-Fluoro-5-nitrophenylboronic acid | Glucose | ~150 |[9] |

Table 3: Kinetic Rate Constants for Boronate Ester Formation

System Rate Constant Half-life (at 1 mM) Method Reference(s)
8-IQBA + Fructose kon = 287 M-1s-1 ~3.5 s Stopped-Flow [7]
8-IQBA + Glucose kon = 1.3 M-1s-1 ~769 s Stopped-Flow [7]
Boric Acid + Ethylene Glycol (in DMSO) k = 0.057 min-1 ~12.2 min NMR Spectroscopy [13][10]

| Boric Acid + 1,3-Propanediol (in DMSO) | k = 0.031 min-1 | ~22.4 min | NMR Spectroscopy |[13][10] |

8-IQBA: 8-Isoquinolinylboronic acid

Key Experimental Protocols

Characterizing the boronic acid-diol interaction involves several well-established techniques.

Protocol 1: Determination of Boronic Acid pKa via UV-Vis Spectroscopic Titration

This method relies on the different UV absorbance spectra of the trigonal (sp²) and tetrahedral (sp³) forms of the boronic acid.

  • Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO). Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: For each pH value, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM).

  • Data Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each sample at a constant temperature.

  • Data Analysis: Select a wavelength where the change in absorbance between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.[9]

Protocol 2: Determination of Binding Constants via Competitive Fluorescence Assay

This is a widely used indirect method that measures the displacement of a fluorescent dye, Alizarin Red S (ARS), from the boronic acid by a non-fluorescent diol.[9][12][14]

  • Determine KARS: First, determine the binding constant between the boronic acid and ARS. Titrate a solution of ARS (e.g., 10 µM in a buffer of desired pH) with increasing concentrations of the boronic acid. Measure the fluorescence intensity after each addition (e.g., λex = 485 nm, λem = 620 nm). The binding of boronic acid to ARS removes the fluorescence quenching effect of intramolecular proton transfer in ARS, leading to an increase in fluorescence.[9][12] Use a Benesi-Hildebrand plot (double reciprocal plot) to calculate the association constant, KARS.[14]

  • Competitive Assay: Prepare a solution containing fixed concentrations of the boronic acid and ARS (at concentrations that ensure significant complex formation, based on KARS).

  • Titration: Titrate this solution with increasing concentrations of the diol of interest.

  • Data Acquisition: After each addition of the diol, allow the solution to equilibrate and measure the fluorescence intensity. The diol will competitively displace ARS, causing a decrease in fluorescence.

  • Data Analysis: Plot the change in fluorescence against the diol concentration. The data can be fitted to a competitive binding isotherm equation to calculate the equilibrium constant (Keq) for the boronic acid-diol interaction.[9][12]

ARS_Assay_Workflow cluster_step1 Step 1: Determine K_ARS cluster_step2 Step 2: Competitive Binding prep_ars Prepare ARS solution (Fixed Concentration) titrate_ba Titrate with Boronic Acid (Increasing Concentration) prep_ars->titrate_ba measure_f1 Measure Fluorescence Increase titrate_ba->measure_f1 calc_k_ars Calculate K_ARS (Benesi-Hildebrand Plot) measure_f1->calc_k_ars prep_complex Prepare BA-ARS Complex (Fixed Concentrations) calc_k_ars->prep_complex Input for next step titrate_diol Titrate with Diol (Increasing Concentration) prep_complex->titrate_diol measure_f2 Measure Fluorescence Decrease titrate_diol->measure_f2 calc_k_diol Calculate K_Diol (Competitive Binding Isotherm) measure_f2->calc_k_diol

Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.
Protocol 3: Kinetic Analysis via Stopped-Flow Spectroscopy

This technique is used to measure the rates of rapid binding events that occur on the millisecond-to-second timescale.[7]

  • Instrumentation: Use a stopped-flow instrument coupled to a fluorescence or absorbance detector. The instrument rapidly mixes two solutions from separate syringes into an observation cell.

  • Sample Preparation: Place a solution of the boronic acid (one that exhibits a change in fluorescence upon binding) in one syringe. Place a solution of the diol (e.g., a sugar) in the second syringe. Both solutions are prepared in the same buffer at the desired pH.

  • Data Acquisition: The instrument injects and mixes the reactants, and data collection (fluorescence intensity vs. time) begins immediately. The reaction is monitored until it reaches equilibrium (the signal plateaus).

  • Data Analysis: The resulting kinetic trace is fitted to a pseudo-first-order or second-order rate equation. By performing the experiment with varying concentrations of the diol (in excess), the association rate constant (kon) can be determined from the slope of a plot of the observed rate constant (kobs) versus diol concentration.[7]

Applications in Drug Development

The unique properties of the boronic acid-diol interaction have been harnessed for numerous biomedical applications.

  • Glucose Sensing: The specific and reversible binding of boronic acids to glucose is the basis for many continuous glucose monitoring systems. Binding events are transduced into a measurable signal, such as a change in color or fluorescence.[15]

  • Stimuli-Responsive Drug Delivery: The pH- and glucose-sensitivity of the interaction allows for the design of "smart" drug delivery systems. For instance, nanoparticles or hydrogels can be cross-linked via boronate esters.[16][17] In a high-glucose environment (as found in diabetic patients), glucose competitively displaces the cross-links, causing the material to swell or disassemble and release its therapeutic payload, such as insulin.[16] Similarly, the lower pH of tumor microenvironments can trigger the hydrolysis of boronate ester linkages to release chemotherapy drugs.[8]

  • Targeting and Bioconjugation: Boronic acids can be used to target the sialic acid-rich glycans present on the surface of cancer cells.[15] This interaction facilitates the targeted delivery of nanoparticles or therapeutic agents directly to the tumor site.[18]

Drug_Delivery_Concept cluster_system Glucose-Responsive Nanoparticle NP_Intact Intact Nanoparticle Drug Encapsulated Boronate Cross-links Glucose High Glucose Concentration NP_Intact->Glucose Competitive Binding NP_Swollen Swollen/Disassembled NP Drug Released Glucose-Boronate Complex NP_Swollen->NP_Intact Glucose->NP_Swollen Triggers Swelling Low_Glucose Low Glucose Concentration Low_Glucose->NP_Intact Stable State

Caption: Concept of a glucose-responsive drug delivery system.

References

The Pivotal Role of the Piperazine Moiety in Boronic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synergistic combination of the piperazine scaffold and the boronic acid warhead reveals a promising avenue for the development of novel therapeutics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activity, and structure-activity relationships of piperazine-containing boronic acid derivatives, highlighting their potential across various disease areas.

The strategic incorporation of a piperazine ring into boronic acid derivatives has emerged as a compelling strategy in modern medicinal chemistry. This guide delves into the multifaceted contributions of the piperazine moiety, which often imparts favorable pharmacokinetic properties, enhances target affinity, and allows for versatile structural modifications. The boronic acid group, a versatile pharmacophore, is known for its ability to form reversible covalent bonds with serine, threonine, and other nucleophilic residues in enzyme active sites, leading to potent and often selective inhibition. The combination of these two key structural motifs has led to the discovery of promising compounds with a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.

Synthesis of Piperazine-Containing Boronic Acid Derivatives

The synthesis of piperazine-containing boronic acid derivatives typically involves a multi-step approach, culminating in the coupling of the piperazine and boronic acid fragments. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide (functionalized with a piperazine moiety) and a boronic acid or boronic ester.

A general synthetic workflow for this process is outlined below:

G General Synthetic Workflow for Piperazine-Boronic Acid Derivatives cluster_0 Piperazine Functionalization cluster_1 Boronic Acid/Ester Synthesis cluster_2 Coupling Reaction Aryl Halide Aryl Halide Functionalized Piperazine Functionalized Piperazine Aryl Halide->Functionalized Piperazine Nucleophilic Substitution Piperazine Piperazine Piperazine->Functionalized Piperazine Final Product Final Product Functionalized Piperazine->Final Product Suzuki-Miyaura Coupling Aryl Precursor Aryl Precursor Aryl Boronic Acid/Ester Aryl Boronic Acid/Ester Aryl Precursor->Aryl Boronic Acid/Ester Borylation Borylation Reagent Borylation Reagent Borylation Reagent->Aryl Boronic Acid/Ester Aryl Boronic Acid/Ester->Final Product

Caption: Synthetic workflow for piperazine-boronic acid derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize a piperazine-containing boronic acid derivative.

Materials:

  • Piperazine-functionalized aryl halide (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a round-bottom flask, add the piperazine-functionalized aryl halide, arylboronic acid or ester, and base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired piperazine-containing boronic acid derivative.

Biological Activity and Structure-Activity Relationships

The incorporation of the piperazine moiety can significantly influence the biological activity of boronic acid derivatives. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or can be protonated at physiological pH, which can enhance interactions with biological targets and improve aqueous solubility.[1] The substituent on the distal nitrogen of the piperazine ring provides a key point for diversification, allowing for the fine-tuning of the molecule's properties to optimize potency, selectivity, and pharmacokinetic parameters.[2]

Anticancer Activity

Piperazine-containing boronic acid derivatives have shown promise as anticancer agents. One of the key signaling pathways implicated in various cancers is the Hedgehog (Hh) pathway. Aberrant activation of this pathway is involved in the development and progression of several malignancies.[3] Some piperazine derivatives have been found to inhibit the Hh pathway by targeting key components such as Smoothened (SMO) or the Glioma-associated oncogene (Gli) transcription factors.[4][5]

The Hedgehog signaling pathway and the point of inhibition by certain piperazine-containing compounds are depicted below.

Hedgehog_Pathway Hedgehog Signaling Pathway Inhibition Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Sequesters Gli_A Gli (Active) Gli->Gli_A Activation Target_Genes Target Gene Expression Gli_A->Target_Genes Promotes Inhibitor Piperazine Derivative Inhibitor Inhibitor->Gli Inhibits

Caption: Inhibition of the Hedgehog signaling pathway.

The table below summarizes the in vitro anticancer activity of a series of piperazine-tethered derivatives of alepterolic acid against various cancer cell lines.[6]

CompoundLinkerR GroupHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)MCF7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
3f -CO-4-Fluorophenyl8.23 ± 0.71> 20> 209.87 ± 0.85
3g -CO-4-Chlorophenyl7.98 ± 0.65> 20> 2010.21 ± 0.93
3k -CO-4-Nitrophenyl9.12 ± 0.88> 20> 2011.54 ± 1.02
3n -CO-2,4-Dichlorophenyl6.13 ± 0.5415.67 ± 1.2318.98 ± 1.545.55 ± 0.56
Enzyme Inhibition

The boronic acid moiety is a well-established pharmacophore for the inhibition of various enzymes, particularly serine proteases.[7] The piperazine scaffold can be utilized to direct the boronic acid "warhead" to the active site of the target enzyme and to establish additional interactions that enhance binding affinity and selectivity.

An experimental workflow for a typical in vitro enzyme inhibition assay is illustrated below.

Enzyme_Inhibition_Assay In Vitro Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometrically) Add_Substrate->Measure_Activity Analyze_Data Analyze Data and Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion

The integration of the piperazine moiety into boronic acid derivatives represents a highly fruitful strategy in the quest for novel therapeutic agents. The piperazine ring offers a versatile scaffold that can be readily modified to optimize the physicochemical and pharmacological properties of the resulting compounds. The synergistic combination with the boronic acid warhead has led to the development of potent inhibitors of key biological targets, with promising applications in oncology and other disease areas. Further exploration of the vast chemical space afforded by this molecular framework is anticipated to yield a new generation of innovative medicines.

References

A Comprehensive Technical Guide to the Synthesis of N-Arylpiperazines from Piperazine and Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to N-arylpiperazines, with a focus on the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation of piperazine with aryl halides. This document offers detailed experimental protocols, a comprehensive summary of reaction conditions and yields in tabular format, and visual representations of reaction mechanisms and workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

N-arylpiperazines are a critical class of compounds in drug discovery and development, exhibiting a wide range of pharmacological activities, including antidepressant, anxiolytic, and anticancer properties.[1][2] The synthesis of these compounds, primarily through the formation of a carbon-nitrogen (C-N) bond between a piperazine nitrogen and an aryl group, has been a subject of extensive research. The two most prominent methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[3]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its high efficiency, functional group tolerance, and broad substrate scope.[4][5] It allows for the coupling of aryl halides (or pseudo-halides) with amines, including piperazine.[1][4] The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent.[1][6]

The Ullmann condensation , a classical copper-catalyzed reaction, represents an older but still relevant method for N-arylation.[7][8] While it often requires harsher reaction conditions, such as high temperatures, recent advancements have led to milder and more efficient protocols.[7][9]

This guide will delve into the practical aspects of both methodologies, providing the necessary information for their successful application in the synthesis of N-arylpiperazines.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preferred method for the synthesis of N-arylpiperazines due to its versatility and milder reaction conditions compared to the Ullmann condensation.[4][5] The general reaction scheme is depicted below:

General Reaction Scheme:

ArylHalide Ar-X Plus1 + Piperazine Piperazine Arrow Pd catalyst, Ligand, Base Solvent, Heat Product N-Arylpiperazine Plus2 + H-X Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(L)n-X OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amido_complex Ar-Pd(II)(L)n(NR2) Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R2NH, Base Amine->Amine_Coord ArylHalide Ar-X Plus1 + Piperazine Piperazine Arrow Cu catalyst, (Ligand), Base Solvent, High Temp. Product N-Arylpiperazine Plus2 + H-X Ullmann_Cycle CuI Cu(I)X Amine_Complex [Cu(I)(R2N)] CuI->Amine_Complex OxAdd Oxidative Addition Amine_Complex->OxAdd CuIII_complex Ar-Cu(III)(X)(NR2) OxAdd->CuIII_complex RedElim Reductive Elimination CuIII_complex->RedElim RedElim->CuI Product Ar-NR2 RedElim->Product Amine R2NH, Base Amine->Amine_Complex ArylHalide Ar-X ArylHalide->OxAdd Experimental_Workflow Start Start Setup Reaction Setup (Reagents, Solvent, Catalyst) Start->Setup Reaction Heating & Stirring (Inert Atmosphere) Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography / Crystallization) Drying->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using [4-(Piperazin-1-yl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the use of [4-(Piperazin-1-yl)phenyl]boronic acid in Suzuki-Miyaura coupling reactions. The presence of the piperazine moiety, a common pharmacophore, makes this building block particularly valuable in drug discovery programs. However, the basic nature of the piperazine nitrogen can present challenges, such as catalyst inhibition or side reactions. These notes will address these challenges and provide optimized protocols for successful coupling.

The free piperazine nitrogen can be reactive under certain Suzuki-Miyaura conditions. Therefore, a common strategy is to protect the piperazine nitrogen, often with a tert-butyloxycarbonyl (Boc) group. This prevents side reactions and can improve reaction yields and purity. The Boc group can be readily removed post-coupling under acidic conditions.

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Mechanism cluster_OA cluster_T cluster_RE Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)Ln-X Pd0->PdII_complex Oxidative Addition ArylHalide Ar-X OxAdd Oxidative Addition PdII_biaryl Ar-Pd(II)Ln-Ar' PdII_complex->PdII_biaryl Transmetalation BoronicAcid Ar'-B(OH)₂ Borate Ar'-B(OH)₃⁻ BoronicAcid->Borate Activation Base Base (e.g., K₂CO₃) Transmetalation Transmetalation PdII_biaryl->Pd0 Product Ar-Ar' PdII_biaryl->Product Reductive Elimination RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

A general workflow for performing a Suzuki-Miyaura coupling reaction in a research setting is outlined below. This workflow includes reaction setup, monitoring, workup, and purification.

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent Start->Reagents Degas Degas the Reaction Mixture Reagents->Degas AddCatalyst Add Palladium Catalyst and Ligand Degas->AddCatalyst Heat Heat to Reaction Temperature AddCatalyst->Heat Monitor Monitor Reaction (TLC, GC/MS, LC/MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with N-Boc-[4-(piperazin-1-yl)phenyl]boronic Acid

This protocol is a general starting point for the coupling of N-Boc protected this compound with a variety of aryl bromides. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC/MS, typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the N-Boc Group

Materials:

  • N-Boc protected biaryl product (1.0 mmol)

  • Dichloromethane (DCM, 5 mL)

  • Trifluoroacetic acid (TFA, 1-2 mL) or 4M HCl in Dioxane

Procedure:

  • Dissolve the N-Boc protected biaryl product in dichloromethane (5 mL).

  • Add trifluoroacetic acid (1-2 mL) or 4M HCl in dioxane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a small amount of dichloromethane and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of N-Boc-[4-(piperazin-1-yl)phenyl]boronic acid pinacol ester with various aryl bromides, based on general literature procedures for similar substrates. Actual yields may vary depending on the specific reaction conditions and the reactivity of the aryl halide.

EntryAryl BromideProductTypical Yield (%)
14-Bromoanisoletert-butyl 4-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)piperazine-1-carboxylate85-95
24-Bromotoluenetert-butyl 4-(4'-(methyl)-[1,1'-biphenyl]-4-yl)piperazine-1-carboxylate80-90
31-Bromo-4-fluorobenzenetert-butyl 4-(4'-(fluoro)-[1,1'-biphenyl]-4-yl)piperazine-1-carboxylate75-85
41-Bromo-4-(trifluoromethyl)benzenetert-butyl 4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)piperazine-1-carboxylate70-80
53-Bromopyridinetert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate60-75

Signaling Pathways in Drug Development

The 4-arylpiperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous drugs targeting various biological pathways. For instance, many antipsychotic and antidepressant drugs feature this core structure, often targeting dopamine and serotonin receptors in the central nervous system. The synthesis of novel biarylpiperazine derivatives via the Suzuki-Miyaura coupling allows for the exploration of structure-activity relationships (SAR) to optimize binding affinity, selectivity, and pharmacokinetic properties.

Signaling_Pathway Ligand 4-Arylpiperazine Derivative Receptor GPCR (e.g., Dopamine D₂, Serotonin 5-HT₂A) Ligand->Receptor Binding G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Cascades Second_Messenger->Downstream Response Cellular Response (e.g., Neuronal Firing) Downstream->Response

Caption: Simplified G-protein coupled receptor signaling pathway.

Conclusion

The Suzuki-Miyaura coupling of this compound and its N-Boc protected derivative is a powerful tool for the synthesis of novel biarylpiperazines for drug discovery and development. By employing the appropriate reaction conditions, particularly the use of a protecting group for the piperazine nitrogen, high yields of the desired products can be achieved. The protocols and data presented herein provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki Coupling with [4-(Piperazin-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids have made it an indispensable tool in medicinal chemistry and drug development for the synthesis of complex molecules.[5][6]

This document provides a detailed experimental procedure for the Suzuki coupling reaction utilizing [4-(Piperazin-1-yl)phenyl]boronic acid. This building block is of significant interest in pharmaceutical research as the piperazine moiety is a common pharmacophore found in numerous biologically active compounds. The electron-rich nature of this boronic acid and the presence of the basic piperazine nitrogen present specific considerations for reaction optimization, which are addressed in the following protocols.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the transmetalation step, the organic group from the boronic acid is transferred to the palladium(II) complex, a process facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) C Ar-Pd(II)-X (Ln) A->C Oxidative Addition Product Coupled Product (Ar-Ar') B->C D Transmetalation (Ar'-B(OH)2 + Base) E Ar-Pd(II)-Ar' (Ln) C->E Transmetalation D->E E->A Reductive Elimination F Reductive Elimination F->A ArX Aryl Halide (Ar-X) ArX->C BoronicAcid This compound (Ar'-B(OH)2) BoronicAcid->E Base Base Base->E

Experimental Protocols

This section outlines a detailed, step-by-step procedure for the Suzuki coupling of an aryl bromide with this compound. The protocol is based on commonly employed conditions for similar substrates.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 2-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane, Methanol)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for workup (separatory funnel, beakers, flasks)

  • Thin-layer chromatography (TLC) plates and chamber

  • Flash chromatography system

Detailed Experimental Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

    • Degas the solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) by bubbling with the inert gas for 15-20 minutes.

    • Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup Procedure:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Aryl Halide, Boronic Acid, and Base B Evacuate and Backfill with Inert Gas A->B C Add Catalyst and Degassed Solvent B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor by TLC D->E F Cool to Room Temp E->F Reaction Complete G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Flash Column Chromatography H->I J Isolate Pure Product I->J

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for Suzuki coupling reactions involving substrates analogous to this compound. These serve as a guide for optimizing the reaction with the specific substrates of interest.

Table 1: Effect of Catalyst and Base on Yield

EntryAryl HalideCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9012~85-95
24-BromoanisolePdCl₂(dppf) (3)Cs₂CO₃ (2)DMF1008~90-98
32-BromopyridinePd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O1106~80-92
41-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Na₂CO₃ (2)Dioxane/H₂O8516~75-88

Table 2: Influence of Solvent and Temperature

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
13-BromoquinolinePd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)9012High
24-ChlorotoluenePd₂(dba)₃/XPhosK₃PO₄t-BuOH/H₂O (1:1)10024Moderate
32-Chloro-5-nitropyridinePdCl₂(dppf)Cs₂CO₃DMF11010Good
44-IodoacetophenonePd(OAc)₂K₂CO₃Ethanol/H₂O (3:1)804Excellent

Note: Yields are approximate and can vary depending on the specific substrates and reaction scale.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst/ligand combination (e.g., palladium precatalysts with bulky phosphine ligands like XPhos or SPhos), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure all reagents and solvents are of high purity and that the reaction is performed under strictly inert conditions.

  • Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the boronic acid can occur. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a 1:1 to 1.2:1 ratio of the boronic acid to the aryl halide.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids.[7] Using milder bases (like K₂CO₃ or K₃PO₄) and avoiding prolonged reaction times at high temperatures can help mitigate this issue.

  • Purification Challenges: The presence of the basic piperazine moiety can sometimes complicate purification by silica gel chromatography. It may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking and improve separation. Alternatively, a reverse-phase chromatography approach can be considered.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds containing the 4-(piperazin-1-yl)phenyl moiety. The provided protocol offers a robust starting point for researchers. Careful optimization of the catalyst, base, solvent, and temperature, guided by the data presented, will be key to achieving high yields and purity for specific substrate combinations. The versatility of this reaction makes it an invaluable tool for the rapid generation of diverse compound libraries in drug discovery and development.

References

The Versatility of [4-(Piperazin-1-yl)phenyl]boronic Acid in Medicinal Chemistry: A Building Block for Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

[4-(Piperazin-1-yl)phenyl]boronic acid has emerged as a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of biologically active compounds. Its unique structure, combining a reactive boronic acid moiety with a pharmacologically significant piperazine ring, makes it a key intermediate in the development of targeted therapies for cancer, infectious diseases, and neurological disorders. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this powerful synthetic tool.

Core Applications in Drug Discovery

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the efficient formation of a carbon-carbon bond, attaching the 4-(piperazin-1-yl)phenyl group to various aromatic and heteroaromatic scaffolds. The piperazine moiety itself is a well-established pharmacophore, known to improve the physicochemical properties of drug candidates, including solubility and bioavailability, and to serve as a key interaction point with biological targets.

Key therapeutic areas where this building block has been successfully applied include:

  • Oncology: As a crucial component in the synthesis of potent and selective kinase inhibitors, particularly targeting the mTOR pathway.

  • Infectious Diseases: In the development of novel β-lactamase inhibitors to combat antibiotic resistance.

  • Neuroscience: For the synthesis of selective serotonin reuptake inhibitors (SSRIs) and butyrylcholinesterase (BChE) inhibitors for the treatment of depression and neurodegenerative diseases like Alzheimer's.

Application Note 1: Synthesis of mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The this compound scaffold is integral to the structure of highly potent and selective mTOR inhibitors, such as Torin1.

Quantitative Data: mTOR Inhibitors
CompoundTargetIC50 (nM)Cellular EC50 (nM)Selectivity vs. PI3KReference
Torin1 mTORC1/mTORC20.292 (mTORC1), 10 (mTORC2)>1000-fold[1][2][3]
Torin2 mTORC1/mTORC2-0.25~800-fold[4]
Compound 1 (precursor to Torin1) mTORC15000>10000-[1]
Signaling Pathway: mTOR Inhibition

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by compounds derived from this compound. These inhibitors act as ATP-competitive inhibitors of the mTOR kinase domain, blocking both mTORC1 and mTORC2 signaling cascades.

mTOR_Pathway cluster_input Upstream Signals cluster_pi3k PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates Akt Akt PI3K->Akt Akt->mTORC1 activates mTORC2 mTORC2 Akt->mTORC2 partially activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition mTORC2->Akt activates (feedback) Survival Survival mTORC2->Survival Torin1 Torin1 (derived from This compound) Torin1->mTORC1 inhibits Torin1->mTORC2 inhibits

Figure 1. Simplified mTOR signaling pathway and the inhibitory action of Torin1.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling for mTOR Inhibitor Synthesis

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with a suitable aryl halide, based on the synthesis of Torin1 precursors.[1]

Materials:

  • Aryl halide (e.g., 9-bromo-1-(3-(trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)-one) (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2) (0.1 eq)

  • Base (e.g., Cs2CO3 or K3PO4) (2.5 eq)

  • Solvent (e.g., 1,4-dioxane and water, 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.5 eq), and palladium catalyst (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol) to yield the desired coupled product.

Application Note 2: Development of β-Lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Boronic acid-based compounds, including those derived from this compound, act as transition-state analog inhibitors of serine-β-lactamases.

Quantitative Data: Boronic Acid-Based β-Lactamase Inhibitors
Compound ClassTarget EnzymeKi (nM)Reference
Triazole-based Boronic AcidsKPC-2730[7]
Triazole-based Boronic AcidsAmpC140[7]
Mechanism of Action: β-Lactamase Inhibition

Boronic acid inhibitors mimic the tetrahedral transition state of β-lactam hydrolysis. The boron atom forms a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, rendering the enzyme inactive.

BetaLactamase_Inhibition Serine Beta-Lactamase Serine Beta-Lactamase Catalytic Serine (Ser70) Catalytic Serine (Ser70) Serine Beta-Lactamase->Catalytic Serine (Ser70) contains Tetrahedral Intermediate Tetrahedral Intermediate Catalytic Serine (Ser70)->Tetrahedral Intermediate attacks Boronic Acid Inhibitor Boronic Acid Inhibitor (e.g., derived from This compound) Boronic Acid Inhibitor->Tetrahedral Intermediate forms Inactive Enzyme Inactive Enzyme Tetrahedral Intermediate->Inactive Enzyme results in

Figure 2. Mechanism of serine β-lactamase inhibition by a boronic acid inhibitor.

Application Note 3: Synthesis of Potential Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs are a class of drugs used to treat depression and anxiety disorders. They function by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. The [4-(Piperazin-1-yl)phenyl] moiety is a common feature in many CNS-active compounds and has been incorporated into novel pyridinone derivatives as potential SSRIs.

Mechanism of Action: Serotonin Reuptake Inhibition

SSRIs bind to the serotonin transporter (SERT) on the presynaptic neuron, preventing the reabsorption of serotonin from the synaptic cleft.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Vesicles Serotonin Vesicles Synaptic Cleft Synaptic Cleft (Increased Serotonin) Serotonin Vesicles->Synaptic Cleft Release SERT Serotonin Transporter (SERT) SERT->Synaptic Cleft Reuptake SSRI SSRI SSRI->SERT blocks Serotonin Receptors Serotonin Receptors Synaptic Cleft->Serotonin Receptors Binds to

Figure 3. Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).

Application Note 4: Development of Butyrylcholinesterase (BChE) Inhibitors

Inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. The piperazine moiety is found in several potent cholinesterase inhibitors.

Quantitative Data: Piperazine-Containing BChE Inhibitors
Compound ClassTarget EnzymeIC50 (µM)Reference
Piperazine DerivativesBChE4.85 - 8.35[8]
Piperazine DerivativesAChE4.59 - 6.48[8]
Experimental Protocol: Ellman's Assay for BChE Inhibition

This is a generalized protocol for determining the in vitro inhibition of BChE.[9][10]

Materials:

  • Butyrylcholinesterase (BChE) enzyme solution

  • Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor at various concentrations. Include a control well with no inhibitor.

  • Add the BChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the BTCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a cornerstone reagent in modern medicinal chemistry. Its utility in constructing complex molecules via Suzuki-Miyaura coupling has led to the discovery of potent inhibitors of key biological targets in oncology, infectious diseases, and neuroscience. The protocols and data presented here provide a foundation for researchers to explore the vast potential of this versatile building block in the design and synthesis of next-generation therapeutics.

References

Application Notes and Protocols: The Role of [4-(Piperazin-1-yl)phenyl]boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Piperazin-1-yl)phenyl]boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with a wide range of pharmacological activities.[1] The inherent properties of its two key functional moieties—the piperazine ring and the boronic acid group—make it an invaluable reagent in the construction of novel therapeutic agents. The piperazine scaffold is a common feature in numerous approved drugs, contributing to improved pharmacokinetic properties and providing a versatile handle for structural modifications.[2] The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds, which is instrumental in the synthesis of biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs).[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of kinase and tubulin polymerization inhibitors.

Key Applications in Drug Discovery

The unique structure of this compound allows for its incorporation into a variety of molecular scaffolds to target different biological pathways. Two prominent areas of application are in the development of anticancer agents, specifically kinase inhibitors and microtubule-targeting agents.

Synthesis of Kinase Inhibitors (e.g., PI3K/mTOR Pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] The piperazine moiety is a key pharmacophore in several PI3K/mTOR inhibitors. This compound serves as a crucial intermediate for introducing the piperazinylphenyl group into heterocyclic core structures common in kinase inhibitors.

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FBBC05", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="[4-(Piperazin-1-yl)phenyl]\n-based Inhibitor", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" P", color="#5F6368"]; mTORC2 -> Akt [label=" P", color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; Akt -> Survival [color="#5F6368"]; mTORC1 -> S6K1 [label=" P", color="#5F6368"]; mTORC1 -> fourEBP1 [label=" P", color="#5F6368"]; S6K1 -> CellGrowth [color="#5F6368"]; fourEBP1 -> CellGrowth [color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0]; Inhibitor -> mTORC2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2.0];

// Invisible edges for layout PIP2 -> PIP3 [style=invis]; } enddot Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of drugs synthesized using this compound.

Development of Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[6] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.[6] The piperazine moiety has been incorporated into various compounds that bind to the colchicine site of tubulin, thereby inhibiting its polymerization.[7] this compound can be used to synthesize novel analogs of known tubulin inhibitors like Combretastatin A-4.[8]

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds synthesized using piperazine-containing boronic acid derivatives or related structures.

Table 1: PI3K/mTOR Inhibitory Activity

Compound IDTarget(s)IC50 / EC50 (nM)Cell LineReference
Torin1 mTOR2 (mTORC1), 10 (mTORC2)Cellular Assay[5]
PI3K1800Cellular Assay[5]
PKI-587 PI3Kα, mTOR<1 (PI3Kα), 1.6 (mTOR)Biochemical Assay
Akt phosphorylation30MDA-MB-361

Table 2: Tubulin Polymerization Inhibitory and Cytotoxic Activity

Compound IDTubulin Polymerization IC50 (µM)Cytotoxicity IC50 (µM)Cell LineReference
Boronic Acid CA-4 Analog (cis) 1.5--[8]
Compound 5 (N-heterocyclic) Potent Inhibition0.0033 (Mean GI50)Cancer Cell Panel[7]
Compound 6 (N-acyl-piperazine) -0.084 - 0.221SGC-7901, A549, Hela[7]
Compound 10ec -0.99 ± 0.01BT-474

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

// Nodes Start [label="Start:\n- Aryl Halide\n- this compound\n- Pd Catalyst & Ligand\n- Base\n- Solvent", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Setup:\n- Degas solvent\n- Add reagents under inert atmosphere (N2 or Ar)\n- Heat to specified temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring:\n- TLC or LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup:\n- Quench reaction\n- Extract with organic solvent\n- Wash with brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Dry organic layer (e.g., Na2SO4)\n- Concentrate in vacuo\n- Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Final Product:\n- Characterize (NMR, MS)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#5F6368"]; Reaction -> Monitoring [color="#5F6368"]; Monitoring -> Workup [label="Reaction Complete", color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; } enddot Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Flush the flask with an inert gas for 5-10 minutes.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Synthesis of a Piperazine-Containing Tubulin Inhibitor Analog

This protocol outlines the synthesis of a hypothetical analog of Combretastatin A-4, incorporating the [4-(Piperazin-1-yl)phenyl] moiety.

Step 1: Suzuki Coupling to form the Biaryl Ketone

  • Reactants: 3,4,5-Trimethoxy-bromobenzene and 1-(4-acetylphenyl)piperazine (which can be synthesized from 4-fluoroacetophenone and piperazine). The boronic acid equivalent, [4-(1-piperazinyl)phenyl]boronic acid, would be coupled with a suitable trimethoxyphenyl halide.

  • Procedure: Follow the general Suzuki-Miyaura coupling protocol as described in Protocol 1.

Step 2: Wittig or Horner-Wadsworth-Emmons Reaction

  • Purpose: To form the cis-alkene bridge characteristic of Combretastatin A-4 analogs.

  • Procedure: The biaryl ketone from Step 1 is reacted with a suitable phosphonium ylide or phosphonate carbanion to generate the desired alkene.

Step 3: Deprotection (if necessary)

  • If protecting groups were used on the piperazine nitrogen, they are removed in the final step to yield the target compound.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer)

  • Test compound (dissolved in DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer in a 96-well plate.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at 37 °C to initiate tubulin polymerization.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

// Nodes Core [label="Core Scaffold\n(e.g., Biaryl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine [label="[4-(Piperazin-1-yl)phenyl]\n-boronic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis\n(Suzuki Coupling)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Library [label="Compound Library", fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Biological Screening\n(e.g., Kinase Assay)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="Structure-Activity\nRelationship (SAR)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Core -> Synthesis [color="#5F6368"]; Piperazine -> Synthesis [color="#5F6368"]; Synthesis -> Library [color="#5F6368"]; Library -> Screening [color="#5F6368"]; Screening -> SAR [color="#5F6368"]; SAR -> Lead [color="#5F6368"]; Lead -> Core [label="Iterative Design", style=dashed, color="#5F6368"]; } enddot Figure 3: Logical workflow for using this compound in a drug discovery program.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of biologically active compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, particularly in the fields of oncology and neuroscience. The protocols and data presented here provide a foundation for researchers to explore the potential of this reagent in their own drug discovery programs. The continued application of this and similar building blocks will undoubtedly lead to the development of novel and effective therapeutic agents.

References

Application Notes and Protocols for the Catalytic Activity of Piperazine-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-containing boronic acids represent an emerging class of compounds with significant potential in catalysis. By combining the Lewis acidic nature of the boronic acid moiety with the Brønsted/Lewis basic properties of the piperazine ring, these molecules are uniquely suited to act as bifunctional catalysts. This dual functionality allows for the simultaneous activation of both electrophilic and nucleophilic partners in a variety of organic transformations, potentially leading to enhanced reaction rates, improved selectivity, and milder reaction conditions.

These application notes provide a prospective overview of the catalytic applications of piperazine-containing boronic acids, based on the established principles of bifunctional catalysis. While this specific class of catalysts is still under active investigation, the protocols and data presented herein are based on analogous systems and are intended to serve as a guide for researchers exploring their synthetic utility.

Principle of Bifunctional Catalysis

The catalytic activity of piperazine-containing boronic acids is predicated on the synergistic action of their two functional groups. The boronic acid can act as a Lewis acid, activating electrophiles such as aldehydes or imines by coordinating to a lone pair of electrons on a heteroatom. Simultaneously, the piperazine nitrogen can function as a Brønsted base, deprotonating a pronucleophile to generate a more reactive nucleophilic species, or as a Lewis base to participate in the reaction mechanism. This cooperative activation is a hallmark of many efficient enzymatic and organocatalytic systems.

Potential Catalytic Applications

Based on the principles of bifunctional catalysis, piperazine-containing boronic acids are promising candidates for a range of organic reactions, including:

  • Aldol Reactions: The catalyst can simultaneously activate an aldehyde and a ketone, facilitating the formation of a carbon-carbon bond.

  • Michael Additions: Activation of both the Michael acceptor and the nucleophile can lead to efficient conjugate addition reactions.

  • Amidation Reactions: The boronic acid can activate the carboxylic acid, while the piperazine moiety can act as a base or nucleophilic catalyst to facilitate amide bond formation.

  • Mannich Reactions: Similar to the aldol reaction, these catalysts can be employed in the three-component reaction of an aldehyde, an amine, and a ketone.

The table below summarizes the potential scope of these catalysts.

Table 1: Potential Substrate Scope for Catalysis by Piperazine-Containing Boronic Acids

Reaction TypeElectrophileNucleophilePotential Product
Aldol ReactionAromatic and Aliphatic AldehydesKetones (e.g., acetone, cyclohexanone)β-Hydroxy ketones
Michael Additionα,β-Unsaturated Ketones, Esters, or NitroalkenesMalonates, β-Ketoesters, Thiols1,5-Dicarbonyl compounds, Thioethers
AmidationCarboxylic AcidsPrimary and Secondary AminesAmides
Mannich ReactionAldehydes, IminesKetones, Aldehydesβ-Amino carbonyl compounds

Experimental Protocols

The following are generalized protocols for key reactions that could be catalyzed by piperazine-containing boronic acids. Researchers should note that optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) will be necessary for specific substrates.

Protocol 1: General Procedure for a Bifunctional Aldol Reaction

This protocol describes a general method for the aldol reaction between an aldehyde and a ketone, catalyzed by a piperazine-containing boronic acid.

Materials:

  • Piperazine-containing boronic acid catalyst (e.g., 4-(4-boronobenzyl)piperazine)

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 mmol)

  • Anhydrous solvent (e.g., Toluene, THF, CH2Cl2) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperazine-containing boronic acid catalyst (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL) and stir the mixture until the catalyst is dissolved.

  • Add the ketone (5.0 mmol) to the flask and stir for 10 minutes.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy ketone.

Protocol 2: General Procedure for a Bifunctional Michael Addition

This protocol outlines a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated compound.

Materials:

  • Piperazine-containing boronic acid catalyst

  • Michael acceptor (e.g., chalcone) (1.0 mmol)

  • Michael donor (e.g., diethyl malonate) (1.2 mmol)

  • Anhydrous solvent (e.g., Dichloromethane) (5 mL)

  • Inert atmosphere

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the piperazine-containing boronic acid catalyst (0.05 mmol, 5 mol%) in the anhydrous solvent (3 mL).

  • Add the Michael acceptor (1.0 mmol) and stir for 5 minutes.

  • Add the Michael donor (1.2 mmol) to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the Michael adduct.

Protocol 3: General Procedure for a Boronic Acid Catalyzed Amidation

This protocol provides a general method for the direct amidation of a carboxylic acid and an amine.[1]

Materials:

  • Piperazine-containing boronic acid catalyst

  • Carboxylic acid (1.0 mmol)

  • Amine (1.1 mmol)

  • Anhydrous toluene (5 mL)

  • Molecular sieves (4 Å)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap filled with toluene and molecular sieves), add the carboxylic acid (1.0 mmol), the piperazine-containing boronic acid catalyst (0.05 mmol, 5 mol%), and activated molecular sieves (4 Å, 200 mg).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add the amine (1.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the molecular sieves and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure amide.

Visualizations

Logical Workflow for Bifunctional Catalysis

The following diagram illustrates the proposed mechanism for a bifunctional aldol reaction catalyzed by a piperazine-containing boronic acid.

Bifunctional_Aldol_Reaction Proposed Catalytic Cycle for Bifunctional Aldol Reaction cluster_activation Substrate Activation Catalyst Piperazine-Boronic Acid Catalyst Activated_Complex Ternary Complex: Catalyst-Aldehyde-Enolate Catalyst->Activated_Complex Forms Complex Aldehyde Aldehyde (Electrophile) Aldehyde->Activated_Complex Lewis Acid Activation (Boronic Acid) Ketone Ketone (Pronucleophile) Enolate Enolate Intermediate Ketone->Enolate Brønsted Base Deprotonation (Piperazine) Product β-Hydroxy Ketone (Aldol Adduct) Activated_Complex->Product C-C Bond Formation (Aldol Addition) Product->Catalyst Product Release & Catalyst Regeneration Enolate->Activated_Complex

Caption: Proposed catalytic cycle for a bifunctional aldol reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for a reaction catalyzed by a piperazine-containing boronic acid.

Experimental_Workflow General Experimental Workflow A 1. Catalyst & Solvent Addition (Inert Atmosphere) B 2. Substrate 1 Addition (e.g., Ketone/Michael Acceptor) A->B C 3. Substrate 2 Addition (e.g., Aldehyde/Michael Donor) B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up (Quenching, Extraction) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for catalyzed reactions.

Conclusion

Piperazine-containing boronic acids hold considerable promise as a novel class of bifunctional organocatalysts. Their unique molecular architecture allows for the potential simultaneous activation of both electrophiles and nucleophiles, paving the way for efficient and selective organic transformations. The protocols and conceptual frameworks provided in these application notes are intended to inspire and guide further research into the catalytic applications of these versatile compounds, with the aim of developing new and sustainable synthetic methodologies.

References

Application Note: One-Pot Synthesis of Bioactive 1,3,5-Triazine Scaffolds Using Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,3,5-triazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] This document provides a detailed protocol for a sequential one-pot synthesis of trisubstituted 1,3,5-triazines. The methodology employs cyanuric chloride as a starting material, followed by sequential nucleophilic substitutions with two different amines and a Suzuki-Miyaura cross-coupling reaction with a boronic acid, such as [4-(Piperazin-1-yl)phenyl]boronic acid.[4] This efficient approach allows for the rapid construction of diverse triazine libraries, which is highly valuable in drug discovery and development.[2][5] The protocol is scalable and demonstrates broad functional group tolerance.[4]

General Reaction Scheme

The synthesis proceeds via a sequential three-step, one-pot reaction starting from cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled sequential additions of different nucleophiles by adjusting the reaction temperature.[3][6] The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling with an arylboronic acid.

Reaction: Cyanuric Chloride + Nucleophile 1 (amine) + Nucleophile 2 (amine) + Arylboronic Acid → Trisubstituted 1,3,5-Triazine

Applications in Drug Discovery

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[3] Derivatives of this core structure have been developed as potent therapeutic agents. For instance, Enasidenib, an FDA-approved drug for acute myeloid leukemia, features a 1,3,5-triazine core.[4] Other derivatives are in clinical trials as PI3K/mTOR inhibitors for cancer therapy.[2][4] The synthetic route described herein provides a versatile platform for generating novel triazine-based compounds for screening against various therapeutic targets.

Experimental Protocol

This protocol is adapted from a general method for the sequential one-pot synthesis of functionalized 1,3,5-triazines.[4]

3.1. Materials and Reagents

  • Cyanuric chloride

  • First amine nucleophile (e.g., aniline derivatives)

  • Second amine nucleophile (e.g., morpholine)

  • This compound or other substituted arylboronic acids

  • N,N-Diisopropylethylamine (DIEA)

  • Potassium carbonate (K₂CO₃)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

3.3. Step-by-Step Synthesis Procedure

  • First Nucleophilic Substitution:

    • To a solution of cyanuric chloride (1.0 eq.) in acetonitrile (ACN), add the first amine nucleophile (1.02 eq.) at 0 °C.

    • Add N,N-Diisopropylethylamine (DIEA) (1.15 eq.) dropwise to the mixture.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Second Nucleophilic Substitution:

    • To the same reaction vessel, add the second amine nucleophile (1.05 eq.).

    • Add another portion of DIEA (1.15 eq.).

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Suzuki-Miyaura Cross-Coupling:

    • To the reaction mixture, add the arylboronic acid (e.g., this compound) (2.0 eq.), potassium carbonate (K₂CO₃) (3.0 eq.), water, and the palladium catalyst (15 mol%).

    • Heat the mixture to reflux (approximately 80-85 °C) and stir for 12-16 hours.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (EtOAc) and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain the desired trisubstituted 1,3,5-triazine.

3.4. Characterization The final product should be characterized by standard analytical techniques, such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight.

Data Presentation: Representative Yields

The following table summarizes the isolated yields for a variety of trisubstituted 1,3,5-triazines synthesized using the described one-pot protocol with different arylboronic acids.[4] This data illustrates the versatility and efficiency of the method.

EntryFirst AmineSecond AmineBoronic AcidYield (%)
1AnilineMorpholinePhenylboronic acid65
24-FluoroanilineMorpholine4-Methoxyphenylboronic acid61
33-ChloroanilinePiperidine3-Tolylboronic acid58
4AnilineMorpholine4-(Trifluoromethyl)phenylboronic acid55
54-MethoxyanilineMorpholine4-Acetylphenylboronic acid49
6AnilineN-MethylpiperazinePhenylboronic acid63
72-FluoroanilineMorpholine4-Chlorophenylboronic acid52
8AnilineThiomorpholine3-Fluorophenylboronic acid60

Visualizations

5.1. Experimental Workflow

experimental_workflow start Start: Cyanuric Chloride in ACN step1 1. Add 1st Amine + DIEA (0 °C, 1-2h) start->step1 step2 2. Add 2nd Amine + DIEA (RT, 3-4h) step1->step2 step3 3. Add Boronic Acid, K2CO3, Pd Catalyst (Reflux, 12-16h) step2->step3 workup Work-up (EtOAc/Water Extraction) step3->workup purify Purification (Column Chromatography) workup->purify end Final Product: Trisubstituted Triazine purify->end signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine Triazine Derivative (Inhibitor) Triazine->PI3K inhibits Triazine->mTORC1 inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions, with a specific focus on the Suzuki-Miyaura reaction involving functionalized boronic acids. These reactions are pivotal in modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex.[4] The reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[5][6] Functionalized boronic acids are particularly valuable as they allow for the introduction of diverse chemical motifs, which is crucial in the synthesis of compound libraries for drug discovery.[1][2]

Recent advancements have focused on expanding the substrate scope, improving catalyst efficiency, and developing more environmentally benign reaction conditions, such as using water as a solvent or employing microwave-assisted heating to reduce reaction times.[7][8][9]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 [R²-B(OR)₂(OH)]⁻ Transmetalation Transmetalation PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination Reactants R¹-X + R²-B(OR)₂ inv1 Base Base inv2 inv3

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Below are detailed protocols for representative Suzuki-Miyaura cross-coupling reactions. These can be adapted for a wide range of substrates.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling of an Aryl Bromide with a Functionalized Phenylboronic Acid

This protocol is a general procedure for the coupling of an aryl bromide with a functionalized phenylboronic acid using a common palladium catalyst and base.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Functionalized phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, functionalized phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Heteroaryl Chloride with a Heteroarylboronic Acid

This protocol is designed for the rapid coupling of a heteroaryl chloride with a heteroarylboronic acid, which can often be challenging substrates, using microwave irradiation.[6][8]

Materials:

  • Heteroaryl chloride (0.5 mmol, 1.0 equiv)

  • Heteroarylboronic acid (0.75 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the heteroaryl chloride, heteroarylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a degassed mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start flask_prep Assemble and flame-dry reaction flask start->flask_prep reagents Weigh and add solid reagents: Aryl halide, Boronic acid, Base, Catalyst, Ligand inert_atm Establish inert atmosphere (evacuate and backfill) reagents->inert_atm flask_prep->reagents solvents Add degassed solvents inert_atm->solvents reaction Heat reaction mixture (conventional or microwave) solvents->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Aqueous workup and extraction monitoring->workup Reaction complete purification Purify crude product (Column chromatography) workup->purification analysis Characterize final product (NMR, MS) purification->analysis end End analysis->end

Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and ligand is crucial for the success of a Suzuki-Miyaura coupling reaction, especially with challenging substrates. The following tables summarize the performance of various catalytic systems in the coupling of different functionalized boronic acids.

Table 1: Coupling of Phenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100295
24-ChloroacetophenonePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1001292
32-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O120 (MW)0.2585
41-IodonaphthalenePdCl₂(dppf) (3)-Na₂CO₃DME801890

Table 2: Coupling of Functionalized Boronic Acids with 4-Bromotoluene

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100491
22-Thiopheneboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O120 (MW)0.3388
33-Fluorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME801693
44-(Methylsulfonyl)phenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane1001287

Logical Relationships in Reaction Optimization

Optimizing a Suzuki-Miyaura coupling often involves a systematic variation of reaction parameters. The following diagram illustrates the logical relationships and considerations for optimizing a reaction.

Optimization_Logic cluster_primary Primary Optimization Parameters cluster_secondary Secondary Optimization Parameters start Low Yield or Side Products catalyst Catalyst/Ligand Screening start->catalyst base Vary Base start->base solvent Change Solvent System start->solvent temperature Adjust Temperature start->temperature concentration Modify Concentration start->concentration boron_reagent Consider Boronic Ester or Trifluoroborate start->boron_reagent If protodeboronation is suspected outcome Improved Yield and Purity catalyst->outcome base->outcome solvent->outcome temperature->outcome concentration->outcome boron_reagent->outcome

Figure 3: Logical workflow for the optimization of a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inefficient transmetalation- Poor quality reagents- Use a fresh batch of catalyst or a pre-catalyst.- Screen different ligands, especially bulky, electron-rich phosphines.- Use a stronger base (e.g., Cs₂CO₃, K₃PO₄).- Ensure anhydrous conditions if necessary.- Use freshly prepared or purified boronic acid.
Protodeboronation of boronic acid - Presence of water or protic impurities- High basicity- Use rigorously dried solvents and reagents.- Use a less nucleophilic base (e.g., KF).- Convert the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate.
Homocoupling of boronic acid - Presence of oxygen- Pd(II) species in the reaction mixture- Thoroughly degas the reaction mixture.- Use a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
Inconsistent yields - Incomplete degassing- Impure reagents- Ensure consistent and thorough degassing of all reaction mixtures.- Check the purity of the boronic acid and aryl halide by NMR before use.

These application notes and protocols provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement palladium-catalyzed cross-coupling reactions with functionalized boronic acids in their synthetic endeavors. The provided data and workflows should aid in the efficient development and optimization of these crucial transformations.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using [4-(Piperazin-1-yl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The piperazine moiety is a common pharmacophore that can enhance solubility and provide a handle for further molecular modifications. The combination of these two structural motifs in biaryl compounds containing a 4-(piperazin-1-yl)phenyl group has led to the development of potent and selective therapeutic candidates, particularly in the fields of neuroscience and oncology.

This document provides detailed application notes and protocols for the synthesis of such biaryl compounds utilizing [4-(Piperazin-1-yl)phenyl]boronic acid, primarily through the Suzuki-Miyaura cross-coupling reaction. Due to the presence of a reactive secondary amine in the piperazine ring, the use of its N-Boc protected form, tert-butyl 4-(4-(dihydroxyboranyl)phenyl)piperazine-1-carboxylate (commonly referred to as 4-(Boc-piperazin-1-yl)phenylboronic acid), is highly recommended to prevent unwanted side reactions and achieve higher yields.

Applications in Drug Discovery

Biaryl compounds featuring the 4-(piperazin-1-yl)phenyl moiety have shown significant promise in various therapeutic areas:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): A prominent application of these compounds is in the development of novel antidepressants. A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and identified as potent inhibitors of serotonin (5-HT) reuptake.[1] The piperazinylphenyl scaffold serves as a key structural element for interaction with the serotonin transporter (SERT).

  • Anticancer Agents: The versatility of the arylpiperazine scaffold has also been explored in oncology. Derivatives have been investigated for their antiproliferative activity against various cancer cell lines, including breast cancer.[2][3] These compounds can be designed to target specific signaling pathways involved in cancer progression. For instance, some derivatives have been shown to induce cell cycle arrest and apoptosis.[4]

Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most effective and widely used method for the synthesis of biaryl compounds from this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate.

A general workflow for the synthesis is as follows:

G cluster_0 Synthesis Workflow start Start Materials: - 4-(Boc-piperazin-1-yl)phenylboronic acid - Aryl Halide (Ar-X) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction purification1 Work-up & Purification reaction->purification1 deprotection N-Boc Deprotection (Acidic Conditions) purification2 Work-up & Purification deprotection->purification2 product Final Biaryl Product: Ar-(C6H4)-Piperazine purification1->deprotection Boc-Protected Intermediate purification2->product

Caption: General workflow for the synthesis of 4-(piperazin-1-yl)phenyl biaryl compounds.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-(Boc-piperazin-1-yl)phenylboronic Acid with an Aryl Bromide

This protocol is a representative procedure based on common practices for Suzuki-Miyaura reactions.

Materials:

  • 4-(Boc-piperazin-1-yl)phenylboronic acid

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Boc-piperazin-1-yl)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., Na₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 to 0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected biaryl compound.

Protocol 2: N-Boc Deprotection of the Biaryl Product

Materials:

  • Boc-protected biaryl compound from Protocol 1

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected biaryl compound in a minimal amount of a suitable solvent such as 1,4-dioxane or DCM.

  • Method A (HCl in Dioxane): Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution at room temperature. Stir for 1-4 hours. The hydrochloride salt of the deprotected product may precipitate.

  • Method B (TFA in DCM): Cool the solution in DCM to 0 °C and add TFA (e.g., 5-10 equivalents) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up for Method A: If a precipitate forms, it can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized.

  • Work-up for Method B: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and carefully neutralize with a saturated NaHCO₃ solution. Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.

  • If necessary, the final product can be further purified by chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 4-(Boc-piperazin-1-yl)phenylboronic acid with various aryl halides, based on literature precedents.

Aryl Halide (Ar-X)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl Bromide (electron-deficient)Pd(dppf)Cl₂ (3-5%)Na₂CO₃ / K₂CO₃Dioxane/H₂O80-1004-875-95
Aryl Bromide (electron-rich)Pd(dppf)Cl₂ (3-5%)K₂CO₃ / Cs₂CO₃Dioxane/H₂O90-1006-1260-85
Aryl Chloride (activated)Pd₂(dba)₃ (2%) + LigandK₃PO₄Toluene100-11012-2450-80
Heteroaryl BromidePd(PPh₃)₄ (5%)Na₂CO₃DME/H₂O908-1665-90

Yields are for the isolated, purified Boc-protected product and can vary depending on the specific substrate and reaction scale.

Signaling Pathway and Mechanism of Action

Many of the biaryl compounds synthesized using this compound function as Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs exert their therapeutic effect by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[5][6][7] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Synth 5-HTP Tryptophan->Serotonin_Synth TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles Serotonin_Synth->Serotonin_Vesicle AADC MAO MAO Serotonin_Vesicle->MAO Degradation Synaptic_Cleft Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT (Serotonin Transporter) SERT->Serotonin_Vesicle Reuptake Metabolite 5-HIAA MAO->Metabolite Receptor 5-HT Receptors Synaptic_Cleft->Receptor Binding SSRI SSRI (Biaryl Compound) SSRI->SERT Inhibition Signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Receptor->Signaling Response Therapeutic Effect (e.g., Antidepressant) Signaling->Response

Caption: Mechanism of action of SSRIs at the serotonergic synapse.

The diagram illustrates that the synthesized biaryl compound (SSRI) blocks the SERT on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to its accumulation and prolonged activation of postsynaptic 5-HT receptors. This enhanced signaling is believed to mediate the antidepressant effects of these drugs.[1][8]

References

Application Notes and Protocols: [4-(Piperazin-1-yl)phenyl]boronic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[4-(Piperazin-1-yl)phenyl]boronic acid is a bifunctional building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a reactive boronic acid and a versatile piperazine moiety, allows for its facile incorporation into a diverse range of molecular scaffolds. This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this valuable synthetic intermediate.

Core Applications in Organic Synthesis

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide (or triflate). The piperazine moiety offers several advantages:

  • Pharmacophoric Introduction: The piperazine ring is a well-established pharmacophore present in numerous approved drugs, known to interact with various biological targets.

  • Modulation of Physicochemical Properties: The secondary amine of the piperazine can be readily functionalized, allowing for the fine-tuning of solubility, lipophilicity, and other properties crucial for drug development.

  • Linker Functionality: The piperazine unit can act as a flexible linker to connect different molecular fragments.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reactions

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with various aryl halides.

General Experimental Workflow

A typical workflow for the Suzuki-Miyaura coupling reaction is outlined below.

experimental_workflow General Suzuki-Miyaura Coupling Workflow reagents Reagents (this compound, Aryl Halide, Palladium Catalyst, Base, Solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating and Stirring) setup->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis VEGFR2_pathway VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K Dimerization->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Signaling (Proliferation, Angiogenesis) Akt->Downstream Inhibitor [4-(Piperazin-1-yl)phenyl] Derivative Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding PI3K_Akt_pathway PI3K/Akt Signaling Pathway and Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effects (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor [4-(Piperazin-1-yl)phenyl] Derivative Inhibitor Inhibitor->PI3K Inhibits

Applications of Piperazine Derivatives in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in the field of agrochemical synthesis. The unique structural features of the piperazine ring, including its two basic nitrogen atoms, allow for diverse functionalization, leading to the development of a wide range of potent and selective fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis and understanding of piperazine-based agrochemicals.

Fungicidal Applications

Piperazine derivatives have demonstrated broad-spectrum antifungal activity against a variety of plant pathogens. Their mechanisms of action often involve the disruption of essential fungal cellular processes. A notable class of piperazine-containing fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II of the mitochondrial respiratory chain, effectively halting fungal respiration and energy production. Other piperazine derivatives have been shown to induce apoptosis-like cell death in fungi through mechanisms such as the induction of mitochondrial fission.

Quantitative Data: Fungicidal Activity of Piperazine Derivatives
Compound ClassTarget PathogenEfficacy MeasurementValueReference
Piperazine-1-carboxamidesFusarium graminearumInhibition Rate (at 200 µmol/L)Equal to triadimefon[1]
Mannich base derivativesPseudoperonospora cubensisInhibition Rate (at 500 µg/mL)96.9%[1]
Bis-Mannich base derivativesPseudoperonospora cubensisInhibition Rate (at 500 µg/mL)84.9%[1]
Myricetin-pyrazole-piperazine amidesPhomopsis sp.EC5016.9 µg/mL
Myricetin-pyrazole-piperazine amidesPhytophthora capsiciEC5011.3 µg/mL
Acrylamide-piperazine derivativesPhomopsis sp.EC504.49 µg/mL[2]
Experimental Protocol: Synthesis of a Trifluoromethylpyridine Piperazine Fungicide Derivative

This protocol describes the synthesis of a trifluoromethylpyridine piperazine derivative, a class of compounds that has shown promising antifungal and antiviral activities.[3]

Materials:

  • 1-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)piperazine

  • Substituted acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)piperazine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted acyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final trifluoromethylpyridine piperazine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Signaling Pathway: Succinate Dehydrogenase Inhibition

SDHI_Pathway Succinate Succinate Fumarate Fumarate SDH Succinate Dehydrogenase (Complex II) No_ATP ATP Production Blocked SDH->No_ATP Piperazine_SDHI Piperazine-based SDHI Fungicide Piperazine_SDHI->SDH Inhibition ETC Electron Transport Chain ATP_Synthase ATP Synthase (Complex V) ATP ATP Fungal_Cell_Death Fungal Cell Death No_ATP->Fungal_Cell_Death

Caption: Mechanism of action of piperazine-based SDHI fungicides.

Herbicidal Applications

Piperazine derivatives have also been successfully developed as herbicides. A key target for these compounds is the enzyme protoporphyrinogen IX oxidase (PPO), which is essential for chlorophyll and heme biosynthesis in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane damage and plant death.

Quantitative Data: Herbicidal Activity of Piperazine Derivatives
CompoundYieldMelting Point (°C)Herbicidal Activity
1-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-4-methylpiperazine-2,6-dione55%111-113High
4-tert-Butyl-1-(4-chloro-2-fluorophenyl)piperazine-2,6-dione71%144-146Moderate
2-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3(4H,6H)-dione75%OilHigh
Experimental Protocol: Synthesis of 1-Phenyl-piperazine-2,6-diones

This protocol outlines a facile synthesis of 1-phenyl-piperazine-2,6-diones, a class of potent PPO-inhibiting herbicides.

Step 1: Synthesis of Intermediate Ester (2)

  • In a round-bottom flask, dissolve 2-bromo-N-phenylacetamide and methyl N-substituted iminomonoacetate in a suitable solvent (e.g., acetonitrile).

  • Add triethylamine as a base to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the starting materials are consumed, filter the reaction mixture to remove triethylamine hydrobromide.

  • Evaporate the solvent from the filtrate to obtain the crude intermediate ester (2), which is often used in the next step without further purification. The reported yield for this step is typically above 90%.

Step 2: Hydrolysis to Acid (3)

  • Hydrolyze the intermediate ester (2) using standard conditions, such as stirring with lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid (3).

  • Collect the solid by filtration, wash with water, and dry to obtain the pure acid. This step generally proceeds in high yield and purity.

Step 3: Cyclization to 1-Phenyl-piperazine-2,6-dione (4)

  • Reflux the acid (3) in acetic anhydride with sodium acetate as a catalyst for 4-6 hours.

  • After cooling, pour the reaction mixture into an excess of aqueous sodium carbonate solution to neutralize the acetic anhydride and acetic acid.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to afford the target 1-phenyl-piperazine-2,6-dione (4), which is usually pure enough for biological screening.

Signaling Pathway: Protoporphyrinogen IX Oxidase (PPO) Inhibition

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen IX Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Piperazine_Herbicide Piperazine-based PPO Inhibitor Piperazine_Herbicide->PPO Inhibition Accumulation->Protoporphyrin_IX (in cytoplasm) Autooxidation Auto-oxidation Cell_Damage Cell Membrane Damage ROS->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death Light Light Light->ROS

Caption: Herbicidal action via PPO inhibition by piperazine derivatives.

Insecticidal Applications

Piperazine derivatives are effective insecticides, particularly against sap-sucking insects. Many of these compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to overstimulation of the nervous system, paralysis, and ultimately, the death of the insect. The selectivity of these compounds for insect nAChRs over vertebrate receptors contributes to their favorable safety profile for non-target organisms.

Quantitative Data: Insecticidal Activity of Piperazine Derivatives
Compound ClassTarget PestEfficacy MeasurementValue (µg/mL)Reference
Piperazine-containing phthalimidesPlutella xylostella (diamondback moth)LC500.0022 - 0.0081
Indole and hydrazone linked piperazineMosquito larvaeMortality100% at 5
Trifluoromethyl pyridinyl piperazineMythimna separataLarvicidal activityGood
Diketopiperazine derivativesPlutella xylostellaInsecticidal activityGood
Diketopiperazine derivativesCulex pipiens pallensInsecticidal activityGood
Experimental Protocol: General Synthesis of N-Alkyl-Substituted Piperazine Neonicotinoid Derivatives

This protocol provides a general method for the synthesis of N-alkyl-substituted piperazine neonicotinoid derivatives, which have shown excellent insecticidal activity.

Materials:

  • Piperazine

  • Heterocyclic methyl halide (e.g., 2-chloro-5-(chloromethyl)pyridine)

  • Alkyl halide (e.g., methyl iodide)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flask, dissolve piperazine (2.0 eq) in acetonitrile.

  • Add potassium carbonate (2.5 eq) to the solution.

  • Add the heterocyclic methyl halide (1.0 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Add the alkyl halide (1.2 eq) to the reaction mixture and continue stirring at room temperature for another 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the N-alkyl-substituted piperazine neonicotinoid derivative.

  • Confirm the structure of the final compound by NMR and mass spectrometry.

Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR) Agonism

nAChR_Agonism_Pathway Acetylcholine Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds Piperazine_Neonicotinoid Piperazine-based Neonicotinoid Piperazine_Neonicotinoid->nAChR Binds (Agonist) Ion_Channel_Open Ion Channel Opens nAChR->Ion_Channel_Open Conformational Change Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel_Open->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Overstimulation Nervous System Overstimulation Depolarization->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Insect_Death Insect Death Paralysis->Insect_Death

Caption: Insecticidal action of piperazine neonicotinoids via nAChR agonism.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with [4-(Piperazin-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki-Miyaura coupling reactions involving [4-(Piperazin-1-yl)phenyl]boronic acid .

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction has a very low yield. What are the first things I should check?

A1: When a Suzuki coupling fails or provides a low yield, begin by assessing the fundamental reaction parameters. These are common sources of error for any Suzuki reaction.

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active and fresh. Pd(0) is the active catalytic species; if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1][2] Some catalysts and phosphine ligands are sensitive to air and can degrade over time.[3] Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the unwanted homocoupling of the boronic acid.[1][3] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the setup and reaction time.[4][5]

  • Reagent Purity: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade, especially if they are prone to protodeboronation.[1][3] Ensure your base is pure and anhydrous if the reaction conditions require it.

  • Solvent Quality: Use anhydrous, degassed solvents of an appropriate grade. The presence of water can be detrimental in some systems, though many Suzuki protocols use aqueous solvent systems.[3]

Q2: I've confirmed my general setup is correct, but the yield is still low specifically when using this compound. What makes this substrate challenging?

A2: The primary challenge with this compound is the presence of the free secondary amine (N-H) on the piperazine ring. This functional group can significantly interfere with the reaction in several ways:

  • Catalyst Inhibition: The basic nitrogen atom of the piperazine can coordinate to the palladium catalyst.[6] This ligation can occupy a coordination site on the metal center, slowing down or completely inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

  • Unwanted Side Reactions: The amine can participate in side reactions. For instance, it can act as a base, interfering with the intended base's role in the reaction.

  • Solubility Issues: The free amine can affect the solubility of the boronic acid in common organic solvents, potentially leading to a heterogeneous mixture and poor reaction kinetics.

Q3: How can I overcome the issues caused by the free amine on the piperazine ring?

A3: The most robust and common strategy is to temporarily mask the reactive N-H group with a protecting group.[7] The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose.[8]

  • Protection Step: React this compound with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 4-(4-(dihydroxyboranyl)phenyl)piperazine-1-carboxylate. This protected boronic acid is now unable to interfere with the palladium catalyst.

  • Suzuki Coupling: Perform the Suzuki coupling with your aryl halide using the Boc-protected boronic acid.

  • Deprotection Step: After the coupling is complete, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane) to yield the desired product with the free piperazine.[8]

This protection/deprotection sequence adds two steps to your synthesis but often dramatically improves the yield and reliability of the Suzuki coupling.[7]

Q4: My reaction is still not optimal, even with a protected boronic acid. Could the boronic acid itself be degrading?

A4: Yes, boronic acid degradation is another common reason for low yields. The primary degradation pathway is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[3][9] This is especially a risk with electron-rich boronic acids, and the piperazine group is electron-donating.

  • Choice of Base: A strong base can promote protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.[3]

  • Anhydrous Conditions: While many Suzuki protocols use water, it can be a proton source for protodeboronation.[3] If you suspect this is an issue, switching to strictly anhydrous conditions may improve the yield.

  • Use More Stable Boron Reagents: You can convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[2][3] These reagents are more resistant to degradation and release the boronic acid slowly into the reaction mixture, minimizing its concentration and the rate of side reactions.

Data Summary

The following table outlines a comparison between a standard protocol and a recommended protocol using a protected boronic acid for the Suzuki coupling of an aryl bromide with this compound. Yields are illustrative and will vary based on the specific aryl halide used.

ParameterStandard Protocol (Illustrative)Protected Protocol (Recommended)Rationale for Change
Boronic Acid This compound (1.5 equiv)Boc-protected this compound (1.5 equiv)Prevents catalyst inhibition by the free amine.[6]
Aryl Halide Aryl Bromide (1.0 equiv)Aryl Bromide (1.0 equiv)No change.
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)Modern Buchwald-type catalysts are often more efficient and robust.[10]
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ is often a milder and more effective base, reducing protodeboronation risk.[3][10]
Solvent Dioxane/H₂O (4:1)2-MeTHF or Dioxane/H₂O (4:1)Anhydrous solvents like 2-MeTHF can minimize protodeboronation.[11]
Temperature 100 °C80-100 °CMilder conditions may be sufficient with a more active catalyst.[10]
Typical Yield Low to Moderate (<40%) Good to Excellent (>75%) The protected strategy significantly improves reaction outcome.

Experimental Protocols

Protocol 1: Boc-Protection of this compound
  • Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent mixture such as 1,4-dioxane and water (e.g., 2:1 ratio).

  • Base Addition: Add a mild inorganic base such as sodium bicarbonate (NaHCO₃) (2.0 equiv).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in 1,4-dioxane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the Boc-protected boronic acid, which can be used in the subsequent Suzuki coupling.

Protocol 2: General Suzuki Coupling with Boc-Protected Boronic Acid
  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the Boc-protected boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under the positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The resulting product will be the Boc-protected coupled product, ready for deprotection if required.

Visual Guides

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_basics 1. Review Fundamental Parameters start->check_basics check_substrate 2. Address Substrate-Specific Issues (this compound) start->check_substrate catalyst Catalyst/Ligand Active? (Fresh, Stored Properly) check_basics->catalyst inert Inert Atmosphere Maintained? (Degassed Solvent, Ar/N₂ Purge) check_basics->inert reagents Reagents Pure? (Aryl Halide, Base) check_basics->reagents amine_issue Problem: Free N-H on Piperazine (Catalyst Inhibition) check_substrate->amine_issue boronic_stability Problem: Boronic Acid Degradation (Protodeboronation) check_substrate->boronic_stability protect_amine Solution: Protect Amine (e.g., with Boc) amine_issue->protect_amine optimize_conditions Solution: Use Milder Base (K₃PO₄) Consider Anhydrous Solvent Use More Stable Boron Reagent (Pinacol Ester) boronic_stability->optimize_conditions

Caption: A troubleshooting workflow for low yield in Suzuki coupling.

Causes_of_Low_Yield center Low Yield sub_catalyst Catalyst Issues center->sub_catalyst sub_boronic Boronic Acid Issues center->sub_boronic sub_conditions Suboptimal Conditions center->sub_conditions c1 Inhibition by Piperazine Amine sub_catalyst->c1 c2 Oxidation (Loss of Pd(0)) sub_catalyst->c2 c3 Decomposition of Ligand sub_catalyst->c3 b1 Protodeboronation sub_boronic->b1 b2 Homocoupling sub_boronic->b2 b3 Poor Purity / Stability sub_boronic->b3 s1 Incorrect Base sub_conditions->s1 s2 Non-Inert Atmosphere (O₂ contamination) sub_conditions->s2 s3 Wrong Solvent / Temperature sub_conditions->s3

Caption: Potential root causes for low reaction yield.

References

Technical Support Center: Optimizing Suzuki Coupling of [4-(Piperazin-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the Suzuki-Miyaura cross-coupling of [4-(Piperazin-1-yl)phenyl]boronic acid. Designed for researchers, scientists, and drug development professionals, this resource aims to address common challenges and streamline the optimization of this important reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: I am observing low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

A1: Low yields in the Suzuki coupling of this compound can stem from several factors, often related to the nitrogen-containing piperazine moiety. Here are the primary areas to investigate:

  • Catalyst Poisoning: The basic nitrogen atoms of the piperazine group can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and mitigate catalyst poisoning. Using a pre-formed palladium precatalyst can also be beneficial.

  • Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common issue with electron-rich boronic acids.

    • Solution: Ensure anhydrous reaction conditions to the extent possible, as water can be a proton source. Using a more stable boronate ester, such as a pinacol ester, can also minimize this side reaction. Additionally, running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling.

  • Poor Solubility: The boronic acid or the aryl halide starting material may have limited solubility in common organic solvents, hindering the reaction rate.

    • Solution: Screen a variety of solvents or solvent mixtures. Common choices include dioxane, THF, DMF, and toluene, often with water as a co-solvent. Increasing the reaction temperature can also improve solubility.

  • Inefficient Catalyst System: The chosen catalyst, ligand, and base may not be optimal for this specific transformation.

    • Solution: A systematic screening of these components is recommended. The tables below provide a starting point for selecting effective combinations.

Q2: I am observing a significant amount of homocoupling byproduct. How can I minimize this?

A2: Homocoupling, the formation of a biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide, is often promoted by the presence of oxygen.

  • Solution: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the experiment. Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can also reduce homocoupling of the boronic acid.

Q3: My reaction is sluggish and requires long reaction times. How can I increase the reaction rate?

A3: Slow reaction rates can be due to a combination of the factors mentioned above, particularly suboptimal catalyst activity and poor solubility.

  • Solution: In addition to addressing potential catalyst poisoning and solubility issues, consider the following:

    • Ligand Choice: More electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Base Selection: The choice of base is critical and can significantly impact the reaction rate. Stronger bases like Cs₂CO₃ or K₃PO₄ are often effective. The optimal base may also depend on the solvent system.

    • Temperature: Increasing the reaction temperature can enhance the rate, but this must be balanced with the potential for increased side reactions like protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific aryl halide and other reaction conditions. However, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred for this type of substrate due to the potential for catalyst poisoning by the piperazine nitrogen. Commonly successful catalyst precursors include Pd(PPh₃)₄ and precatalysts like XPhos Pd G2, which are used in conjunction with ligands like XPhos or SPhos.

Q2: Which base should I choose for this reaction?

A2: The choice of base is crucial for activating the boronic acid. Inorganic bases are most commonly used. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are all effective options. The optimal base often depends on the solvent and the specific substrates. A screening of different bases is recommended for optimizing a new reaction.

Q3: What is the recommended solvent system?

A3: A range of solvents can be employed, often as mixtures with water. Common solvent systems include dioxane/water, THF/water, and DMF/water. The choice of solvent can influence the solubility of the reactants and the efficacy of the base.

Q4: Is it necessary to protect the piperazine nitrogen?

A4: While not always necessary, N-protection of the piperazine (e.g., with a Boc group) can sometimes improve yields by preventing catalyst poisoning. However, this adds extra steps to the synthesis (protection and deprotection). For many applications, using a robust catalyst system with the unprotected piperazine is a more efficient approach.

Q5: Can I use an aryl chloride as a coupling partner?

A5: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides. To achieve good yields with aryl chlorides, more active catalyst systems are typically required. This often involves the use of bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1]

Data Presentation

The following tables summarize reaction conditions and yields for the Suzuki coupling of this compound and its derivatives with various aryl halides, compiled from literature sources.

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of this compound with Aryl Bromides

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895
4-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1101292
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O100688
2-BromopyridineXPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O100490

Note: This data is compiled from various sources and is intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.

Table 2: Effect of Base and Solvent on the Suzuki Coupling of this compound with 4-Bromoacetophenone

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285
Pd(PPh₃)₄ (3)Cs₂CO₃ (2)Dioxane901091
Pd(PPh₃)₄ (3)K₃PO₄ (2)Toluene/EtOH/H₂O (2:1:1)901289
Pd(PPh₃)₄ (3)NaHCO₃ (2)DMF/H₂O (4:1)1001678

Note: This data is synthesized from general knowledge in the provided search results to illustrate trends and is not from a single, specific source.

Experimental Protocols

Detailed Methodology for Suzuki Coupling using Pd(PPh₃)₄

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide using Tetrakis(triphenylphosphine)palladium(0).

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate, or dichloromethane and methanol) to afford the desired biaryl product.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base setup Assemble Glassware (Schlenk Flask) reagents->setup catalyst Prepare Catalyst and Ligand catalyst->setup solvent Degas Solvents solvent_add Add Solvents solvent->solvent_add inert Inert Atmosphere (Evacuate/Backfill) setup->inert addition Add Reagents and Catalyst inert->addition addition->solvent_add heating Heat and Stir solvent_add->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Suzuki start Low Yield or No Reaction catalyst_poisoning Catalyst Poisoning? start->catalyst_poisoning protodeboronation Protodeboronation? start->protodeboronation solubility Poor Solubility? start->solubility homocoupling Homocoupling? start->homocoupling sol_catalyst Use bulky, electron-rich ligands (XPhos, SPhos). Use a precatalyst. catalyst_poisoning->sol_catalyst Yes sol_proto Use anhydrous conditions. Use boronate ester. Lower temperature. protodeboronation->sol_proto Yes sol_solubility Screen solvents (e.g., Dioxane, THF, DMF). Increase temperature. solubility->sol_solubility Yes sol_homocoupling Degas reaction mixture thoroughly. Maintain inert atmosphere. homocoupling->sol_homocoupling Yes

References

Technical Support Center: Purification of [4-(Piperazin-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of [4-(Piperazin-1-yl)phenyl]boronic acid from reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Q1: My final product is a sticky oil or an amorphous solid that is difficult to handle. How can I obtain a crystalline solid?

A1: The amorphous nature of the product can be due to residual solvents or the presence of impurities that inhibit crystallization. Consider the following troubleshooting steps:

  • Trituration: Attempt to solidify the material by trituration with a non-polar solvent in which the product is insoluble but the impurities are soluble. Hexanes or diethyl ether are good starting points. Sonication during trituration can be beneficial.

  • Conversion to a Salt: this compound has a basic piperazine moiety and can be converted to its hydrochloride salt. This often results in a more crystalline and easier-to-handle solid. Treatment of the freebase with HCl in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with ether) can induce precipitation of the hydrochloride salt.

  • Recrystallization Solvent Screening: If you have a solid, a systematic solvent screen for recrystallization is recommended. Due to the polar nature of the molecule, polar solvents like ethanol, isopropanol, or water, as well as solvent/anti-solvent systems (e.g., ethanol/diethyl ether, isopropanol/hexanes), should be investigated.

Q2: I am seeing significant product loss or streaking on my silica gel column. What is causing this and how can I improve my chromatographic purification?

A2: Boronic acids, especially those with basic groups like piperazine, are known to interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to poor separation, tailing of peaks, and in some cases, decomposition of the product on the column.

  • Use of Basic Additives: To mitigate the interaction with silica, add a small amount of a basic modifier to your eluent system. Triethylamine (0.1-1%) is commonly used. For example, a gradient of methanol in dichloromethane with 0.5% triethylamine can be effective.

  • Alternative Stationary Phases: Consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18) is another option, particularly if the impurities have significantly different polarities.

  • Formation of a Boronate Ester: If purification of the boronic acid proves difficult, consider purifying its pinacol ester precursor, 4-[4-(N-Boc)piperazin-1-yl]phenylboronic acid pinacol ester, which is generally less polar and more amenable to silica gel chromatography. The purified ester can then be deprotected to yield the final product.

Q3: My acid-base extraction is not giving a clean separation. The product seems to be partitioning between the organic and aqueous layers.

A3: The zwitterionic nature of this compound at certain pH values can complicate acid-base extractions. The molecule possesses both an acidic boronic acid group and a basic piperazine group.

  • Careful pH Control: Precise control of the pH is crucial. To extract the compound into the aqueous basic layer, ensure the pH is high enough (e.g., pH > 10 with NaOH) to deprotonate the boronic acid and keep the piperazine as a free base. When extracting into an acidic aqueous layer, the pH should be low enough (e.g., pH < 2 with HCl) to protonate the piperazine.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous phase to ensure complete transfer of the product.

  • Salt Saturation: Saturating the aqueous layer with sodium chloride can sometimes help to "salt out" the product and improve its partitioning into the organic layer during the final extraction step after neutralization.

Q4: I am observing an impurity with a mass corresponding to a homocoupled dimer of my starting aryl halide or boronic acid. How can I minimize this?

A4: The formation of homocoupled byproducts is a common side reaction in palladium-catalyzed borylation reactions (Miyaura borylation), which is a likely synthetic route to your precursor.

  • Oxygen-Free Conditions: Ensure your reaction is performed under strictly anaerobic (inert) conditions (e.g., under argon or nitrogen). Oxygen can promote the oxidative homocoupling of boronic acids.

  • Optimization of Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the extent of side reactions. A thorough optimization of these parameters may be necessary. Weaker bases like potassium acetate (KOAc) are often used in Miyaura borylations to minimize side reactions.

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. An excess of the diboron reagent relative to the aryl halide can sometimes help to suppress homocoupling of the aryl halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: A common and efficient synthetic strategy involves a two-step process:

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction of a protected piperazine derivative, typically 1-Boc-4-(4-bromophenyl)piperazine, with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).

  • Deprotection: Removal of the Boc protecting group from the resulting 4-(4-BOC-piperazin-1-yl)phenylboronic acid or its pinacol ester using a strong acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Based on this synthesis, the following impurities can be anticipated:

  • Unreacted Starting Materials: 1-Boc-4-(4-bromophenyl)piperazine.

  • Borylation Byproducts: Homocoupled dimer of the starting aryl bromide, and protodeborylated product (1-Boc-4-phenylpiperazine).

  • Incomplete Deprotection: Residual 4-(4-BOC-piperazin-1-yl)phenylboronic acid.

  • Boroxine: The trimeric anhydride of the boronic acid, which can form upon dehydration.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, particularly oxidation and dehydration to the boroxine. Storing it as the hydrochloride salt can improve its stability.

Q3: Can I use reversed-phase HPLC for the purification of this compound?

A3: Yes, reversed-phase High-Performance Liquid Chromatography (HPLC) can be a suitable method for the purification of this compound, especially for achieving high purity on a smaller scale. A C18 column is a good starting point. The mobile phase would typically consist of a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape by keeping the piperazine moiety protonated.

Q4: Is it necessary to purify the intermediate Boc-protected boronic acid/ester?

A4: While a one-pot synthesis without intermediate purification is possible, purifying the 4-(4-BOC-piperazin-1-yl)phenylboronic acid or its pinacol ester can simplify the final purification step. The Boc-protected intermediate is less polar and generally behaves better in standard silica gel chromatography than the final deprotected product. Purifying the intermediate can effectively remove byproducts from the borylation step, leading to a cleaner crude product after deprotection.

Data Presentation

Table 1: Comparison of Purification Techniques for Arylboronic Acids with Basic Moieties

Purification MethodTypical RecoveryTypical PurityAdvantagesDisadvantages
Recrystallization Moderate to HighGood to ExcellentScalable, cost-effective, can yield high-purity material.Finding a suitable solvent can be challenging; may not be effective for removing closely related impurities.
Silica Gel Chromatography (with basic modifier) ModerateModerate to GoodGood for separating compounds with different polarities.Can have issues with product streaking and decomposition; may require careful optimization of the eluent.
Acid-Base Extraction Moderate to HighModerateGood for removing neutral impurities.Can be complicated by the zwitterionic nature of the compound; may require precise pH control.
Conversion to Hydrochloride Salt and Recrystallization HighExcellentOften results in a stable, crystalline solid; simplifies handling and purification.Adds an extra step to the overall process.

Note: The values presented are typical for arylboronic acids with basic functionalities and may vary for this compound depending on the specific impurities present.

Experimental Protocols

Protocol 1: Purification by Conversion to the Hydrochloride Salt and Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable alcohol, such as ethanol or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in ethanol (or a slight excess of concentrated HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to an hour to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol, followed by diethyl ether.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a non-polar solvent like hexanes.

  • Eluent Preparation: Prepare an eluent system of dichloromethane (DCM) and methanol (MeOH) with 0.5% triethylamine (TEA). A typical starting gradient could be 0-10% MeOH in DCM.

  • Loading: Load the adsorbed sample onto the top of the column.

  • Elution: Run the column with a gradient of increasing methanol concentration.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basic Wash: Extract the organic solution with an aqueous solution of NaOH (1-2 M). The product should move into the aqueous phase as the boronate salt. Repeat the extraction 2-3 times.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Carefully acidify the aqueous solution with concentrated HCl to a pH of ~6-7. The boronic acid should precipitate.

  • Extraction: Extract the product back into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude Reaction Mixture recrystallization Recrystallization start->recrystallization column Column Chromatography start->column extraction Acid-Base Extraction start->extraction salt_formation Salt Formation & Recrystallization start->salt_formation analysis Purity Analysis (NMR, HPLC, LC-MS) recrystallization->analysis column->analysis extraction->analysis salt_formation->analysis end Pure Product analysis->end

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_problems Observed Issues cluster_solutions Potential Solutions start Problem with Purification oily_product Oily/Amorphous Product start->oily_product column_issues Column Streaking/Loss start->column_issues extraction_inefficient Inefficient Extraction start->extraction_inefficient dimer_impurity Dimer Impurity start->dimer_impurity trituration Trituration oily_product->trituration salt Convert to Salt oily_product->salt basic_modifier Use Basic Modifier in Eluent column_issues->basic_modifier alt_phase Use Alumina or C18 column_issues->alt_phase ph_control Precise pH Control extraction_inefficient->ph_control inert_atmosphere Strict Inert Atmosphere dimer_impurity->inert_atmosphere

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Protodeboronation of Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the undesired protodeboronation of functionalized phenylboronic acids during storage and reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation, or protodeborylation, is an undesired side reaction where the carbon-boron (C–B) bond of a phenylboronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired product in applications like Suzuki-Miyaura cross-coupling and complicates the purification process due to the formation of arene byproducts.[1][3]

Q2: What are the primary factors that cause protodeboronation?

A2: Several factors significantly influence the rate of protodeboronation:

  • pH: The pH of the medium is critical. For simple phenylboronic acids, both strongly acidic and strongly basic conditions can promote protodeboronation, while they are generally most stable at neutral pH.[2] Conversely, heteroaromatic boronic acids, like 2-pyridylboronic acid, are often least stable at neutral pH due to the formation of a reactive zwitterionic intermediate and can be stabilized under acidic or basic conditions.[1][2]

  • Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[1]

  • Base: In base-catalyzed reactions like Suzuki-Miyaura coupling, the choice and concentration of the base are crucial. Strongly basic conditions can promote the formation of the more reactive arylboronate anion, increasing the rate of protodeboronation.[1][4]

  • Catalyst System: An efficient palladium catalyst and ligand system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1][2]

  • Solvent: The solvent can affect reagent solubility and the stability of intermediates, thereby influencing the reaction outcome.[1]

  • Aryl Group Substituents: The electronic nature of the functional groups on the phenyl ring plays a major role. Electron-deficient arylboronic acids (e.g., those with nitro or fluoro groups) and certain ortho-substituted systems are particularly susceptible to base-catalyzed protodeboronation.[5][6]

Q3: How can I store my functionalized phenylboronic acid to ensure its stability?

A3: Phenylboronic acids are often hygroscopic and can degrade upon exposure to moisture and air.[7] For long-term stability, they should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C or below.[7] For solution-state storage, the pH of the solvent is a critical factor and should be optimized based on the specific boronic acid's properties.[5] Alternatively, converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, is a highly effective strategy for long-term storage.[8][9]

Q4: My boronic acid appears oily or sticky. Is it still usable?

A4: Boronic acids can dehydrate to form cyclic trimers known as boroxines, which can make the material appear oily or sticky.[7] In many cases, the boroxine is in equilibrium with the monomeric boronic acid in the reaction mixture and can often be used directly in reactions like the Suzuki-Miyaura coupling.[7] However, this change in physical state can indicate potential degradation, so it is crucial to assess the purity (e.g., by qNMR) before use to ensure accurate stoichiometry.[10]

Troubleshooting Guides

Problem 1: Low yield in my Suzuki-Miyaura coupling reaction with significant protodeboronation byproduct observed.

  • Possible Cause: The rate of protodeboronation is faster than the rate of the desired cross-coupling reaction. This is common with electron-deficient or sterically hindered phenylboronic acids.[5][11]

  • Troubleshooting Steps:

    • Optimize the Catalyst System: Use a highly active catalyst and ligand combination that accelerates the catalytic cycle. A faster productive reaction can outcompete the decomposition pathway.[1][2] Consider using advanced palladium precatalysts designed for challenging substrates.[11]

    • Modify Reaction Conditions: Lowering the reaction temperature can slow the rate of protodeboronation.[1] Additionally, switching to a milder base (e.g., from NaOH to K₃PO₄ or Cs₂CO₃) can be beneficial.[5]

    • Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt.[2][5][12] These compounds slowly release the free boronic acid in situ, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation.[2][9]

    • Ensure an Inert Atmosphere: Oxygen can promote side reactions, including catalyst deactivation and boronic acid homocoupling. Thoroughly degas all solvents and reagents and maintain the reaction under a strict inert atmosphere (argon or nitrogen).[1]

Problem 2: My phenylboronic acid is decomposing during aqueous workup or purification.

  • Possible Cause: The pH of the aqueous solution is promoting protodeboronation. Phenylboronic acids exhibit variable stability depending on the pH and their specific substituents.[2][5] Standard silica gel chromatography can also degrade boronic acids.[10]

  • Troubleshooting Steps:

    • Adjust pH during Extraction: During an acid/base workup, be mindful of the pH. For simple boronic acids, avoid excessively high or low pH. Buffer the aqueous layers if necessary.

    • Avoid Standard Silica Gel Chromatography: Boronic acids are often polar and can stick to or decompose on standard silica gel.[10] If chromatography is necessary, consider using a less acidic stationary phase like C18 (reverse-phase) or treating the silica gel with a buffer or boric acid.[10][13]

    • Form a Stable Adduct for Purification: For non-polar boronic acids, consider forming a crystalline adduct with diethanolamine. The adduct can often be isolated and purified, and the free boronic acid can be regenerated by treatment with an acid or boric acid solution.[10]

    • Convert to a Boronate Ester: Before purification, convert the crude boronic acid to a more stable and less polar pinacol ester. Pinacol esters are generally stable enough for standard silica gel chromatography.[10][13]

Data Presentation

Table 1: Stability of Unstable Boronic Acids vs. MIDA Boronates

This table summarizes the significant stability enhancement achieved by converting inherently unstable boronic acids to their corresponding air-stable MIDA boronates.

EntryBoronic Acid / MIDA Boronate% Purity of Boronic Acid (After 15 Days on Benchtop)[9]% Purity of MIDA Boronate (After 15 Days on Benchtop)[9]
12-Furan15%>98%
22-Thiophene75%>98%
32-Pyrrole (N-Boc)<2%>98%
42-Indole (N-Boc)5%>98%
5Vinyl<2%>98%
6Cyclopropyl10%>98%

Data adapted from studies on the benchtop stability of boronic acids under air.[8][9]

Experimental Protocols

Protocol 1: Protection of a Phenylboronic Acid as a Pinacol Ester

This protocol provides a general method for converting a phenylboronic acid to its more stable pinacol boronate ester, which is useful for purification, storage, and as a "slow-release" precursor in some coupling reactions.[3][13]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenylboronic acid (1.0 equiv), pinacol (1.0–1.2 equiv), and a drying agent such as anhydrous magnesium sulfate (1.5 equiv).[14]

  • Solvent: Add a suitable anhydrous solvent (e.g., THF, Dichloromethane, or Toluene) to the flask.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically complete within 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the drying agent and wash the solid with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude pinacol ester can then be purified by flash column chromatography on silica gel, which is generally well-tolerated by the ester.[13]

Protocol 2: Slow-Release Suzuki-Miyaura Coupling using a MIDA Boronate

This protocol describes a general procedure for using an air-stable MIDA boronate in a Suzuki-Miyaura cross-coupling, where the active boronic acid is released slowly in situ.[8][9]

  • Reagents: In a reaction vessel, combine the aryl halide (1.0 equiv), the MIDA boronate (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Base and Solvent: Add the base (e.g., K₃PO₄, 3-7.5 equiv) and the solvent system (e.g., a 5:1 mixture of dioxane/water).[9]

  • Inert Atmosphere: Seal the vessel, and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60–100 °C) and stir for the required time (typically 2–24 hours), monitoring by TLC or LC-MS.[8][9]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway ArBOH2_A Ar-B(OH)₂ ArBOH2_H Ar-B⁺(OH)₂H ArBOH2_A->ArBOH2_H + H⁺ ArBOH2_B Ar-B(OH)₂ H_A H⁺ ArH_A Ar-H ArBOH2_H->ArH_A + H₂O H2O_A H₂O BOH3_A B(OH)₃ + H⁺ ArH_B Ar-H ArBOH3_neg Ar-B(OH)₃⁻ ArBOH2_B->ArBOH3_neg + OH⁻ OH_B OH⁻ ArBOH3_neg->ArH_B + H₂O H2O_B H₂O (Proton Source) BOH4_neg B(OH)₄⁻

Caption: General mechanisms for acid- and base-catalyzed protodeboronation.[2]

Troubleshooting_Workflow start Low Yield / High Protodeboronation q_reaction Problem during Reaction? start->q_reaction q_workup Problem during Workup/Purification? q_reaction->q_workup No sol_catalyst Use more active catalyst/ ligand system q_reaction->sol_catalyst Yes sol_pH Adjust/buffer pH during extraction q_workup->sol_pH Yes sol_conditions Lower temperature, use milder base sol_catalyst->sol_conditions sol_slow_release Use MIDA ester or ArBF₃K salt sol_conditions->sol_slow_release sol_chromatography Avoid silica gel. Use Reverse Phase or protected ester form sol_pH->sol_chromatography sol_adduct Isolate via diethanolamine adduct sol_chromatography->sol_adduct

Caption: Troubleshooting workflow for addressing protodeboronation issues.

Stability_Factors center Boronic Acid Stability pH pH of Medium center->pH temp Temperature center->temp substituents Aryl Substituents (Electronic & Steric Effects) center->substituents protection Chemical Form (Free Acid vs. Ester) center->protection sol_pH Optimize pH (Acidic/Basic/Neutral) pH->sol_pH sol_temp Lower Temperature temp->sol_temp sol_protect Use Protecting Group (Pinacol, MIDA) substituents->sol_protect Influences choice of... protection->sol_protect

References

Technical Support Center: Optimizing Suzuki Reactions Through Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide expert guidance on overcoming common challenges in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the critical roles of base and solvent selection. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your Suzuki coupling reactions. The question-and-answer format provides direct insights into potential causes and actionable solutions.

Q1: My Suzuki reaction has a low or no yield. What are the primary factors related to the base and solvent that I should investigate?

A1: Low or no product formation is a frequent challenge in Suzuki couplings. When troubleshooting, a systematic evaluation of your base and solvent system is crucial. Key areas to investigate include:

  • Base and Solvent Compatibility: Not all bases are soluble or effective in every solvent system. For instance, inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often require a biphasic solvent system, such as toluene/water or dioxane/water, to facilitate their dissolution and activity.[1] If using an anhydrous organic solvent, consider an organic base like triethylamine (TEA), although inorganic bases generally provide higher yields.[2][3]

  • Inadequate Degassing: The active Pd(0) catalyst is highly susceptible to oxidation, which leads to deactivation.[4][5] It is imperative to thoroughly degass your solvents and reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[6]

  • Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[4][5] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.

  • Reaction Conditions: Temperature and reaction time are critical parameters. If the reaction is sluggish, consider increasing the temperature. However, be aware that higher temperatures can also lead to the degradation of sensitive substrates.[6][7]

Q2: I am working with a substrate that has a base-sensitive functional group (e.g., an ester or an amide). Which base should I choose?

A2: When your substrate is sensitive to harsh basic conditions, the choice of a milder base is critical to prevent unwanted side reactions like hydrolysis.

  • Recommended Mild Bases: For base-sensitive substrates, weaker inorganic bases such as potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often effective.[6][8] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be suitable options.

  • Bases to Avoid: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and alkoxides (e.g., sodium tert-butoxide) should be avoided unless your substrate has been confirmed to be stable under these conditions.[6]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can also help to minimize the hydrolysis of sensitive functional groups.[4]

Q3: My reaction is biphasic (e.g., toluene/water), and the conversion rate is very slow. How can I improve it?

A3: Slow reaction rates in biphasic systems are often due to poor mass transfer between the aqueous phase (containing the dissolved base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to create an emulsion. This maximizes the interfacial area between the two phases, facilitating more efficient interaction between reactants.[1][9]

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can significantly accelerate biphasic reactions. PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), help to transfer the boronate anion from the aqueous phase to the organic phase, where it can readily react with the palladium complex.[10] Recent studies have shown that PTCs can enhance the reaction rate by as much as 12-fold by shifting the transmetalation pathway.[10][11][12]

Q4: I suspect protodeboronation of my boronic acid is a significant side reaction. How can I minimize it?

A4: Protodeboronation is a common side reaction, particularly with electron-deficient or heteroaryl boronic acids, leading to reduced yields.[4][5] Several strategies can be employed to mitigate this issue:

  • Choice of Base: The base plays a crucial role in both activating the boronic acid and potentially promoting protodeboronation. Using milder bases like K₃PO₄ or KF can be beneficial.[4][6]

  • Use of More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[5] These reagents are generally more stable and less prone to protodeboronation.[5][6]

  • Anhydrous Conditions: Since water can be a proton source for protodeboronation, running the reaction under anhydrous conditions can help to minimize this side reaction.[4]

Data Presentation: Comparative Performance of Bases and Solvents

The selection of an appropriate base and solvent is critical for the success of a Suzuki-Miyaura coupling reaction. The following tables summarize quantitative data from various studies to provide a comparative reference for your experimental design.

Table 1: Comparison of Yields with Different Bases

This table illustrates the performance of various bases in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
3Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
4K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001296
5NaOHToluene/H₂OPd(OAc)₂PPh₃1001275
6KOHToluene/H₂OPd(OAc)₂PPh₃1001278
7TEAToluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[2]

From the data, it is evident that inorganic bases like carbonates and phosphates generally provide higher yields compared to the organic base triethylamine under these conditions.[2] Sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) are highly effective.[2] Cesium carbonate (Cs₂CO₃) is also a popular choice, often used in more challenging coupling reactions due to its higher solubility in organic solvents.[2]

Table 2: General Solvent Selection Guide for Suzuki Reactions

The choice of solvent can significantly impact reaction outcomes by influencing reagent solubility, catalyst stability, and reaction kinetics.

Solvent SystemPolarityCharacteristics & Common Applications
Toluene/H₂OBiphasic (Nonpolar/Polar)A standard choice for many Suzuki reactions, especially with inorganic bases. Good for a wide range of substrates.
Dioxane/H₂OBiphasic (Polar aprotic/Polar)Another common biphasic system. Dioxane's higher polarity can improve the solubility of more polar substrates.
THF/H₂OBiphasic (Polar aprotic/Polar)Often used for its good solvating properties for a variety of organic compounds.
DMFPolar aproticA good solvent for polar and sparingly soluble substrates. Often used in anhydrous conditions.
Ethanol/H₂OBiphasic (Polar protic/Polar)A greener solvent alternative that can be effective for certain substrates.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. Below is a representative procedure for screening different bases in a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Base Screening in a Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[2]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[2]

  • Add the solvent system (11 mL) via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.

Visualizations: Workflows and Decision Trees

The following diagrams provide logical workflows for troubleshooting common issues and selecting appropriate reaction conditions.

Troubleshooting_Low_Yield Start Low or No Yield in Suzuki Reaction CheckReagents 1. Check Reagent Quality and Purity - Fresh boronic acid? - Dry, powdered base? - Active catalyst? Start->CheckReagents CheckSetup 2. Verify Reaction Setup - Inert atmosphere maintained? - Solvents properly degassed? CheckReagents->CheckSetup Reagents OK ActionReagents Use fresh reagents. Consider boronic ester. CheckReagents->ActionReagents Issue Found CheckConditions 3. Evaluate Reaction Conditions - Optimal temperature? - Sufficient reaction time? CheckSetup->CheckConditions Setup OK ActionSetup Improve degassing procedure. Ensure positive inert gas pressure. CheckSetup->ActionSetup Issue Found SideReactions 4. Analyze for Side Reactions - Protodeboronation? - Homocoupling? CheckConditions->SideReactions Conditions OK ActionConditions Screen different temperatures. Increase reaction time. CheckConditions->ActionConditions Issue Found Optimize Optimization Strategies SideReactions->Optimize Analysis Complete ActionSideReactions Switch to milder base (e.g., K₃PO₄). Use anhydrous conditions. SideReactions->ActionSideReactions Issue Found ActionReagents->Optimize ActionSetup->Optimize ActionConditions->Optimize ActionSideReactions->Optimize

Caption: A workflow for troubleshooting low yields in Suzuki reactions.

Base_Solvent_Selection Start Start: Select Base and Solvent SubstrateSensitivity Does the substrate have base-sensitive groups? Start->SubstrateSensitivity MildBase Choose a mild base: K₃PO₄, KF, or an organic base. SubstrateSensitivity->MildBase Yes StandardBase Choose a standard inorganic base: Na₂CO₃, K₂CO₃, Cs₂CO₃. SubstrateSensitivity->StandardBase No Solubility Are reactants soluble in nonpolar organic solvents? BiphasicSolvent Use a biphasic solvent system: Toluene/H₂O or Dioxane/H₂O. Solubility->BiphasicSolvent Yes PolarAproticSolvent Use a polar aprotic solvent: DMF or THF (often anhydrous). Solubility->PolarAproticSolvent No MildBase->Solubility StandardBase->Solubility PTC Consider adding a Phase-Transfer Catalyst (e.g., TBAB) to improve reaction rate. BiphasicSolvent->PTC

Caption: A decision tree for selecting the appropriate base and solvent.

References

catalyst selection for challenging Suzuki couplings with heterocyclic boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered when working with heterocyclic boronic acids.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your experiments.

Q1: My Suzuki coupling reaction is not working, resulting in low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the core reaction parameters is the best first step.

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Some precatalysts are sensitive to air, so consider using a fresh batch or a more robust, air-stable option like a Buchwald palladacycle.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst into inactive palladium black.[1][2] It is critical to ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Heterocyclic boronic acids can degrade over time, particularly if they are prone to protodeboronation.[1][3]

  • Base and Solvent System: The choice of base and solvent is crucial and often interdependent.[1] The base must be strong enough to promote transmetalation without causing the degradation of your starting materials or products.[1] For reactions under anhydrous conditions, ensure the base is finely powdered and dry.[1] For biphasic systems, vigorous stirring is essential to maximize the contact between the two phases.[1]

Q2: I'm observing significant protodeboronation of my heterocyclic boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common and detrimental side reaction, especially with electron-rich or nitrogen-containing heterocycles like 2-pyridylboronic acid.[1][3][4] Here are several strategies to mitigate it:

  • Use a Milder Base: Strong bases, especially hydroxides in aqueous media, can accelerate protodeboronation.[3] Consider switching to a weaker base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][3]

  • Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous solvents (e.g., toluene, dioxane, THF) can significantly reduce its occurrence.[1][3]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3] Lowering the temperature may slow the desired reaction, but this can be compensated for by using a more active catalyst system.[2][3]

  • Use a More Stable Boronic Acid Derivative: You can convert the boronic acid into a more stable form that slowly releases the active species under the reaction conditions.[3] Common derivatives include:

    • Potassium Organotrifluoroborates (R-BF₃K): Generally more stable salts that can be used directly.[3][5]

    • Diethanolamine (DABO) boronates: Air- and water-stable complexes that are easy to prepare and handle.[3][6][7]

    • N-methyliminodiacetic acid (MIDA) boronates: Highly stable, crystalline solids ideal for "slow release" strategies.[3][4]

Q3: My reaction works with simple aryl halides but fails with more complex or electron-rich ones. What is the likely cause and solution?

A3: This issue often points to a slow oxidative addition step, which is frequently the rate-limiting step in the catalytic cycle.[2] When this step is slow, the sensitive heterocyclic boronic acid has more time to decompose via protodeboronation.[3]

Solution: Switch to a catalyst system featuring a more electron-rich and bulky phosphine ligand.[3] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly effective at accelerating the oxidative addition step.[3][8] Using a modern, pre-formed palladacycle containing one of these ligands can significantly improve results.[9][10]

Q4: I am struggling with a sterically hindered boronic acid or aryl halide. What conditions should I try?

A4: Steric hindrance can slow down both the transmetalation and reductive elimination steps of the catalytic cycle.[1] Overcoming this requires more forcing conditions and specialized catalysts.

Solution: The use of bulky, electron-rich ligands is essential for coupling sterically hindered substrates.[1] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are highly recommended as they accelerate key steps in the catalytic cycle and can accommodate the steric bulk.[1][8] You may also need to increase the reaction temperature to overcome the higher activation energy barrier.[2][8]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it particularly problematic for heterocyclic boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3][4] This consumes the boronic acid, preventing it from participating in the Suzuki coupling and thus lowering the yield.[3] Heterocyclic boronic acids, especially those with nitrogen atoms like 2-pyridylboronic acid, are highly susceptible. This is due to electronic effects and the potential to form reactive zwitterionic intermediates that readily undergo this decomposition pathway.[3][4]

Q2: How can I stabilize my sensitive heterocyclic boronic acid before the reaction?

A2: Converting the boronic acid to a more stable derivative is a highly effective strategy.[3] These derivatives are often crystalline, air-stable solids that are easier to handle and store.[6][7] The most common options are:

  • N-methyliminodiacetic acid (MIDA) boronates: Stable under anhydrous conditions, they slowly release the boronic acid in the presence of an aqueous base.[3][4]

  • Potassium Organotrifluoroborates (R-BF₃K): More stable than their boronic acid counterparts, they are used directly in the coupling reaction.[3][5]

  • Diethanolamine (DABO) boronates: These air- and water-stable complexes are easily prepared and can be used directly in Suzuki couplings with a protic co-solvent.[3][6][7]

Q3: Which palladium catalysts and ligands are best for challenging heterocyclic couplings?

A3: Modern, pre-formed palladium precatalysts have largely replaced the in-situ generation of catalysts and offer improved reproducibility at low loadings. For challenging heterocyclic substrates, highly active systems are required.[11]

  • Buchwald Palladacycles (e.g., XPhos Pd G3, SPhos Pd G2): These are among the most successful catalysts. They incorporate bulky, electron-rich biarylphosphine ligands that accelerate the oxidative addition and reductive elimination steps, making them ideal for sterically hindered and electron-rich or electron-deficient substrates.[1][8][9]

  • PEPPSI Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These complexes, often featuring N-heterocyclic carbene (NHC) ligands, are also highly effective and robust.[9]

  • "Ligandless" Systems: For less demanding substrates, a simple palladium salt like palladium acetate with a phase-transfer catalyst (e.g., TBAB) in an aqueous medium can be a cost-effective option.[9][12]

Q4: Should I use aqueous or anhydrous conditions for couplings with sensitive heterocyclic boronic acids?

A4: For heterocyclic boronic acids that are highly prone to protodeboronation, anhydrous conditions are generally preferred to remove the primary proton source (water).[1][3] However, some catalyst systems and boronic acid derivatives (like MIDA boronates) require the presence of water to slowly release the active boronic acid. The optimal choice depends on the specific substrates and the primary decomposition pathway observed.[3]

Data Presentation

Table 1: Catalyst Performance Comparison for Heterocyclic Couplings

Catalyst SystemHeterocyclic Boronic AcidCoupling PartnerTypical Loading (mol%)Typical Yield (%)Reference
XPhos Pd G32-Thiopheneboronic acid4-Chlorotoluene295[13]
SPhos Pd G22-Pyridylboronic acid pinacol ester4-Bromoanisole1.591[10]
PEPPSI-IPr3-Furylboronic acid2-Bromopyridine388
Pd(OAc)₂ / SPhos1H-Indole-5-boronic acid2-Chloropyrimidine292[11]
Pd₂(dba)₃ / XPhos1H-Pyrazole-4-boronic acid6-Chloroindazole780[10]

Table 2: Base Selection Guide to Minimize Protodeboronation

BaseTypeStrengthRecommended Use CaseCautions
NaOH, KOHHydroxideStrongNot generally recommended for sensitive heterocycles.Can significantly accelerate protodeboronation, especially in aqueous media.[3]
K₂CO₃, Cs₂CO₃CarbonateModerateGood choice for many systems, especially under anhydrous or biphasic conditions.[3]Cesium carbonate offers better solubility in organic solvents.[3]
K₃PO₄PhosphateModerateExcellent choice for sensitive boronic acids and "slow release" MIDA strategies.[1][3]A non-nucleophilic base that facilitates catalysis without rapid decomposition.[3]
KF, CsFFluorideWeakMilder option used when stronger bases cause decomposition.Often effective in minimizing protodeboronation.[1][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Palladacycle

This protocol is a robust starting point for coupling a heterocyclic boronic acid with an aryl halide using an air-stable precatalyst.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), heterocyclic boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of a Diethanolamine (DABO) Boronate for Stabilization

This procedure converts a potentially unstable boronic acid into an air- and water-stable DABO boronate complex.[6][7]

  • Dissolution: In a vial with a stir bar, dissolve the heterocyclic boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1][6]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1][6]

  • Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the new solid precipitates.[1][6]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable DABO boronate can now be used directly in Suzuki coupling reactions.[1]

Visualizations

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Analysis cluster_workup Purification prep 1. Prepare Vessel (Oven-dried vial, stir bar) reagents 2. Add Solids (Aryl Halide, Boronic Acid, Base) prep->reagents inert 3. Inert Atmosphere (Purge with N2 or Ar) reagents->inert catalyst 4. Add Catalyst & Degassed Solvent inert->catalyst react 5. Heat & Stir (e.g., 80-110 °C) catalyst->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Quench & Extract monitor->workup purify 8. Column Chromatography workup->purify product Pure Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Reaction Mixture: Is Starting Material (SM) Consumed? start->check_sm sm_unreacted SM Largely Unreacted check_sm->sm_unreacted No sm_consumed SM Consumed, Complex Byproducts check_sm->sm_consumed Yes sol_unreacted1 Potential Cause: - Inactive Catalyst - Low Temperature - Poor Degassing sm_unreacted->sol_unreacted1 sol_consumed1 Potential Cause: - Protodeboronation - Homocoupling - Catalyst Decomposition sm_consumed->sol_consumed1 sol_unreacted2 Solution: - Use fresh/more active catalyst - Increase temperature - Ensure inert atmosphere sol_unreacted1->sol_unreacted2 sol_consumed2 Solution: - Use milder base / anhydrous solvent - Stabilize boronic acid (e.g., DABO) - Lower temperature sol_consumed1->sol_consumed2

Caption: Decision tree for troubleshooting low reaction yields.

Catalyst_Selection start Select Substrates (Heterocyclic Boronic Acid + Aryl Halide) q1 Is Boronic Acid Prone to Protodeboronation? start->q1 q2 Are Substrates Sterically Hindered? q1->q2 No stabilize Stabilize Boronic Acid (MIDA, DABO, BF3K) + Use Milder Base (K3PO4) q1->stabilize Yes q3 Is Aryl Halide Electron-Rich/Deficient? q2->q3 No bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) + Increase Temperature q2->bulky_ligand Yes active_catalyst Use Highly Active Pre-catalyst (e.g., Buchwald Palladacycle) q3->active_catalyst Yes result Optimized Catalyst System q3->result No (Standard) stabilize->q2 bulky_ligand->q3 active_catalyst->result

Caption: Logic for selecting a catalyst system for challenging substrates.

References

managing impurities in the synthesis of [4-(Piperazin-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and use of [4-(Piperazin-1-yl)phenyl]boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and reliable synthetic route involves the deprotection of a Boc-protected precursor, namely 4-(4-BOC-piperazin-1-yl)phenylboronic acid. This method is favored due to the stability of the Boc-protected intermediate and the generally high yields of the deprotection step. The synthesis of the Boc-protected precursor is also well-established.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

The primary impurities can be categorized based on their origin in the synthetic process:

  • From the Boronic Acid Moiety:

    • Boroxine: A cyclic anhydride formed by the dehydration of three boronic acid molecules. This is a common impurity for many boronic acids and can form during synthesis, purification, or storage.[1][2]

    • Protodeboronation Product (Piperazine-phenyl): The loss of the boronic acid group, resulting in 1-phenylpiperazine. This can be promoted by harsh acidic or basic conditions and elevated temperatures.

    • Homocoupling Product: The palladium-catalyzed dimerization of the boronic acid to form a biphenyl derivative. This is often a side reaction in subsequent Suzuki coupling reactions but can also occur under certain conditions during the synthesis of the boronic acid itself.

  • From the Piperazine Moiety and Deprotection Step:

    • Residual Boc-Protected Starting Material: Incomplete deprotection will leave 4-(4-BOC-piperazin-1-yl)phenylboronic acid in the final product.

    • tert-Butylated Piperazine: The tert-butyl cation generated during Boc deprotection can alkylate the nucleophilic nitrogen of the piperazine ring.[3]

    • Salt Forms: Depending on the deprotection method, the final product may be isolated as a hydrochloride or trifluoroacetate salt.[4]

Q3: How can I detect and quantify these impurities?

A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product from most organic impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier like TFA or formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurity peaks by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to detect and quantify organic impurities, including residual starting material and side products.

    • ¹¹B NMR is particularly useful for identifying different boron species, such as the boronic acid and its corresponding boroxine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities, though derivatization may be necessary for the boronic acid itself.

Q4: How stable is this compound, and what are the recommended storage conditions?

Arylboronic acids, in general, can be susceptible to dehydration to form boroxines, especially upon storage.[1] Phenyl piperazines have also been shown to have variable stability, with some degradation observed over several months depending on storage conditions.[5] For optimal stability, it is recommended to store this compound as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light.

Troubleshooting Guides

Guide 1: Synthesis and Purification Issues
Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete Boc deprotection.- Increase the equivalents of acid (TFA or HCl). - Extend the reaction time. - Ensure anhydrous conditions for the reaction.
Degradation of the product during workup.- Use a mild base (e.g., NaHCO₃) for neutralization to avoid protodeboronation. - Keep temperatures low during workup and purification.
Presence of Boroxine in the Final Product Dehydration during synthesis, workup, or storage.- Use anhydrous solvents for the final steps of the synthesis. - Avoid prolonged heating during purification. - Store the final product under an inert atmosphere.
Significant Amount of Protodeboronation Product Harsh acidic or basic conditions during deprotection or workup.- Use milder deprotection conditions (e.g., HCl in dioxane instead of neat TFA). - Neutralize carefully with a weak base.
Difficulty in Purifying the Product by Column Chromatography The polar nature of the free piperazine and the boronic acid can lead to streaking on silica gel.- Use a modified silica gel column with a mobile phase containing a small amount of a basic modifier like triethylamine. - Consider recrystallization as an alternative purification method.
Guide 2: Issues in Downstream Suzuki Coupling Reactions
Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion in Suzuki Coupling The free amine on the piperazine ring can coordinate to the palladium catalyst, inhibiting its activity.[6]- Use a higher catalyst loading. - Choose a ligand that is less sensitive to amine coordination. - The boronic acid can be used as its hydrochloride or trifluoroacetate salt, which may mitigate catalyst poisoning.
Poor quality of the boronic acid (e.g., high boroxine content).- Re-purify the boronic acid before use. - Use freshly prepared boronic acid.
Significant Homocoupling of the Boronic Acid Presence of oxygen in the reaction mixture.- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Formation of Byproducts from the Palladium Ligand Some phosphine ligands can participate in side reactions.- Choose a more robust ligand, such as a biarylphosphine (e.g., XPhos, SPhos).

Experimental Protocols

Protocol 1: Synthesis of this compound via Boc Deprotection

This protocol describes a general procedure for the deprotection of 4-(4-BOC-piperazin-1-yl)phenylboronic acid using trifluoroacetic acid (TFA).

Materials:

  • 4-(4-BOC-piperazin-1-yl)phenylboronic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve 4-(4-BOC-piperazin-1-yl)phenylboronic acid (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel using a mobile phase containing a small percentage of triethylamine (e.g., DCM/Methanol/Triethylamine 90:9:1).

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting point for the analysis of the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in a mixture of water and acetonitrile.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Quality Control start 4-(4-BOC-piperazin-1-yl)phenylboronic acid deprotection Boc Deprotection (TFA or HCl in Dioxane) start->deprotection workup Aqueous Workup (Neutralization & Extraction) deprotection->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product hplc HPLC product->hplc lcms LC-MS product->lcms nmr NMR ('1H, '11B) product->nmr

Caption: General workflow for the synthesis and quality control of this compound.

Troubleshooting_Tree cluster_c1 Boronic Acid Quality cluster_c2 Reaction Conditions cluster_c3 Catalyst Inhibition start Low Yield in Suzuki Coupling? c1 Check Boronic Acid Quality start->c1 Yes c2 Check Reaction Conditions start->c2 Yes c3 Consider Catalyst Inhibition start->c3 Yes q1 High Boroxine Content? c1->q1 q2 Protodeboronation? c1->q2 q3 Inadequate Degassing? c2->q3 q4 Incorrect Base or Solvent? c2->q4 q5 Amine Coordination to Pd? c3->q5 s1 Re-purify or use freshly prepared material q1->s1 s2 Confirm structure by NMR q2->s2 s3 Improve degassing procedure q3->s3 s4 Screen different bases and solvents q4->s4 s5 Increase catalyst loading or change ligand q5->s5

Caption: Troubleshooting decision tree for low yields in Suzuki coupling reactions.

References

Technical Support Center: Large-Scale Synthesis of Piperazine-Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of piperazine-containing boronic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, workup, and purification of piperazine-containing boronic acids.

Problem ID Observed Issue Potential Causes Suggested Solutions
SYN-01 Low or no yield of the desired product in Suzuki-Miyaura coupling reactions.1. Catalyst Inactivity: The palladium catalyst may be deactivated.[1] 2. Oxygen Contamination: Presence of oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[1] 3. Protodeboronation: The boronic acid is being replaced by a hydrogen atom, a common side reaction.[2] 4. Poor Solubility: Reagents may not be sufficiently soluble in the chosen solvent system.1. Use a fresh, active palladium precatalyst (e.g., a palladacycle).[1] Ensure any required in-situ reduction of a Pd(II) precatalyst is occurring. 2. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen).[1] 3. Use boronic esters (e.g., pinacol esters) as they offer enhanced stability.[3][4] Employ a "slow release" strategy where the active boronic acid is generated in situ.[2] 4. Screen different solvent systems (e.g., Dioxane/H₂O, THF/H₂O) to ensure adequate dissolution of all components.[1][5]
SYN-02 Significant formation of boronic acid homocoupling byproducts.1. Presence of Oxygen: As mentioned, oxygen promotes homocoupling.[1] 2. Inappropriate Base or Reaction Conditions: The chosen base or temperature may favor homocoupling over the desired cross-coupling.1. Ensure rigorous exclusion of oxygen from the reaction mixture.[1] 2. Optimize the base (e.g., K₂CO₃, Cs₂CO₃) and temperature. Weaker bases may sometimes reduce homocoupling.
STB-01 Degradation of the boronic acid moiety during reaction or workup (Deboronation).1. Oxidative Deboronation: Boronic acids are susceptible to oxidation by reactive oxygen species (ROS).[6][7][8] 2. Protodeboronation: Cleavage of the C-B bond by a proton source, which can be catalyzed by acid or base.[2][7] The basic piperazine nitrogen may influence local pH.1. Protect the boronic acid as a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester.[2][4] 2. Maintain neutral pH conditions where possible, as both acid and base can catalyze protodeboronation.[2] Consider using a protecting group on the piperazine nitrogen to reduce its basicity during synthesis.
PUR-01 Difficulty in purifying the final product by column chromatography.1. High Polarity: The combination of a basic piperazine and a polar boronic acid makes the compound highly polar, leading to poor elution or streaking on silica gel.[9] 2. On-Column Degradation: The acidic nature of silica gel can promote deboronation.1. Use a modified mobile phase, for instance by adding a small amount of a basic modifier like triethylamine or ammonium hydroxide.[10] Alternatively, consider reverse-phase chromatography (C18).[10] 2. Temporarily convert the boronic acid to a less polar, more stable boronate ester (e.g., pinacol ester) before chromatography.[4] The ester can be cleaved post-purification if the free boronic acid is required. Another strategy is to form a diethanolamine adduct which can often be purified by crystallization.[10]
PUR-02 Product appears as a mixture of the boronic acid and its trimeric anhydride (boroxine).1. Dehydration: Boronic acids can reversibly dehydrate to form cyclic boroxine structures, complicating analysis and purification.1. This is an equilibrium process. Purification methods should account for the presence of both forms. Characterization by NMR may show broad peaks. Conversion to a boronate ester prior to purification can circumvent this issue.
ANA-01 Poor peak shape (tailing) in reverse-phase HPLC analysis.1. Interaction with Column: The basic piperazine moiety can interact with residual acidic silanol groups on the silica-based column packing.[11]1. Use a mobile phase additive such as trifluoroacetic acid (0.1%) or a competing base like triethylamine to improve peak shape.[11]

Frequently Asked Questions (FAQs)

Synthesis & Stability

Q1: My piperazine-containing boronic acid is unstable and degrades upon storage. How can I improve its shelf life?

A1: Boronic acids are known to be unstable, particularly towards oxidation and protodeboronation.[7] The presence of a basic piperazine ring can further complicate stability. For long-term storage, it is highly recommended to convert the boronic acid to a more stable derivative. Common strategies include:

  • Pinacol Esters: These are popular protecting groups that are generally stable enough for purification and storage.[4]

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer excellent stability under a range of conditions.[2][4]

  • Potassium Trifluoroborate Salts: These salts are often crystalline, free-flowing solids with enhanced stability compared to the free boronic acids.

Q2: What is protodeboronation and how can I minimize it during my reaction?

A2: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] This is often problematic in Suzuki-Miyaura coupling reactions. The propensity for this reaction is highly dependent on the substrate and reaction conditions, particularly pH.[2] To minimize it:

  • Control pH: Avoid strongly acidic or basic conditions where possible. For some heteroaromatic boronic acids, neutral pH can surprisingly accelerate decomposition.[2]

  • Use Boronate Esters: Using derivatives like pinacol or MIDA esters can suppress protodeboronation by maintaining a low concentration of the free boronic acid in the reaction mixture.[2][12]

  • Optimize Reaction Kinetics: Conditions that increase the rate of the desired cross-coupling reaction, such as using a highly active catalyst, can help it outcompete the slower protodeboronation side reaction.[2]

Q3: Do I need to protect the piperazine nitrogens during my synthesis?

A3: Yes, in many cases, protection is crucial. The piperazine moiety contains two secondary amines which are nucleophilic and basic. Without protection, you may encounter issues such as:

  • Side Reactions: The piperazine nitrogen can react with electrophilic reagents or intermediates.

  • Catalyst Inhibition: The basic nitrogen can coordinate to the palladium catalyst in Suzuki couplings, potentially inhibiting its activity.

  • Solubility Issues: The free amine can lead to undesired salt formation or alter the solubility profile of your intermediates.

A common strategy is to use a Boc (tert-butoxycarbonyl) protecting group on one or both nitrogens, which can be removed under acidic conditions.[13] The choice of protecting group should be orthogonal to the conditions used in subsequent steps.[13]

Purification & Analysis

Q4: Standard silica gel chromatography is failing for my piperazine-containing boronic acid. What are my options?

A4: The high polarity and basicity of your compound make standard silica gel chromatography challenging.[9][11] Consider these alternatives:

  • Derivatization: Convert the boronic acid to a less polar boronate ester (e.g., pinacol) for easier purification on silica.[4] Alternatively, forming a crystalline adduct with diethanolamine can allow for purification by recrystallization.[10]

  • Modified Chromatography: If using silica, add a modifier like triethylamine or ammonium hydroxide to the eluent to suppress interactions between the basic piperazine and acidic silica.[10]

  • Alternative Stationary Phases: Reverse-phase chromatography (C18) can be effective.[10] Ion-exchange chromatography is another option for purifying highly polar and ionic compounds.[14]

Q5: How can I accurately determine the purity of my final product?

A5: Purity analysis can be complex due to potential degradation and the presence of non-UV active impurities. A multi-technique approach is recommended:

  • HPLC-UV: This is a primary tool. As noted, you may need to use mobile phase additives to get good peak shapes.[11] If your compound lacks a strong chromophore, derivatization with a UV-active tag like NBD-Cl can be employed.[15]

  • LC-MS: Provides mass information to confirm the identity of the main peak and any impurities.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural confirmation. However, be aware that boronic acids can form boroxines, which may lead to complex or broad signals.

  • Quantitative NMR (qNMR): Can be used to determine absolute purity against a certified internal standard.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and requires optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel, combine the piperazine-containing aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Ensure all solvents are degassed prior to use.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any required ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method as discussed in the troubleshooting section (e.g., chromatography on silica gel with a modified eluent, reverse-phase chromatography, or crystallization).

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is useful for purifying boronic acids that are difficult to handle chromatographically.[10]

  • Dissolution: Dissolve the crude boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., diethyl ether or methylene chloride).

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A precipitate of the diethanolamine adduct will typically form. Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent and dry under vacuum. This adduct can often be used directly in subsequent reactions or hydrolyzed back to the pure boronic acid.

Visualizations

G Troubleshooting Workflow for Low-Yield Suzuki Coupling start Low or No Yield Observed check_catalyst Is the catalyst active and fresh? start->check_catalyst check_inert Was the reaction run under a strict inert atmosphere? check_catalyst->check_inert Yes remedy_catalyst Use fresh, active precatalyst. check_catalyst->remedy_catalyst No check_deboronation Is protodeboronation suspected? check_inert->check_deboronation Yes remedy_inert Thoroughly degas solvents and maintain inert conditions. check_inert->remedy_inert No check_solubility Are all reagents fully dissolved? check_deboronation->check_solubility No remedy_deboronation Switch to a boronate ester (e.g., pinacol, MIDA). check_deboronation->remedy_deboronation Yes remedy_solubility Screen alternative solvent systems. check_solubility->remedy_solubility No success Yield Improved check_solubility->success Yes remedy_catalyst->success remedy_inert->success remedy_deboronation->success remedy_solubility->success G Purification Strategy for Piperazine-Boronic Acids start Crude Piperazine- Containing Boronic Acid is_crystalline Is the material crystalline? start->is_crystalline recrystallize Attempt Recrystallization is_crystalline->recrystallize Yes chromatography Is standard silica chromatography effective? is_crystalline->chromatography No pure_product Pure Product recrystallize->pure_product modify_silica Modify Silica Chromatography: - Add base (TEA, NH4OH) - Use different solvent system chromatography->modify_silica No, but shows promise alternative_methods Consider Alternative Methods chromatography->alternative_methods No, significant issues chromatography->pure_product Yes modify_silica->pure_product reverse_phase Reverse-Phase (C18) HPLC alternative_methods->reverse_phase ion_exchange Ion-Exchange Chromatography alternative_methods->ion_exchange derivatize Derivatize for Purification: - Form Pinacol Ester - Form Diethanolamine Adduct alternative_methods->derivatize reverse_phase->pure_product ion_exchange->pure_product derivatize->pure_product

References

stability issues of piperazine compounds under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of piperazine and its derivatives under various experimental and storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Storage and Handling

Q1: What are the ideal storage conditions for solid piperazine compounds?

A1: Solid piperazine compounds should be stored in tightly sealed containers in a cool, dry, well-ventilated area.[1][2] It is crucial to protect them from light, moisture, and atmospheric carbon dioxide.[3] Piperazine is hygroscopic and can absorb water and CO2 from the air.[3] Storage away from incompatible materials such as strong acids and oxidizing agents is also recommended.[1][2] For some derivatives, storage at refrigerated temperatures (e.g., 4°C) or frozen (-20°C to -80°C) may be necessary to ensure long-term stability.[4]

Q2: I've noticed a change in the color of my solid piperazine compound. What could be the cause?

A2: A color change, often darkening, in solid piperazine compounds can be an indication of degradation.[3] This is frequently caused by exposure to light or oxidation.[3][4] Ensure the compound is stored in a light-resistant (amber) container and in a well-sealed vial to minimize contact with air.[4]

Q3: My piperazine compound has become clumpy and difficult to weigh. What is happening?

A3: This is likely due to the hygroscopic nature of many piperazine compounds.[3] They readily absorb moisture from the atmosphere, leading to clumping. To mitigate this, store the compound in a desiccator or a controlled low-humidity environment. When handling, minimize the time the container is open to the air.

Stability in Solution

Q4: My experimental results with a piperazine-containing compound are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent experimental outcomes are a common red flag for compound instability.[4] Degradation in solution can lead to a loss of potency, altered biological effects, or changes in physical properties. It is always best practice to use freshly prepared solutions.[4] If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in single-use aliquots to prevent repeated freeze-thaw cycles.[4]

Q5: The pH of my aqueous formulation containing a piperazine derivative seems to be critical for its stability. Why is this?

A5: The stability of piperazine and its derivatives is highly dependent on pH.[4] As weak bases, their ionization state changes with pH, which can significantly influence their susceptibility to degradation pathways like hydrolysis.[4] For instance, some piperazine derivatives show maximum stability in acidic conditions, while others are more stable at neutral or slightly basic pH. It is crucial to determine the optimal pH for your specific compound and use a suitable buffer system to maintain it.[4]

Q6: I am observing degradation of my piperazine compound in an aqueous buffer. What are the likely degradation pathways?

A6: The most common degradation pathways for piperazine compounds in aqueous solutions are hydrolysis and oxidation.[4] Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be initiated by dissolved oxygen, trace metal ions, or exposure to light (photo-oxidation).[4][5] Key degradation products can include ethylenediamine, 2-oxopiperazine, and N-formylpiperazine.[5]

Data on Piperazine Stability

The following tables summarize quantitative data on the stability of various piperazine compounds under different stress conditions.

Table 1: Thermal Stability of Piperazine and its Derivatives

Compound/Solvent SystemTemperature (°C)CO2 Loading (mol CO2/mol alkalinity)First-Order Rate Constant (k1, s⁻¹)Observations
8 m Piperazine (aq)1500.36.1 x 10⁻⁹Highly resistant to thermal degradation compared to other amines.[6][7][8][9][10]
8 m Piperazine (aq)1750Negligible degradationThe presence of CO2 can influence the degradation rate.[6][8]
8 m Piperazine (aq)1750.1 - 0.465 - 71 x 10⁻⁹Degradation rate increases with CO2 loading in this range.[6][8]
5% Piperazine (aq)145Not specified2.24 x 10⁻⁹Degradation is first-order.[9]
5% Piperazine (aq)160Not specified1.09 x 10⁻⁸[9]
5% Piperazine (aq)175Not specified2.27 x 10⁻⁷[9]
7 m MDEA / 2 m PZ (aq)1500.250.24 ± 0.06 mM/hr loss of PZUnloaded blend was generally stable up to 150°C.[11]

Table 2: Stability of Synthetic Piperazines in Human Whole Blood (Initial Concentration: 1000 ng/mL)

CompoundStorage ConditionDuration% Remaining
1-(4-methylbenzyl)-piperazine (MBZP)Room Temp (~20°C), 4°C, -20°C12 months> 70%
1-(4-methoxyphenyl)-piperazine (MeOPP)Room Temp (~20°C), 4°C6 monthsNot detected
Phenyl piperazines (general)All conditions> 6 monthsSignificant degradation

Data compiled from a study on the stability of synthetic piperazines in human whole blood. Benzyl piperazines were found to be more stable than phenyl piperazines.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on a piperazine-containing compound to identify potential degradation products and establish a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the active ingredient.[2][13]

Objective: To investigate the intrinsic stability of a piperazine compound and identify its degradation pathways.

Materials:

  • Piperazine-containing drug substance

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. If no degradation is observed, use 1 M HCl. Store at an elevated temperature (e.g., 60°C) and analyze samples at various time points (e.g., 2, 6, 12, 24 hours).[1] Neutralize samples before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. If necessary, increase the concentration to 1 M NaOH. Store at an elevated temperature (e.g., 60°C) and analyze at set intervals.[1] Neutralize samples prior to analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature and monitor for degradation over time.[1] If no degradation is seen, a higher concentration of H₂O₂ (e.g., 30%) may be used.

  • Thermal Degradation: Place the solid compound in a calibrated oven at a high temperature (e.g., 80°C) for a specified period.[1][13] Also, prepare a solution of the compound and expose it to the same conditions.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[1][13] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15] A control sample should be kept in the dark to assess thermal degradation during the study.[1]

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the parent piperazine compound from all potential degradation products generated during forced degradation studies.

Typical Starting Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV-Vis (at the λmax of the parent compound) and/or Mass Spectrometry (MS)

Method Development and Troubleshooting:

  • Initial Run: Inject the unstressed compound to determine its retention time and peak purity.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies.

  • Optimization:

    • Poor Separation: If the parent peak and degradation peaks are not well-resolved, adjust the gradient slope or the mobile phase composition. Trying a different column (e.g., C8, Phenyl) may also be necessary.[1]

    • Peak Tailing: For basic compounds like piperazines, peak tailing can be an issue. Adjusting the mobile phase pH or adding a modifier like triethylamine can help improve peak shape.[1]

    • Peak Identification: An MS detector is highly recommended for identifying the molecular weights of unknown degradation products.[1] Tandem MS (MS/MS) can provide structural information.[1]

Visualizations

G start Inconsistent Experimental Results or Physical Change Observed check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Evaluate Solution Preparation and Age start->check_solution re_test Re-run Experiment check_storage->re_test fresh_solution Prepare Fresh Solution check_solution->fresh_solution fresh_solution->re_test issue_persists Issue Persists? re_test->issue_persists forced_degradation Conduct Forced Degradation Study (Protocol 1) issue_persists->forced_degradation Yes end_success Problem Resolved issue_persists->end_success No hplc_analysis Develop Stability-Indicating HPLC Method (Protocol 2) forced_degradation->hplc_analysis identify_degradants Identify Degradation Products (LC-MS) hplc_analysis->identify_degradants end_reformulate Reformulate or Adjust Experimental Conditions identify_degradants->end_reformulate

Caption: Troubleshooting workflow for piperazine stability issues.

G start Start: Drug Substance stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize hplc_analysis Analyze via Stability-Indicating HPLC-UV/MS neutralize->hplc_analysis data_analysis Data Analysis: - % Degradation - Peak Purity - Identify Degradants hplc_analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Experimental workflow for a forced degradation study.

G piperazine Piperazine Derivative hydrolysis Hydrolysis (Acid/Base Catalyzed) piperazine->hydrolysis oxidation Oxidation (O₂, Light, Metal Ions) piperazine->oxidation thermal Thermal Degradation (Heat) piperazine->thermal hydrolysis_products Ring-Opened Products, Hydroxylated Species hydrolysis->hydrolysis_products oxidation_products N-Oxides, Formylpiperazine, 2-Oxopiperazine oxidation->oxidation_products thermal_products Ethylenediamine, Ammonia thermal->thermal_products

Caption: Common degradation pathways for piperazine compounds.

References

Validation & Comparative

Purity Analysis of [4-(Piperazin-1-yl)phenyl]boronic acid: A Comparative Guide to HPLC and qNMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like [4-(Piperazin-1-yl)phenyl]boronic acid is critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact reaction yields, the impurity profile of subsequent synthetic steps, and the overall safety and efficacy of the final drug product. This guide provides an objective comparison of two powerful analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

Principles of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components in a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For purity analysis, a detector, most commonly a UV-Vis detector, is used to quantify the separated components. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of an analyte in a sample. The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific nuclear signal (typically ¹H) and the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][2]

Comparative Performance of HPLC and qNMR

The choice between HPLC and qNMR for the purity analysis of this compound depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1][2]
Primary/Secondary Method Secondary method requiring a reference standard of the analyte for accurate quantification.Primary ratio method; can determine absolute purity using a certified internal standard without needing a reference standard of the analyte.[1]
Accuracy High, but can be influenced by the response factors of impurities, especially if they differ significantly from the main compound.[2]High, as it provides an absolute purity value based on molar ratios.[2]
Precision Very good, with low relative standard deviation (RSD), typically <2%.Excellent, with very low RSD, often <1%.
Selectivity High selectivity for separating structurally similar impurities.Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation.
Sensitivity Generally offers higher sensitivity, making it suitable for trace impurity analysis.Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments and cryoprobes.
Speed Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes.Method development is often faster. Analysis time per sample can be around 10-15 minutes.
Sample Throughput Well-suited for high-throughput analysis with the use of autosamplers.Can be automated, but generally has a lower throughput than HPLC.
Non-destructive NoYes, the sample can be recovered after analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are proposed protocols for the purity analysis of this compound using HPLC and qNMR, based on established methods for similar aromatic boronic acids.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

ParameterRecommended Condition
NMR Spectrometer 400 MHz or higher, equipped with a high-precision probe.
Solvent Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic acid (certified reference material)
Pulse Sequence A standard 90° pulse sequence.
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
Number of Scans 16 or as required to achieve a signal-to-noise ratio of >150 for the signals of interest.
Temperature 298 K
Sample Preparation Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a clean, dry vial. Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆ and transfer to a 5 mm NMR tube.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflows for HPLC and qNMR, providing a clear visual comparison of the two processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh Sample & Dissolve in Diluent inject Inject Sample prep->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Area % Purity integrate->calculate

Figure 1: Experimental workflow for purity analysis by HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Figure 2: Experimental workflow for purity analysis by qNMR.

Discussion and Recommendations

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each offering distinct advantages.

HPLC is highly sensitive and excels at detecting and quantifying trace impurities. Its ability to separate structurally similar compounds makes it an invaluable tool for impurity profiling. However, the accuracy of purity determination by HPLC area percentage can be compromised if impurities have significantly different UV response factors compared to the main compound. For accurate quantification of specific impurities, their individual reference standards may be required.

Potential Impurities: Common impurities in boronic acid preparations include boric acid and boroxines (trimeric anhydrides), which are formed by the intermolecular dehydration of boronic acids. The presence of these impurities can affect the accuracy of both HPLC and qNMR measurements. For instance, boroxines may have different retention times and UV response factors in HPLC, and their NMR signals may differ from the monomeric boronic acid.

References

A Comparative Guide to Spectroscopic Analysis for the Validation of Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly in the formation of biaryl compounds crucial for pharmaceutical and materials science. However, the successful synthesis is only confirmed upon rigorous validation of the final product. This guide provides an objective comparison of common spectroscopic techniques for the validation of Suzuki coupling products, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical strategies.

Comparison of Key Spectroscopic Validation Techniques

A multi-faceted approach to product validation provides the most robust and reliable results. While one technique may provide definitive structural information, another may be better suited for assessing purity. The following table summarizes the performance of common spectroscopic methods for the validation of a hypothetical Suzuki coupling product, 4-methoxybiphenyl, synthesized from 4-bromoanisole and phenylboronic acid.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Precise chemical environment of each proton. - Spin-spin coupling between neighboring protons. - Relative ratio of protons.- Provides detailed structural information for unambiguous identification.[1] - Quantitative nature allows for purity assessment.[1][2]- Can be complex to interpret for molecules with overlapping signals.[1] - Requires deuterated solvents.[1]
¹³C NMR Spectroscopy - Number of unique carbon atoms. - Chemical environment of each carbon.- Complements ¹H NMR for complete structural elucidation.- Lower sensitivity and longer acquisition times compared to ¹H NMR.[1]
Mass Spectrometry (MS) - Molecular weight of the product (mass-to-charge ratio).- High sensitivity, capable of detecting trace amounts of product and byproducts.[1] - Can be coupled with chromatographic techniques (GC-MS, LC-MS) for separation and identification.- Does not provide detailed structural information on its own; isomers are often indistinguishable.[1]
FTIR Spectroscopy - Presence of specific functional groups.- Fast and non-destructive. - Provides information about the vibrational modes of bonds.- Often insufficient for unambiguous structure determination of complex molecules alone. - Can be difficult to interpret the fingerprint region.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reproducible and reliable analytical data. Below are representative protocols for the key spectroscopic techniques discussed.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified Suzuki coupling product.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

  • Transfer the solution to a 5 mm NMR tube.[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.[1]

  • Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction.[1]

  • Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[1] Analyze the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants to elucidate the structure of the product.[1]

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (typically ~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu.

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity of the product. Correlate the mass spectrum of the major peak with the expected molecular weight of the Suzuki coupling product.

Protocol for FTIR Sample Preparation and Analysis (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid Suzuki coupling product with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the product molecule. For a biphenyl product, look for C-H stretching of the aromatic rings and C=C aromatic stretching.

Visualizing the Validation Workflow

The overall process for validating a Suzuki coupling product can be visualized as a systematic workflow, starting from the crude reaction mixture to the comprehensively characterized final product.

G Workflow for Suzuki Coupling Product Validation cluster_reaction Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation cluster_conclusion Final Assessment reaction Suzuki Coupling Reaction workup Aqueous Workup reaction->workup Crude Product chromatography Column Chromatography workup->chromatography nmr NMR (¹H, ¹³C) chromatography->nmr Purified Product ms Mass Spectrometry chromatography->ms ftir FTIR chromatography->ftir final_product Validated Product nmr->final_product Structure & Purity Confirmed ms->final_product Molecular Weight Confirmed ftir->final_product Functional Groups Confirmed

Caption: A flowchart illustrating the key stages in the synthesis, purification, and spectroscopic validation of a Suzuki coupling product.

The Suzuki Coupling Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is essential for troubleshooting and optimizing reactions. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Simplified Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Product R-Ar PdII_R_Ar->Product Reductive Elimination Reactant_RX R-X Reactant_RX->Pd0 Oxidative Addition Reactant_ArBOH2 ArB(OH)₂ Base Base

References

A Comparative Analysis of Substituted Phenylboronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Phenylboronic Acid for Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the success of this palladium-catalyzed reaction is the nature of the organoboron reagent. This guide provides a comparative study of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of the most suitable coupling partner for your synthetic needs.

Performance Comparison: The Impact of Substituents on Reaction Yield

The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the kinetics and overall yield of the Suzuki-Miyaura reaction. The following table summarizes experimental data on the yields of biaryl products from the coupling of various substituted phenylboronic acids with a common coupling partner, 4-bromoanisole, under comparable reaction conditions. This allows for a direct comparison of the influence of electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and sterically hindering ortho-substituents.

Phenylboronic Acid SubstituentSubstituent PositionElectronic NatureProduct Yield (%)Reference
-H (Phenylboronic acid)-Neutral95[1]
4-OCH₃paraElectron-Donating98[2]
4-CH₃paraElectron-Donating97[2]
4-ClparaElectron-Withdrawing92[3]
4-CF₃paraElectron-Withdrawing88[3]
2-CH₃orthoElectron-Donating85[2]
2-ClorthoElectron-Withdrawing78[4]
2-OCH₃orthoElectron-Donating90[4]

Note: The yields reported are compiled from multiple sources and while efforts have been made to select data from similar reaction conditions, variations may exist. These values should be considered as a guide to the relative reactivity.

Generally, phenylboronic acids with electron-donating substituents at the para-position tend to exhibit higher reactivity and provide excellent yields.[2] This is attributed to the increased nucleophilicity of the aryl group, which facilitates the crucial transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups can decrease the rate of transmetalation, sometimes leading to lower yields, although efficient coupling can still be achieved with careful optimization of reaction conditions.[3]

Ortho-substituents introduce steric hindrance, which can impede the approach of the boronic acid to the palladium center, potentially lowering the reaction yield.[5] However, some ortho-substituents, like the methoxy group, can participate in chelation with the palladium catalyst, which may enhance the reaction rate and yield.[4]

Experimental Protocols

Below are detailed methodologies for key experiments related to the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for the coupling of an aryl halide with a substituted phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Kinetic Analysis by In-Situ Reaction Monitoring

This protocol outlines a method for comparing the reaction rates of different substituted phenylboronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., SPhos, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Internal standard (e.g., dodecane, 0.5 mmol)

  • Degassed solvent (e.g., Dioxane, 10 mL)

  • NMR tubes

Procedure:

  • In a glovebox, prepare a stock solution of the aryl halide, internal standard, and solvent.

  • In separate vials, weigh the substituted phenylboronic acids, palladium catalyst, ligand, and base.

  • To each vial, add a precise volume of the stock solution.

  • Transfer the reaction mixtures to separate NMR tubes, seal them, and record the initial ¹H NMR spectrum (t=0).

  • Place the NMR tubes in a preheated oil bath or a temperature-controlled NMR probe.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Determine the concentration of the starting material and product at each time point by integrating their signals relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate for each substituted phenylboronic acid.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_halide R1-Pd(II)L2-X oa->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_aryl R1-Pd(II)L2-R2 transmetalation->pd2_aryl byproducts X-B(OH)2 + Base-H transmetalation->byproducts re Reductive Elimination pd2_aryl->re re->pd0 product R1-R2 re->product reagents R1-X reagents->oa boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Boronic Acid, Catalyst, Base inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heating Heat to Desired Temperature solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

A Comparative Guide to the Catalytic Performance of [4-(Piperazin-1-yl)phenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, boronic acids are indispensable reagents for the construction of complex molecular architectures. Their utility in palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, has revolutionized the synthesis of biaryls, aryl ethers, and arylamines—structural motifs prevalent in pharmaceuticals and functional materials. The choice of boronic acid is critical, as its electronic and steric properties can significantly influence reaction efficiency, yield, and substrate scope.

This guide provides an objective comparison of the catalytic performance of [4-(Piperazin-1-yl)phenyl]boronic acid with other commonly used boronic acids. The presence of the piperazinyl group, a key pharmacophore in many drug molecules, imparts unique properties to the boronic acid, affecting its reactivity in cross-coupling reactions. This comparison is supported by established principles from the scientific literature and representative experimental data.

The Influence of Substituents on Boronic Acid Reactivity

The reactivity of an arylboronic acid in cross-coupling reactions is largely dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the phenyl ring, which can enhance the rate of transmetalation in certain catalytic cycles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can sometimes hinder this step.

The piperazinyl group at the para-position of the phenyl ring is considered a moderate to strong electron-donating group due to the presence of nitrogen lone pairs that can participate in resonance with the aromatic system. This electronic effect is a key determinant of its catalytic performance.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of this compound is compared here with phenylboronic acid (a neutral benchmark), 4-methoxyphenylboronic acid (a common EDG-substituted boronic acid), and 4-carboxyphenylboronic acid (an EWG-substituted boronic acid).

Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling

Boronic AcidSubstituent TypeExpected Yield (%)Reaction RateNotes
Phenylboronic AcidNeutral85-95ModerateStandard, widely used with predictable reactivity.
4-Methoxyphenylboronic AcidElectron-Donating90-98Moderate to FastThe methoxy group can facilitate oxidative addition in some cases.
This compound Electron-Donating 88-96 Moderate to Fast The basic nitrogen of the piperazine may interact with the catalyst or require protection in some cases. The electron-donating nature generally favors the reaction.
4-Carboxyphenylboronic AcidElectron-Withdrawing75-90SlowerThe carboxylic acid can sometimes complicate the reaction by interacting with the base or catalyst.

Note: The expected yields are illustrative and based on general trends in Suzuki-Miyaura reactions. Actual yields can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system employed.

Comparative Performance in Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds. In this reaction, the electronic properties of the boronic acid play a crucial role.

Table 2: Comparative Performance in a Hypothetical Chan-Lam N-Arylation

Boronic AcidSubstituent TypeExpected Yield (%)Reaction RateNotes
Phenylboronic AcidNeutral70-85ModerateA standard for comparison.
4-Methoxyphenylboronic AcidElectron-Donating80-95FastThe electron-rich nature of the aryl ring generally accelerates the transmetalation step with the copper catalyst.
This compound Electron-Donating 85-98 Fast The strong electron-donating piperazinyl group is expected to significantly enhance the reaction rate and yield. The basicity of the piperazine may also be beneficial in some instances.
4-Carboxyphenylboronic AcidElectron-Withdrawing50-70SlowElectron-deficient boronic acids are often less reactive in Chan-Lam couplings.

Note: The expected yields are illustrative and based on established trends in Chan-Lam couplings. The choice of copper source, ligand (if any), base, and solvent are critical for optimal results.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura and Chan-Lam couplings.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, for instance, a 4:1 mixture of toluene and water (10 mL). The reaction vessel is then sealed and heated to a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.

General Procedure for Chan-Lam Coupling

In a flask open to the air, the amine or alcohol (1.0 mmol), the respective boronic acid (1.5 mmol), a copper catalyst such as Cu(OAc)₂ (0.1 mmol, 10 mol%), and a base, for example, pyridine (2.0 mmol), are combined in a solvent like dichloromethane (DCM) or methanol (10 mL). The mixture is then stirred at room temperature for a period of 24 to 72 hours. The reaction's progress can be tracked by TLC or LC-MS. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent such as ethyl acetate and washed sequentially with water and brine. The organic layer is subsequently dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified from the crude residue using column chromatography on silica gel.

Visualizing Catalytic Cycles and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar' L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar' L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Solvent Reagents->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Upon Completion Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the introduction of the piperazine moiety, which is of significant interest in medicinal chemistry. Its strong electron-donating nature is expected to enhance its performance in catalytic cross-coupling reactions like the Suzuki-Miyaura and, most notably, the Chan-Lam coupling, often leading to higher yields and faster reaction rates compared to unsubstituted or electron-withdrawn boronic acids. However, the basicity of the piperazine ring is a factor that researchers should consider, as it may necessitate adjustments to the reaction conditions, such as the choice of base or the use of a protecting group on the piperazine nitrogen, to achieve optimal results. The provided protocols and diagrams serve as a foundational guide for the application of this and other boronic acids in key catalytic transformations.

A Researcher's Guide to Molecular Structure Validation: X-ray Crystallography vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern molecular biology and pharmacology. A validated molecular structure provides invaluable insights into biological function, disease mechanisms, and is foundational for structure-based drug design. X-ray crystallography has long been the gold standard for high-resolution structural determination. However, alternative and complementary techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Cryogenic Electron Microscopy (Cryo-EM), have emerged as powerful tools, each with unique strengths and applications. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.

At a Glance: A Comparative Overview of Leading Structural Biology Techniques

The choice between X-ray crystallography, NMR, and Cryo-EM is often dictated by the specific characteristics of the molecule under investigation and the nature of the scientific question being addressed. While X-ray crystallography provides a static, high-resolution snapshot of a molecule in a crystalline state, NMR offers insights into the structure and dynamics in solution, a more physiologically relevant environment. Cryo-EM, on the other hand, is particularly adept at visualizing large and flexible macromolecular complexes in a near-native frozen-hydrated state.

Quantitative Comparison of Key Performance Metrics
FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR)Cryogenic Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a single crystal.Nuclear spin properties in a magnetic field.Electron scattering from flash-frozen molecules.
Resolution Can achieve atomic resolution (<1.0 Å).[1]Typically lower than crystallography, but provides atomic-level detail on local environments.Can achieve near-atomic resolution (2-3 Å), rivaling crystallography in recent years.[1][2]
Protein Size Limitation No theoretical upper size limit, but crystallization of large complexes can be challenging.[3] Small proteins can also be studied.[4]Generally more effective for smaller to medium-sized proteins (< 50-60 kDa).[3][5]Particularly well-suited for large macromolecular complexes (>100 kDa).[6]
Sample Requirements High-purity, homogenous sample capable of forming well-ordered crystals.[1][3] Requires milligrams of protein.High-purity sample in solution. Requires milligrams of isotopically labeled protein.Lower sample amount and concentration required compared to crystallography.[2][4] Tolerates some heterogeneity.[1]
Sample State Crystalline solid.[3]Solution or solid-state.[3]Vitreous (glassy) ice.[6]
Dynamic Information Provides a static average structure.Provides rich information on molecular dynamics and flexibility in solution.[5][7]Can capture different conformational states from a single sample.[2]
Throughput High-throughput once crystallization conditions are established.[8]Lower throughput, data acquisition and analysis can be time-consuming.High-throughput data collection is possible with modern automated microscopes.
Key Advantage Highest resolution for well-ordered systems.Provides information on dynamics and interactions in solution.[5][7]Applicable to large and flexible complexes that are difficult to crystallize.[2]
Key Disadvantage The need for well-diffracting crystals can be a major bottleneck.[5]Limited to smaller proteins and lower resolution than crystallography.[5]Resolution can be limited by particle orientation and sample heterogeneity.

Experimental Protocols: A Step-by-Step Look at the Methodologies

X-ray Crystallography Workflow

The journey to determining a molecular structure by X-ray crystallography is a multi-stage process that begins with obtaining a high-purity sample and culminates in a refined 3D model.

  • Protein Expression and Purification: The target protein is overexpressed, typically in bacterial or eukaryotic cells, and then purified to homogeneity (>95%) using chromatographic techniques.

  • Crystallization: The purified protein is concentrated and screened against a wide range of chemical conditions (precipitants, buffers, salts, and additives) to induce the formation of well-ordered, single crystals.[9] This is often the most challenging and time-consuming step.[10]

  • Crystal Harvesting and Cryo-protection: Suitable crystals are carefully harvested and soaked in a cryoprotectant solution to prevent ice crystal formation during flash-cooling.

  • X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[8] The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.[9][10]

  • Data Processing: The diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Structure Solution (Phasing): The "phase problem" is solved using methods like Molecular Replacement (MR), Isomorphous Replacement (MIR), or Anomalous Dispersion (MAD/SAD) to generate an initial electron density map.[8]

  • Model Building and Refinement: An atomic model of the molecule is built into the electron density map and then refined to improve its fit to the experimental data and to ensure it conforms to known stereochemical principles.

  • Structure Validation: The final model is rigorously validated to assess its quality and accuracy before deposition in a public database like the Protein Data Bank (PDB).[11]

XRay_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Acquisition cluster_structure_determination Structure Determination p1 Protein Expression & Purification p2 Crystallization Screening p1->p2 p3 Crystal Optimization & Harvesting p2->p3 d1 X-ray Diffraction Data Collection p3->d1 s1 Data Processing d1->s1 s2 Phase Determination s1->s2 s3 Model Building & Refinement s2->s3 s4 Structure Validation s3->s4 output output s4->output 3D Structure (PDB)

A streamlined workflow for molecular structure determination by X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

The NMR approach provides a window into the molecule's structure and behavior in a solution environment, a key advantage for understanding its biological function.

  • Sample Preparation: A highly purified (>95%) protein sample is produced. For proteins larger than ~10 kDa, uniform isotopic labeling with ¹⁵N and/or ¹³C is typically required.[1][8] The protein is then dissolved in a suitable buffer at a high concentration (typically 0.1-1 mM).[11]

  • NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed to obtain through-bond and through-space correlations between atomic nuclei.[8]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the molecule's amino acid sequence.[8] This can be a complex and time-consuming process.

  • Structural Restraint Generation: Information from the NMR spectra is used to generate structural restraints, such as inter-proton distances from Nuclear Overhauser Effect (NOE) experiments, and dihedral angle restraints from scalar coupling constants.[8]

  • Structure Calculation: A family of 3D structures that are consistent with the experimental restraints is calculated using computational algorithms.

  • Structure Refinement and Validation: The calculated structures are refined and validated to ensure they have good stereochemistry and fit the experimental data. The final output is typically an ensemble of structures representing the dynamic nature of the molecule in solution.

Cryogenic Electron Microscopy (Cryo-EM) Workflow

Cryo-EM has revolutionized structural biology by enabling the study of large and dynamic macromolecular complexes that are intractable by other methods.

  • Sample Preparation and Vitrification: A small aliquot of the purified sample is applied to an electron microscopy grid, blotted to create a thin film, and then rapidly plunged into a cryogen (e.g., liquid ethane) to form a layer of vitreous (non-crystalline) ice.[2] This process preserves the molecules in a near-native state.

  • Cryo-EM Data Collection: The vitrified grid is loaded into a transmission electron microscope, and a large number of 2D projection images of the randomly oriented molecules are collected under cryogenic conditions.

  • Image Processing and Particle Picking: The collected images are processed to correct for drift and aberrations, and individual molecular "particles" are computationally identified and extracted.

  • 2D Classification: The extracted particles are classified into different 2D classes based on their orientation and conformational state.

  • 3D Reconstruction and Refinement: An initial 3D model is generated from the 2D class averages, which is then refined to high resolution by iteratively aligning the individual particle images.

  • Model Building and Validation: An atomic model is built into the final 3D density map and validated, similar to the final steps in X-ray crystallography.

Comparative_Analysis cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_cryoem Cryo-EM xray_start Crystalline Sample xray_adv Highest Resolution xray_start->xray_adv xray_dis Crystallization Bottleneck xray_start->xray_dis nmr_start Sample in Solution nmr_adv Dynamic Information nmr_start->nmr_adv nmr_dis Size Limitation nmr_start->nmr_dis cryoem_start Vitrified Sample cryoem_adv Large/Flexible Complexes cryoem_start->cryoem_adv cryoem_dis Lower Resolution for Small Proteins cryoem_start->cryoem_dis start Molecular Structure Validation start->xray_start start->nmr_start start->cryoem_start

A logical comparison of the three major structural validation techniques.

Conclusion: A Synergistic Approach to Structural Biology

X-ray crystallography, NMR spectroscopy, and Cryo-EM are powerful techniques that provide complementary information about molecular structure. While X-ray crystallography remains the leading method for obtaining high-resolution static structures, NMR offers a unique window into the dynamic nature of molecules in solution.[3][5] The recent "resolution revolution" in Cryo-EM has made it an indispensable tool for studying large and complex biological machinery.[2] The choice of technique will ultimately depend on the specific research question and the biochemical and biophysical properties of the molecule of interest. In many cases, an integrative structural biology approach, combining data from multiple techniques, will provide the most comprehensive understanding of molecular structure and function.[7][12]

References

Unmasking Piperazine Derivatives: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of piperazine derivatives are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Piperazine and its derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals, from antihistamines to antipsychotics.[1] The versatility of the piperazine scaffold also makes it a frequent subject of interest in forensic analysis, particularly in the context of designer drugs.[2][3] Consequently, robust and reliable analytical methods are paramount for both quality control in the pharmaceutical industry and for the identification of these compounds in various matrices.

This guide explores the most commonly employed analytical techniques for the identification and quantification of piperazine derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and key spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical method for piperazine derivatives is often dictated by the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening. The following tables provide a comparative summary of the performance of these techniques.

Table 1: Performance Comparison of Chromatographic Methods for Piperazine Derivative Analysis

TechniquePrincipleDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-UV Separation based on polarity, detection via UV absorbance.Often required (e.g., with NBD-Cl) as the piperazine nucleus lacks a strong chromophore.[1][4]~30 ppm[4]~90 ppm[4]Readily available instrumentation, robust for quantification.[4]Indirect analysis due to derivatization, may not be suitable for all derivatives.
GC-MS Separation of volatile compounds followed by mass-based detection.Often necessary to increase volatility and thermal stability (e.g., with trifluoroacetic anhydride).[5]Analyte dependentAnalyte dependentExcellent for structural elucidation through fragmentation patterns, high sensitivity.[5][6]Not suitable for non-volatile or thermally labile compounds, derivatization adds complexity.[1]
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection.Not typically required.1.0 - 5.0 ng/mL[7]0.125 - 0.5 µg/ml[6]High sensitivity and selectivity, suitable for complex matrices, direct analysis without derivatization.[8][9]Higher instrumentation cost compared to HPLC-UV.

Table 2: Comparison of Spectroscopic Methods for Structural Elucidation

TechniquePrincipleInformation ProvidedKey AdvantagesKey Limitations
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Detailed structural information, including connectivity and stereochemistry.[5]Non-destructive, provides unambiguous structure determination.Relatively low sensitivity, can be time-consuming.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns for structural clues.[5]High sensitivity, provides molecular weight information.Isomers may not be distinguishable without chromatography.
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Information about functional groups present in the molecule.[5]Fast and simple, provides a molecular "fingerprint".Limited structural information, complex spectra can be difficult to interpret.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections provide standardized protocols for the key techniques discussed.

Protocol 1: HPLC-UV Analysis of Piperazine Derivatives after Derivatization

This protocol is based on the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active compound.[1][4]

1. Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • Analytical column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Piperazine standard

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

3. Sample Preparation (Derivatization):

  • Prepare a standard solution of the piperazine derivative in a suitable solvent.

  • Prepare a solution of NBD-Cl in acetonitrile.

  • Mix the piperazine solution with an excess of the NBD-Cl solution.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

  • Cool the solution and dilute it with the mobile phase before injection.

4. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min[4]

  • Column Temperature: 35°C[4]

  • Detection Wavelength: 340 nm[4]

  • Injection Volume: 10 µL[4]

5. Data Analysis:

  • Identify the peak corresponding to the derivatized piperazine based on its retention time compared to a standard.

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Protocol 2: GC-MS Analysis of Volatile Piperazine Derivatives

This protocol is suitable for volatile piperazine derivatives, often requiring derivatization.[5]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: Non-polar or medium-polarity (e.g., DB-5MS).[5]

2. Reagents:

  • Suitable volatile solvent (e.g., methanol, acetonitrile).

  • Derivatizing agent (if necessary), such as trifluoroacetic anhydride.[5]

3. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent.

  • If derivatization is required, add the derivatizing agent and react according to the manufacturer's instructions.

4. GC-MS Conditions:

  • Injector Temperature: 250°C[5]

  • Oven Temperature Program: A suitable temperature gradient to separate the compounds of interest.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan a range appropriate for the expected molecular weights and fragments.

5. Data Analysis:

  • Identify compounds based on their retention times and mass spectra.

  • Compare the obtained mass spectra with reference libraries or standards for confirmation.

Protocol 3: LC-MS/MS Analysis for High-Sensitivity Detection

This protocol is ideal for the sensitive and selective detection of piperazine derivatives in complex matrices without derivatization.[8][9]

1. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Analytical column: C18 or other suitable reversed-phase column.

2. Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate (for mobile phase modification).

3. Sample Preparation:

  • Dissolve or dilute the sample in a solvent compatible with the mobile phase.

  • For biological samples, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary.[9]

4. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium formate.

  • Flow Rate: A typical flow rate for the chosen column.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for piperazine derivatives.[8]

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions.[8]

5. Data Analysis:

  • Identify compounds based on their retention time and the presence of the correct MRM transitions.

  • Quantify using a calibration curve, often with the use of a stable isotope-labeled internal standard for improved accuracy.[8]

Visualizing Analytical Workflows

To further clarify the logical flow of these analytical processes, the following diagrams illustrate the typical experimental workflows.

HPLC-UV Analysis Workflow Sample Sample Preparation Derivatization Derivatization with NBD-Cl Sample->Derivatization HPLC HPLC Separation Derivatization->HPLC UV_Detector UV Detection HPLC->UV_Detector Data_Analysis Data Analysis (Quantification) UV_Detector->Data_Analysis

Caption: Workflow for HPLC-UV analysis of piperazine derivatives.

GC-MS Analysis Workflow Sample_Prep Sample Preparation (with/without Derivatization) GC Gas Chromatography Separation Sample_Prep->GC MS Mass Spectrometry Detection GC->MS Library_Search Mass Spectral Library Search MS->Library_Search Identification Compound Identification Library_Search->Identification LC-MS/MS Analysis Workflow Sample_Prep Sample Preparation (e.g., SPE) LC Liquid Chromatography Separation Sample_Prep->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Data_Analysis Data Analysis (Quantification & Confirmation) MSMS->Data_Analysis

References

A Comparative Guide to Borinic and Boronic Acids in Catalysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, organoboron compounds have emerged as indispensable catalysts, prized for their low toxicity, stability, and unique reactivity. Among these, boronic acids [RB(OH)₂] have seen widespread use, particularly in cross-coupling reactions. However, their lesser-known counterparts, borinic acids [R₂B(OH)], are gaining recognition for their often superior catalytic performance in specific applications. This guide provides an objective comparison of borinic and boronic acids in catalysis, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform catalyst selection in research and development.

Performance Comparison: Lewis Acidity and Catalytic Efficacy

The primary distinction between borinic and boronic acids lies in their electronic properties. Borinic acids, possessing two electron-donating alkyl or aryl groups on the boron atom, exhibit enhanced Lewis acidity compared to boronic acids, which have only one. This heightened Lewis acidity can translate to superior catalytic activity in certain reactions.

Regioselective Acylation of Diols and Carbohydrates

A prime example of the superior performance of borinic acids is in the regioselective acylation of polyols, a crucial transformation in carbohydrate chemistry. Diarylborinic acids have demonstrated exceptional catalytic activity and regioselectivity in these reactions, outperforming boronic acid catalysts.

Catalyst ClassReactionSubstrateProductYield (%)SelectivityCatalyst Loading (mol%)Ref.
Borinic Acid AcylationMethyl α-D-galactopyranoside3-O-benzoyl derivative95>95:510(--INVALID-LINK--)
Boronic Acid AcylationMethyl α-D-galactopyranosideMixture of isomersLowPoor10(--INVALID-LINK--)
Direct Amidation of Carboxylic Acids

In contrast, boronic acids have been more extensively developed and are generally more effective for the direct amidation of carboxylic acids. While borinic acids have been investigated, they can be less effective due to the formation of unreactive complexes or decomposition. Certain ortho-substituted arylboronic acids, such as 2-iodophenylboronic acid, have emerged as highly efficient catalysts for this transformation.

CatalystCarboxylic AcidAmineProductYield (%)Catalyst Loading (mol%)Ref.
2-Iodophenylboronic acid Benzoic acidBenzylamineN-Benzylbenzamide955(--INVALID-LINK--)
Phenylboronic acid Benzoic acidBenzylamineN-Benzylbenzamide455(--INVALID-LINK--)
Diphenylborinic acid Benzoic acidBenzylamineN-Benzylbenzamide<55(--INVALID-LINK--)

Experimental Protocols

General Procedure for Diarylborinic Acid-Catalyzed Regioselective Acylation of Diols

To a solution of the diol (1.0 equiv) and diphenylborinic acid (0.1 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added a tertiary amine base (e.g., triethylamine, 1.2 equiv). The acylating agent (e.g., benzoyl chloride, 1.1 equiv) is then added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.(--INVALID-LINK--)

General Procedure for ortho-Iodoarylboronic Acid-Catalyzed Direct Amidation

To a mixture of the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and 2-iodophenylboronic acid (0.05 equiv) in a suitable solvent (e.g., toluene) is added activated molecular sieves (4 Å). The reaction mixture is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the molecular sieves, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography or crystallization.(--INVALID-LINK--)

Mechanistic Insights and Visualizations

The differing reactivity of borinic and boronic acids can be attributed to their distinct catalytic cycles.

Borinic Acid-Catalyzed Regioselective Acylation of a Diol

In the regioselective acylation of diols, the diarylborinic acid forms a five-membered borinate ester with the cis-diol. The increased Lewis acidity of the borinic acid facilitates the formation of a tetracoordinate borinate complex upon coordination of a Lewis base (e.g., an amine). This complexation enhances the nucleophilicity of one of the hydroxyl groups, leading to a regioselective attack on the acylating agent.(--INVALID-LINK--)

borinic_acylation diol Diol Substrate borinate_ester Borinate Ester diol->borinate_ester - H₂O borinic R₂BOH borinic->borinate_ester tetracoordinate Tetracoordinate Borinate Complex borinate_ester->tetracoordinate base Base base->tetracoordinate acylated_borinate Acylated Borinate Intermediate tetracoordinate->acylated_borinate acylating_agent Acylating Agent (R'COX) acylating_agent->acylated_borinate - Base·HX acylated_borinate->borinic + H₂O product Mono-acylated Product acylated_borinate->product h2o H₂O

Catalytic cycle for borinic acid-catalyzed regioselective acylation.
Boronic Acid-Catalyzed Direct Amidation

For direct amidation, the boronic acid activates the carboxylic acid by forming an acyloxyboron intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form a tetrahedral intermediate. Subsequent collapse of this intermediate, facilitated by the boronic acid catalyst, releases the amide product and regenerates the catalyst. The ortho-iodo substituent in highly active catalysts is thought to facilitate the proton transfer steps within the catalytic cycle.(--INVALID-LINK--)

boronic_amidation boronic ArB(OH)₂ acyloxyboron Acyloxyboron Intermediate boronic->acyloxyboron carboxylic_acid Carboxylic Acid (RCOOH) carboxylic_acid->acyloxyboron - H₂O tetrahedral_intermediate Tetrahedral Intermediate acyloxyboron->tetrahedral_intermediate amine Amine (R'NH₂) amine->tetrahedral_intermediate tetrahedral_intermediate->boronic + H₂O amide Amide (RCONHR') tetrahedral_intermediate->amide h2o H₂O

A Comparative Guide to the Kinetic Studies of Suzuki-Miyaura Reactions with Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] Its efficiency is particularly crucial in the pharmaceutical industry for the synthesis of complex molecules.[3][4] Understanding the reaction kinetics, especially with the diverse array of commercially available and structurally complex functionalized boronic acids, is paramount for process optimization and scale-up. This guide provides a comparative analysis of the kinetic performance of various functionalized boronic acids in the Suzuki-Miyaura reaction, supported by experimental data and detailed methodologies.

Performance Comparison: Kinetic Profile of Functionalized Boronic Acids

The rate of the Suzuki-Miyaura reaction is intricately influenced by the structure of the boronic acid, the organic halide, the palladium catalyst, the ligand, the base, and the solvent system.[5] The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is frequently the rate-determining step and is highly sensitive to the nature of the boronic acid derivative.[5][6]

The following table summarizes kinetic data from various studies, comparing the rate constants for the transmetalation step with different boronic acids and esters. This data highlights the significant impact of the boron reagent's structure on the reaction rate.

Table 1: Relative Rates of Transmetalation for Various Boron Reagents [7]

EntryBoron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acidObserved5.78 ± 0.131.0
2Catechol boronic esterObserved26.6 ± 0.90~4.6
3Glycol boronic esterObserved133 ± 7.0~23.0
4BoroxineNot Observed53.9 ± 0.70~9.3
5α-Hydroxyisobutyrate boronic esterObserveda-

a: Sigmoidal kinetic profiles were observed, precluding the determination of a first-order rate constant.[7]

Table 2: Comparative Kinetic Profile of Alkyl- and Arylboronic Acids [5]

ClassBoronic Acid ExampleRelative Rate (Normalized)General Observations
Primary AlkylEthylboronic Acid1.0Transmetalation can be rate-limiting.
Primary Alkyln-Butylboronic Acid~0.8Slower transmetalation compared to ethylboronic acid due to increased steric bulk.
Secondary AlkylIsopropylboronic Acid~0.3Significantly slower rates due to increased steric hindrance.
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkylboronic acids.

Generally, boronic acids are more reactive than their corresponding boronate esters, often leading to faster reaction times.[7] However, boronate esters, such as pinacol esters, offer enhanced stability, making them easier to handle, purify, and store.[7][8] There is evidence to suggest that boronate esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[1]

The Catalytic Cycle: A Visual Representation

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques for this purpose.[1][5]

Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with a functionalized boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Functionalized boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[10]

  • Base (e.g., K₂CO₃ or K₃PO₄)[4]

  • Solvent (e.g., Toluene, THF, DMAc)

  • Internal standard for analytical quantification

  • Anhydrous and deoxygenated solvents

General Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide, functionalized boronic acid, base, and internal standard.[10]

  • Solvent Addition: The chosen solvent system is added to the reaction vessel. The mixture is stirred to ensure homogeneity.

  • Initiation: The reaction is initiated by the addition of the palladium catalyst, either as a solid or as a stock solution. This point is considered time zero (t=0).

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the reaction mixture.

  • Quenching: Each aliquot is immediately quenched to stop the reaction. This can be achieved by rapid cooling and/or dilution with a suitable solvent.

  • Analysis: The quenched samples are analyzed by HPLC or NMR to determine the concentration of reactants and products. The concentration data is then plotted against time to obtain the reaction profile.

  • Data Processing: The initial rate is determined from the initial slope of the concentration versus time plot. The data can be fitted to appropriate rate laws to determine the order of the reaction with respect to each component and to calculate the rate constant.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Reactants (Ar-X, Ar'-B(OR)2, Base) setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Prepare Anhydrous/ Deoxygenated Solvent solvent->setup catalyst Prepare Catalyst Stock Solution initiate Initiate Reaction (t=0) by adding Catalyst catalyst->initiate setup->initiate sampling Timed Aliquot Sampling initiate->sampling quench Quench Aliquots sampling->quench hplc_nmr HPLC or NMR Analysis quench->hplc_nmr data_plot Plot Concentration vs. Time hplc_nmr->data_plot kinetic_model Determine Rate Law and Rate Constant data_plot->kinetic_model

Caption: A typical experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction.

References

The Influence of Piperazine Substituents on Coupling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its prevalence is due to its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile. The functionalization of the piperazine ring, particularly at the N1 and N4 positions, is a critical step in the synthesis of these therapeutic agents. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for achieving this functionalization. However, the efficiency of these reactions is highly dependent on the nature of the substituents on the piperazine ring. This guide provides an objective comparison of how different piperazine substituents influence coupling efficiency, supported by experimental data.

Impact of N-Substituents on Buchwald-Hartwig Amination Efficiency

The Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds, enabling the arylation of piperazine derivatives. The choice of substituent on one nitrogen atom of the piperazine ring significantly impacts the nucleophilicity of the other nitrogen and, consequently, the reaction's success. The most common strategy involves the use of a protecting group on one of the nitrogens to ensure mono-arylation.

A common protecting group is the tert-butoxycarbonyl (Boc) group. The N-Boc-piperazine is a stable and readily available starting material for coupling with various aryl halides.[1] The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.[1] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, particularly with less reactive aryl chlorides.[1][2]

Below is a summary of representative data for the Buchwald-Hartwig amination of N-Boc-piperazine with different aryl halides, showcasing the impact of the aryl halide's electronic and steric properties on the coupling efficiency.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001295
4-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1102488
2-BromopyridinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001692
1-Bromo-4-nitrobenzenePd(OAc)₂ (1)SPhos (2)NaOtBuToluene80898
1-Chloro-2-methoxybenzeneG3-XPhos (2)-LHMDSDioxane1001885

Table 1: Reaction Conditions and Yields for the Coupling of N-Boc-piperazine with Various Aryl Halides. The data indicates that electron-rich and sterically unhindered aryl bromides generally provide excellent yields. Aryl chlorides, being less reactive, often require more specialized catalyst systems and longer reaction times.

The nature of the substituent on the second nitrogen atom also plays a critical role. For instance, in the synthesis of certain bioactive molecules, a pre-existing substituent on one nitrogen can influence the regioselectivity of the coupling on the other nitrogen.[3] In cases of unprotected piperazine, selective functionalization at the less-hindered nitrogen can be achieved.[3]

Influence of Piperazine Substituents in Suzuki-Miyaura Coupling

While the Suzuki-Miyaura coupling is primarily a C-C bond-forming reaction, piperazine derivatives can be incorporated into substrates for this reaction. The electronic properties of the piperazine moiety can influence the reactivity of the aryl halide to which it is attached.

For example, a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles demonstrated successful coupling of various aryl halides.[4] The presence of the free N-H group in these heterocycles can be challenging, but with the right choice of catalyst and conditions, high yields can be achieved.[4]

Aryl Halide SubstrateBoronic AcidPd Pre-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-chloro-1H-indazole5-indole boronic acidP1 (2)K₃PO₄Dioxane/H₂O1001585
4-bromo-1H-pyrazolePhenylboronic acidP1 (1.5)K₃PO₄Dioxane/H₂O60886
5-bromo-1H-benzimidazole4-methoxyphenylboronic acidP2 (2.5)K₃PO₄Dioxane/H₂O1001892

Table 2: Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles. P1 and P2 are specific precatalysts mentioned in the study.[4] This data showcases the feasibility of coupling substrates with unprotected N-H groups, which are present in piperazine under certain conditions.

Experimental Protocols

Buchwald-Hartwig Amination of N-Boc-piperazine with 4-Bromotoluene

Materials:

  • 4-Bromotoluene

  • N-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add N-Boc-piperazine (1.2 mmol) and 4-bromotoluene (1.0 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methylphenyl)-N'-Boc-piperazine.[1]

Suzuki-Miyaura Coupling of 4-bromo-1H-pyrazole with Phenylboronic Acid

Materials:

  • 4-bromo-1H-pyrazole

  • Phenylboronic acid

  • Pd Pre-catalyst P1 (a specific XPhos-based precatalyst)

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • Water

  • Standard reaction vial

Procedure:

  • In a reaction vial, combine 4-bromo-1H-pyrazole (1.00 mmol), phenylboronic acid (1.50 mmol), and K₃PO₄ (2.00 mmol).

  • Add the Pd pre-catalyst P1 (0.015 mmol, 1.5 mol%).

  • Add dioxane (4 mL) and water (1 mL).

  • Seal the vial and heat the reaction mixture to 60 °C for 8 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4-phenyl-1H-pyrazole.[4]

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow for these coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative Addition->Aryl-Pd(II)-X(L2) Ligand Exchange/Amine Coordination Ligand Exchange/Amine Coordination Aryl-Pd(II)-X(L2)->Ligand Exchange/Amine Coordination Piperazine-R Aryl-Pd(II)-Amine(L) Aryl-Pd(II)-Amine(L) Ligand Exchange/Amine Coordination->Aryl-Pd(II)-Amine(L) Deprotonation Deprotonation Aryl-Pd(II)-Amine(L)->Deprotonation Base Aryl-Pd(II)-Amido(L) Aryl-Pd(II)-Amido(L) Deprotonation->Aryl-Pd(II)-Amido(L) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Amido(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-Piperazine-R

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Combine Reactants, Catalyst, Ligand, and Base in Schlenk Flask inert Establish Inert Atmosphere (e.g., Argon) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Filter, and Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Solid-State NMR: A Powerful Tool for Unraveling the Structural Complexity of Boronic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy has emerged as an indispensable technique for the detailed structural characterization of boronic acid compounds in their native, solid form. This is particularly crucial for understanding polymorphism, covalent self-assembly, and the local electronic environment of the boron nucleus, which are often challenging to probe with solution-state NMR or X-ray crystallography alone. This guide provides a comparative overview of SSNMR parameters for various boronic acid derivatives, details common experimental protocols, and illustrates the analytical workflow.

Probing the Boron Nucleus: A Comparative Data Summary

The primary nucleus of interest in these studies is ¹¹B, a quadrupolar nucleus (I = 3/2). Its NMR parameters, such as the isotropic chemical shift (δiso), quadrupolar coupling constant (CQ), and chemical shift anisotropy (CSA), are highly sensitive to the local geometry and electronic structure at the boron center. These parameters allow for the clear distinction between trigonal (sp²) and tetrahedral (sp³) boron species, which is fundamental to understanding the chemistry of boronic acids.

Below is a summary of representative ¹¹B SSNMR parameters for a selection of arylboronic acids and their derivatives, compiled from various studies. These values highlight the distinct spectral signatures associated with different structural motifs.

CompoundBoron CoordinationIsotropic Chemical Shift (δiso) / ppmQuadrupolar Coupling Constant (CQ) / MHzChemical Shift Tensor Span (Ω) / ppm
Arylboronic Acids
Phenylboronic acidTrigonal (sp²)28.0 - 30.02.6 - 2.8~20 - 30
4-Methylphenylboronic acidTrigonal (sp²)28.52.7525
4-Methoxyphenylboronic acidTrigonal (sp²)27.82.7022
4-Fluorophenylboronic acidTrigonal (sp²)26.52.8128
4-(Trifluoromethyl)phenylboronic acidTrigonal (sp²)29.22.8535
Boronic Esters
Phenylboronic acid pinacol esterTrigonal (sp²)30.0 - 32.02.4 - 2.6~10 - 20
Boroxines (Anhydrides)
PhenylboroxineTrigonal (sp²)~22~2.5Not Reported
Tetrahedral Boronate Species
Bortezomib (in boroxine form with secondary coordination)Tetrahedral (sp³)1 - 11.0< 2.2Not Reported

Note: The exact values can vary depending on the specific polymorph and the experimental conditions.

Deciphering Solid-State Structures: Experimental Protocols

The acquisition of high-quality solid-state NMR data for boronic acid compounds requires careful consideration of the experimental setup. The following outlines a typical protocol for ¹¹B SSNMR analysis.

1. Sample Preparation:

  • The boronic acid compound is packed into a solid-state NMR rotor (typically zirconia) of a specific diameter (e.g., 2.5 mm, 4 mm).

  • The amount of sample required depends on the rotor size and the natural abundance of the nucleus being studied. For ¹¹B, which has a high natural abundance (80.1%), a few milligrams are generally sufficient.

2. NMR Spectrometer and Probes:

  • Experiments are performed on a solid-state NMR spectrometer, typically at high magnetic field strengths (e.g., 9.4 T, 11.7 T, or 21.1 T) to improve spectral resolution and sensitivity.[1][2]

  • A solid-state NMR probe capable of magic-angle spinning (MAS) is used.

3. ¹¹B Magic-Angle Spinning (MAS) NMR:

  • The rotor is spun at a specific frequency (e.g., 10-20 kHz for ⁴ mm rotors) at the magic angle (54.74°) to average out anisotropic interactions and obtain narrower lines.

  • A simple pulse-acquire sequence or a spin-echo sequence is often used to acquire the ¹¹B MAS NMR spectrum.

  • The spectral width is set to be large enough to encompass the signals from both trigonal and tetrahedral boron species.

  • The recycle delay is optimized based on the spin-lattice relaxation time (T₁) of the boron nuclei.

4. Advanced 2D SSNMR Techniques:

  • To resolve overlapping sites and gain further structural insights, two-dimensional (2D) correlation experiments are often employed.

  • ¹¹B-¹¹B Double-Quantum (DQ) MAS: This experiment is particularly useful for probing through-space proximities between boron atoms, as demonstrated in the study of bortezomib self-assembly.[3] It helps in identifying B-O-B linkages in boroxines and other condensed forms.

  • Multiple-Quantum Magic-Angle Spinning (MQMAS): This technique is used to obtain high-resolution spectra of quadrupolar nuclei like ¹¹B, by separating the isotropic chemical shifts from the second-order quadrupolar broadening.[4]

5. Data Processing and Analysis:

  • The acquired data is processed using appropriate NMR software (e.g., TopSpin, VnmrJ).

  • The spectra are referenced to a standard, such as solid NaBH₄ (-42.06 ppm).[2]

  • The experimental spectra are often simulated using specialized software to extract precise values for the isotropic chemical shift, quadrupolar coupling constant, and chemical shift tensor parameters.[2]

Visualizing the Workflow: From Sample to Structure

The following diagram illustrates the typical workflow for the structural analysis of boronic acid compounds using solid-state NMR.

SSNMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Boronic Acid Compound Packing Pack into SSNMR Rotor Sample->Packing MAS 1D 11B MAS NMR Packing->MAS Insert into Spectrometer TwoD 2D SSNMR (DQ-MAS, MQMAS) MAS->TwoD If needed for higher resolution Processing Data Processing & Referencing MAS->Processing TwoD->Processing Simulation Spectral Simulation Processing->Simulation Params Extract NMR Parameters (δiso, CQ, Ω) Simulation->Params Structure Structural Elucidation Params->Structure

Caption: Workflow for solid-state NMR analysis of boronic acids.

Alternative and Complementary Techniques

While powerful, solid-state NMR is often used in conjunction with other analytical methods for a comprehensive structural understanding.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides precise atomic coordinates and bond lengths for crystalline materials. However, it is not suitable for amorphous or poorly crystalline samples, and may not reflect the bulk properties. SSNMR can be used to verify if the crystal structure is representative of the bulk material.

  • Powder X-ray Diffraction (PXRD): Used to identify crystalline phases and assess polymorphism. SSNMR provides complementary information on the local atomic environment, which can be invaluable when crystal structures are not available.

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule and can be used to identify functional groups and study hydrogen bonding.[1]

  • Density Functional Theory (DFT) Calculations: Computational methods are frequently used to predict and interpret SSNMR parameters, aiding in the assignment of signals to specific boron sites and providing deeper insight into the relationship between structure and the observed NMR data.[3][5]

References

Safety Operating Guide

Proper Disposal of [4-(Piperazin-1-yl)phenyl]boronic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The responsible management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of [4-(Piperazin-1-yl)phenyl]boronic acid. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards. This compound, like other boronic acid and piperazine derivatives, must be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact product in use.[3] This guide provides general recommendations based on the hazardous nature of both boronic acids and piperazine-containing compounds. All handling of this compound and its waste should be conducted in a certified chemical fume hood.[3][4]

Personal Protective Equipment (PPE):

A summary of recommended personal protective equipment is provided below.

PPE CategorySpecificationCitations
Eye Protection Chemical safety goggles or a face shield.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2][3]
Body Protection A lab coat that fully covers the arms and is fastened.[1][3]
Respiratory A NIOSH-approved respirator if handling powder or dust.[2][3]

Hazard Summary

This compound combines the hazards of both boronic acids and piperazine derivatives. The piperazine moiety is associated with causing skin irritation and serious eye damage.[2] Boronic acids can be harmful if swallowed.[5]

Hazard ClassificationDescriptionCitations
Acute Toxicity Harmful or toxic if swallowed, in contact with skin, or inhaled.[3][3]
Skin Irritation Causes skin irritation.[2][6][2][6]
Eye Irritation Causes serious eye irritation or damage.[2][6][2][6]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[3][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Segregation and Collection:

    • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2] The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[3]

  • Solid Waste Disposal:

    • Contaminated solid materials such as gloves, bench paper, pipette tips, and weighing paper should be placed into the designated solid hazardous waste container.[2]

  • Liquid Waste Disposal:

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Do not mix with incompatible wastes.[2]

  • Decontamination of Glassware:

    • For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse.[1]

    • All rinsates from the decontamination process should be collected as liquid hazardous waste.[1]

    • After decontamination, a final rinse with an appropriate solvent (e.g., ethanol, isopropanol) can be performed, followed by soap and water.[2] This final rinse water should also be collected as hazardous waste.[1][2]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure proper ventilation.[2][3]

    • Contain the spill using an inert, absorbent material such as vermiculite or sand.[2][3]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[2][4]

    • Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[4]

  • Final Disposal:

    • Securely seal the hazardous waste container.[2]

    • Store the sealed and labeled waste containers in a designated hazardous waste storage area.[1][6]

    • Arrange for disposal through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[2][3]

Disposal Workflow

G Disposal Workflow for this compound start Waste Generated sds Consult Specific Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Toxic, Irritant, Aquatic Hazard) sds->hazards ppe Wear Appropriate PPE hazards->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Containerize in Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal Dispose via Licensed Waste Facility store->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling [4-(Piperazin-1-yl)phenyl]boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for [4-(Piperazin-1-yl)phenyl]boronic acid, ensuring the well-being of laboratory personnel and adherence to safety standards.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 513246-99-6

  • Molecular Formula: C₁₀H₁₅BN₂O₂

Hazard Summary: Based on available safety data, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The precautionary statements indicate the need for careful handling to avoid exposure[1].

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound. The following table summarizes the required PPE, drawing on general safety protocols for both boronic acids and piperazine-containing compounds.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][3]Protects eyes from dust particles and potential splashes of the chemical, which can cause serious eye irritation[2][3].
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[3]Prevents skin contact with the compound, which is known to cause skin irritation[3][4]. Gloves should be inspected before use and changed if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4][5]Protects skin from accidental spills and contact[5].
Respiratory Protection Work should be conducted in a certified chemical fume hood.[3] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation[2].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

  • All handling of the solid compound, including weighing and transfers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[2][3]

  • The work area should be clean and free of clutter.

2. Donning PPE:

  • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

3. Handling:

  • Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.

  • Keep the container of this compound tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled.[4]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Clean the work area to remove any residual chemical.

  • Contaminated work clothes should be laundered separately before reuse.[4]

Spill Response Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2][7] Avoid raising dust.[2]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan

The proper disposal of this compound and its waste is critical to ensure personnel safety and environmental protection. All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated PPE, weighing paper, and pipette tips, in a dedicated, compatible, and properly sealed hazardous waste container.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

2. Storage:

  • Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

3. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[9][10]

  • Arrange for the collection of the hazardous waste by a licensed environmental services company.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

Diagram of Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify accessible safety shower and eyewash station prep2 Work within a certified chemical fume hood prep1->prep2 handle1 Don appropriate PPE prep2->handle1 handle2 Handle solid carefully to avoid dust handle1->handle2 handle3 Keep container sealed when not in use handle2->handle3 handle4 Avoid personal contact handle3->handle4 post1 Thoroughly wash hands handle4->post1 post2 Decontaminate work area post1->post2 disp1 Collect waste in a labeled hazardous waste container post2->disp1 disp2 Store in a designated area disp1->disp2 disp3 Arrange for professional disposal disp2->disp3

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.